molecular formula C22H19ClFN3O2 B3028785 ZM323881 hydrochloride CAS No. 324077-30-7

ZM323881 hydrochloride

Cat. No.: B3028785
CAS No.: 324077-30-7
M. Wt: 411.9 g/mol
InChI Key: AVRHWGLIYGJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZM 323881 hydrochloride is a hydrochloride obtained by combining ZM 323881 with one molar equivalent of hydrochloric acid. It has a role as a vascular endothelial growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a ZM 323881(1+).

Properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWGLIYGJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZM323881 Hydrochloride: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its role in signaling pathways. This compound serves as a critical tool for investigating the physiological and pathological roles of VEGFR-2 signaling and as a reference compound in the development of novel anti-angiogenic therapies.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR).[1][2] This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A).[1][2] The blockade of VEGFR-2 autophosphorylation is a critical event, as it abrogates the initiation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[2][3] The high selectivity of ZM323881 for VEGFR-2 over other receptor tyrosine kinases, including VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a precise tool for studying VEGFR-2 specific functions.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 ValueReference(s)
VEGFR-2 (KDR) < 2 nM [3][4][5]
VEGFR-1> 50 µM[2]
PDGFRβ> 50 µM
FGFR1> 50 µM
EGFR> 50 µM
erbB2> 50 µM

Table 2: Cellular Activity of this compound

AssayCell TypeStimulantIC50 ValueReference(s)
Endothelial Cell ProliferationHUVECVEGF-A8 nM[3]
Endothelial Cell ProliferationHUVECEGF1.9 µM[3][6]
Endothelial Cell ProliferationHUVECbFGF1.6 µM[3][6]
Neural Stem Cell ProliferationNeural Stem CellsVEGF< 1 µM[3]

Key Signaling Pathways Affected

This compound, by selectively inhibiting VEGFR-2, blocks multiple downstream signaling pathways crucial for angiogenic processes. The binding of VEGF-A to VEGFR-2 typically leads to the activation of pathways involving ERK, p38 MAPK, Akt, and Rac1. ZM323881 has been shown to effectively block the VEGF-A-induced activation of these key signaling nodes.[3]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds pVEGFR-2 VEGFR-2 (Phosphorylated) VEGFR-2->pVEGFR-2 Autophosphorylation ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits ATP Binding PLCg PLCγ pVEGFR-2->PLCg PI3K PI3K pVEGFR-2->PI3K Src Src pVEGFR-2->Src p38 p38 MAPK pVEGFR-2->p38 PKC PKC PLCg->PKC Akt Akt PI3K->Akt p130Cas p130Cas Src->p130Cas Vav2 Vav2 Src->Vav2 ERK ERK PKC->ERK eNOS eNOS Akt->eNOS Survival Survival Akt->Survival CrkII CrkII p130Cas->CrkII Rac1 Rac1 Vav2->Rac1 Migration Migration Rac1->Migration p38->Migration Proliferation Proliferation ERK->Proliferation Permeability Permeability eNOS->Permeability

Caption: ZM323881 inhibits VEGFR-2 signaling cascade.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of this compound.

In Vitro Kinase Assay for VEGFR-2 Inhibition

Objective: To determine the IC50 value of this compound for the inhibition of VEGFR-2 tyrosine kinase activity.

Methodology:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.[7]

  • Compound Incubation: this compound is serially diluted and incubated with recombinant human VEGFR-2 enzyme in a buffer containing 10 mM MnCl2 and 2 µM ATP at room temperature for 20 minutes.[7]

  • Phosphorylation Detection: The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate (e.g., TMB or ABTS) are used for detection.[7]

  • Data Analysis: The absorbance is read using a plate reader. The IC50 value is calculated by non-linear regression analysis of the dose-response curve.[7]

HUVEC Proliferation Assay

Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1,000 cells/well and allowed to attach.[4]

  • Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of a stimulating growth factor such as VEGF-A (e.g., 3 ng/mL).[4]

  • Incubation: The cultures are incubated for 4 days.[4]

  • Proliferation Measurement: On day 4, cell proliferation is assessed. A common method is the incorporation of ³H-thymidine. Cultures are pulsed with 1 µCi/well of ³H-thymidine for 4 hours.[2][4]

  • Data Collection: Cells are harvested, and the amount of incorporated tritium (B154650) is quantified using a beta-counter.[4]

  • Data Analysis: IC50 values are determined by interpolating from the dose-response curve.[4]

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation of downstream signaling proteins like ERK, Akt, and p38.

Methodology:

  • Cell Culture and Starvation: Human Aortic Endothelial Cells (HAECs) or HUVECs are cultured to near confluence and then serum-starved for a period (e.g., 24 hours) to reduce basal signaling.

  • Inhibitor Pre-treatment: Cells are pre-treated with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).[3]

  • Stimulation: Cells are then stimulated with VEGF-A for a short period (e.g., 5-30 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).

  • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vitro setting.

G cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Data Analysis & Interpretation Hypothesis Hypothesis: ZM323881 inhibits VEGF-induced angiogenesis Assay_Selection Select Assays: - Proliferation - Migration - Kinase Activity Hypothesis->Assay_Selection Controls Define Controls: - Vehicle (DMSO) - Positive (VEGF-A) - Negative (No VEGF-A) Assay_Selection->Controls Dose_Response Determine Dose Range for ZM323881 Controls->Dose_Response Cell_Culture Culture Endothelial Cells (e.g., HUVECs) Dose_Response->Cell_Culture Treatment Treat cells with ZM323881 +/- VEGF-A Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Data_Collection Collect Data: - Plate Reader - Imaging - Western Blot Incubation->Data_Collection Quantification Quantify Results: - Cell numbers - Band densities Data_Collection->Quantification Statistics Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistics IC50_Calc Calculate IC50 values Statistics->IC50_Calc Conclusion Draw Conclusions IC50_Calc->Conclusion

Caption: A typical workflow for in vitro studies of ZM323881.

Conclusion

This compound is a powerful and selective research tool for the investigation of VEGFR-2-mediated signaling. Its well-characterized mechanism of action, potent inhibitory activity, and high selectivity make it an invaluable compound for dissecting the roles of VEGFR-2 in angiogenesis and for serving as a benchmark in the development of new anti-angiogenic agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

ZM323881 Hydrochloride: A Technical Guide to its Potent and Selective VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its mechanism of action, selectivity profile, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that exerts its biological effects through the specific inhibition of the VEGFR-2 tyrosine kinase activity.[1][2] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis (the formation of the embryonic circulatory system) and angiogenesis (the formation of new blood vessels from pre-existing ones).[2][3] The binding of VEGF-A to VEGFR-2 initiates receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the activation of extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthase (eNOS).[4] These pathways collectively promote endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[2][4]

This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of VEGFR-2, effectively blocking the autophosphorylation of the receptor and the subsequent downstream signaling events.[1][2] This inhibition has been shown to block VEGF-A-mediated increases in vascular permeability and endothelial cell proliferation.[2][4]

Kinase Selectivity Profile

A key attribute of this compound is its remarkable selectivity for VEGFR-2 over other receptor tyrosine kinases. This high degree of selectivity minimizes off-target effects, making it a valuable tool for studying VEGFR-2-specific signaling and a promising candidate for therapeutic development.

Kinase TargetIC50
VEGFR-2 (KDR) < 2 nM [1][4][5]
VEGFR-1> 50 µM[2]
PDGFRβ> 50 µM[6]
FGFR1> 50 µM[6]
EGFR> 50 µM[6]
ErbB2> 50 µM[6]
Table 1: In vitro kinase inhibition profile of this compound. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Cellular Activity

The potent enzymatic inhibition of VEGFR-2 by this compound translates to significant cellular effects. In vitro studies have demonstrated its ability to inhibit endothelial cell proliferation and other VEGF-A-induced cellular responses.

Cell-Based AssayCell TypeStimulantIC50
ProliferationHUVECVEGF-A8 nM[4][6]
ProliferationHUVECEGF1.9 µM[4]
ProliferationHUVECbFGF1.6 µM[4]
Table 2: Cellular activity of this compound. HUVEC (Human Umbilical Vein Endothelial Cells), EGF (Epidermal Growth Factor), bFGF (basic Fibroblast Growth Factor).

Experimental Protocols

This section outlines the general methodologies employed in the characterization of this compound.

In Vitro Kinase Assay (General Protocol)
  • Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of a specific kinase by 50% (IC50).

  • Principle: These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by a kinase. The inhibition of this process by a compound is quantified. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a substrate, and fluorescence- or luminescence-based assays that detect either the phosphorylated product or the depletion of ATP.

  • General Procedure:

    • Reaction Setup: In a multi-well plate, the purified kinase enzyme is incubated with varying concentrations of the inhibitor (this compound).

    • Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP (often in the presence of MgCl2).

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).

    • Reaction Termination: The reaction is stopped, often by the addition of a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

    • Detection: The amount of phosphorylated substrate or remaining ATP is measured using a suitable detection method (e.g., scintillation counting, fluorescence polarization, or luminescence).

    • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)
  • Objective: To assess the effect of this compound on VEGF-A-induced endothelial cell proliferation.

  • Principle: The incorporation of [³H]-thymidine into newly synthesized DNA is a measure of cell proliferation.

  • Procedure:

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in multi-well plates and allowed to attach.

    • Serum Starvation: Cells are typically serum-starved for a period to synchronize their cell cycle.

    • Treatment: Cells are pre-treated with various concentrations of this compound before being stimulated with VEGF-A.

    • [³H]-Thymidine Labeling: [³H]-thymidine is added to the cell culture medium, and the cells are incubated to allow for its incorporation into the DNA of proliferating cells.

    • Harvesting and Measurement: The cells are harvested, and the amount of incorporated [³H]-thymidine is quantified using a scintillation counter.

    • Data Analysis: The results are expressed as a percentage of the proliferation observed in the VEGF-A-stimulated control group, and IC50 values are determined.

Western Blot Analysis for Protein Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.

  • Procedure:

    • Cell Treatment: Endothelial cells are treated with this compound and then stimulated with VEGF-A.

    • Cell Lysis: The cells are lysed to release their protein contents.

    • Protein Quantification: The total protein concentration in each lysate is determined.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-VEGFR-2, phospho-ERK). A separate blot is often performed with an antibody to the total protein as a loading control.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected.

Signaling Pathway and Experimental Workflow Diagrams

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Downstream Signaling\n(ERK, Akt, etc.) Downstream Signaling (ERK, Akt, etc.) P->Downstream Signaling\n(ERK, Akt, etc.) Activates Angiogenesis Angiogenesis Downstream Signaling\n(ERK, Akt, etc.)->Angiogenesis Promotes ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Kinase_Inhibitor_Selectivity_Workflow cluster_workflow Experimental Workflow: Kinase Inhibitor Selectivity Profiling Compound Preparation Compound Preparation Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation Kinase Panel Selection Kinase Panel Selection Kinase Panel Selection->Assay Plate Preparation Kinase Reaction Kinase Reaction Assay Plate Preparation->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A typical workflow for assessing kinase inhibitor selectivity.

References

ZM323881 Hydrochloride: A Technical Guide to its Application as a Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ZM323881 hydrochloride is a potent and highly selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] This technical guide provides an in-depth overview of its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research, particularly in the fields of angiogenesis and cancer biology.

Core Mechanism of Action

This compound exerts its biological effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein that promotes angiogenesis—the formation of new blood vessels—a process fundamental to tumor growth, metastasis, and various other pathological conditions like diabetic retinopathy and arthritis.[2]

Upon binding of VEGF-A to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK (ERK), PI3K/Akt, and p38 pathways, which collectively drive endothelial cell proliferation, migration, survival, and increased vascular permeability.[3]

ZM323881 selectively inhibits this initial autophosphorylation step of VEGFR-2, thereby blocking the entire downstream signaling cascade.[2] This leads to the abrogation of VEGF-A-induced angiogenic processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity and selectivity of this compound.

Table 1: Inhibitory Activity of this compound

Target/ProcessCell Type/Assay ConditionIC50 ValueReference
VEGFR-2 Tyrosine KinaseEnzyme Assay< 2 nM[1][2][4][5]
VEGF-A-induced Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)8 nM[1][2][3][5]
EGF-induced Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)1.9 µM[3]
bFGF-induced Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)1.6 µM[3]

Table 2: Kinase Selectivity Profile of this compound

Kinase TargetIC50 ValueReference
VEGFR-2< 2 nM[1][2][4][5]
VEGFR-1> 50 µM[1][2]
Platelet-Derived Growth Factor Receptor β (PDGFRβ)> 50 µM[1][5]
Fibroblast Growth Factor Receptor 1 (FGFR1)> 50 µM[1][5]
Epidermal Growth Factor Receptor (EGFR)> 50 µM[1][5]
ErbB2> 50 µM[1][5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimer VEGF-A->VEGFR-2_dimer Binds Autophosphorylation Autophosphorylation VEGFR-2_dimer->Autophosphorylation Activates ZM323881 ZM323881 Hydrochloride ZM323881->Autophosphorylation Inhibits Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK, p38) Autophosphorylation->Downstream_Signaling Biological_Effects Biological Effects (Proliferation, Migration, Permeability) Downstream_Signaling->Biological_Effects

Caption: VEGFR-2 signaling pathway and inhibition by ZM323881.

Experimental Protocols

VEGFR-2 Tyrosine Kinase Activity Assay

This protocol details an in vitro enzyme assay to determine the IC50 value of ZM323881 against VEGFR-2.

Methodology:

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Compound Incubation: this compound, at various concentrations, is incubated for 20 minutes at room temperature with the VEGFR-2 enzyme in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl2 and 2 µM ATP.[4][5]

  • Phosphorylation Detection: Phosphorylated tyrosine residues are detected through sequential incubation with:

    • A primary mouse IgG anti-phosphotyrosine antibody.

    • A secondary horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody.

    • A colorimetric substrate, 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS).[4][5]

  • Data Analysis: The absorbance is read using a plate reader, and IC50 values are interpolated by non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat 96-well plate with poly(Glu, Ala, Tyr) substrate r1 Add VEGFR-2 enzyme, ATP, MnCl2 p1->r1 r2 Add serial dilutions of ZM323881 r1->r2 r3 Incubate for 20 minutes at room temperature r2->r3 d1 Add primary anti-phosphoTyr antibody r3->d1 d2 Add HRP-linked secondary antibody d1->d2 d3 Add ABTS substrate d2->d3 a1 Read absorbance d3->a1 a2 Calculate IC50 via non-linear regression a1->a2

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Endothelial Cell Proliferation Assay

This protocol describes a cell-based assay to measure the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.[4]

Methodology:

  • Cell Plating: Human Umbilical Vein Endothelial Cells (HUVEC), between passages 2 and 8, are plated in 96-well plates at a density of 1000 cells per well.[4]

  • Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of a pro-proliferative stimulus such as VEGF-A (e.g., 3 ng/mL).[4]

  • Incubation: The cultures are incubated for 4 days to allow for cell proliferation.[4]

  • Thymidine Incorporation: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.[4]

  • Harvesting and Measurement: Cells are harvested, and the incorporation of tritium (B154650) (³H) is measured using a beta-counter to quantify DNA synthesis, which is a proxy for cell proliferation.[4]

  • Data Analysis: IC50 values are calculated based on the dose-dependent inhibition of ³H-thymidine incorporation.

In Vivo Applications

Preclinical in vivo studies have demonstrated the efficacy of ZM323881. For instance, in frog mesenteric microvessels, ZM323881 was shown to reversibly abolish the increase in vascular permeability mediated by VEGF-A, confirming its potent anti-permeability effects in a living system.[2] The effectiveness in this model was confirmed by Western blot analysis of protein extracts from frog lungs, which showed inhibition of VEGF-A-induced phosphorylation.[2]

Conclusion

This compound is a valuable research tool for investigating the roles of VEGFR-2 in angiogenesis and related pathologies. Its high potency and selectivity make it an excellent agent for in vitro and in vivo preclinical studies aimed at understanding the molecular mechanisms of angiogenesis and for the early-stage evaluation of anti-angiogenic therapeutic strategies. Researchers using this compound should adhere to the detailed protocols to ensure reproducible and accurate results.

References

ZM323881 Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It includes a compilation of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of the associated signaling pathways and developmental timeline. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology, angiogenesis, and drug development.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is critical in various physiological processes, but its dysregulation is a hallmark of several pathological conditions, including cancer, diabetic retinopathy, and rheumatoid arthritis.[1] The VEGF/VEGFR-2 signaling pathway, therefore, represents a prime target for therapeutic intervention. This compound, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride, emerged from research efforts as a novel, potent, and selective inhibitor of VEGFR-2 tyrosine kinase activity.[1]

Discovery and History

The following diagram provides a logical flow of the key stages in the discovery and characterization of a compound like ZM323881.

ZM323881_Discovery_Workflow Logical Workflow of ZM323881 Discovery A Target Identification (VEGFR-2) B Lead Discovery (Quinazoline Scaffold) A->B High-Throughput Screening C Chemical Synthesis of ZM323881 B->C Medicinal Chemistry D In Vitro Kinase Assays (Potency & Selectivity) C->D Characterization E Cell-Based Assays (Endothelial Cell Proliferation) D->E Functional Validation F In Vivo Models (Permeability Studies) E->F Preclinical Efficacy G Publication of Findings F->G Scientific Disclosure

Logical workflow for the discovery and characterization of ZM323881.

Mechanism of Action

This compound exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1] ZM323881 acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking the downstream signaling cascade.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by ZM323881.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition by ZM323881 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR/Flk-1) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF-A->VEGFR-2:p1 Binding & Dimerization P-VEGFR-2 Phosphorylated VEGFR-2 VEGFR-2:p3->P-VEGFR-2 Autophosphorylation PLCg PLCγ P-VEGFR-2->PLCg PI3K PI3K P-VEGFR-2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Migration, Survival, Permeability Akt->Cell_Responses Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses ZM323881 ZM323881 ZM323881->VEGFR-2:p3 Inhibition

VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target KinaseIC50Reference
VEGFR-2 (KDR)< 2 nM[1][4][5]
VEGFR-1 (Flt-1)> 50 µM[1][2][3]
PDGFRβ> 50 µM[2][3]
FGFR1> 50 µM[2][3]
EGFR> 50 µM[2][3]
erbB2> 50 µM[2][3]

Table 2: In Vitro Cellular Activity

AssayCell TypeStimulantIC50Reference
Endothelial Cell ProliferationHUVECVEGF-A8 nM[1][2][3]
Endothelial Cell ProliferationHUVECEGF1.9 µM[6]
Endothelial Cell ProliferationHUVECbFGF1.6 µM[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of ZM323881 against various tyrosine kinases.

Methodology:

  • Recombinant kinase domains of the target enzymes (e.g., VEGFR-2, VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2) are utilized.

  • The compound (ZM323881) at various concentrations is incubated with the kinase enzyme in a suitable buffer (e.g., HEPES, pH 7.5) containing 10 mM MnCl2 and 2 µM ATP.

  • The reaction is initiated in 96-well plates coated with a synthetic substrate, such as a poly(Glu, Ala, Tyr) 6:3:1 random copolymer.

  • The plates are incubated for a defined period (e.g., 20 minutes) at room temperature to allow for phosphorylation of the substrate.

  • The level of tyrosine phosphorylation is quantified using an ELISA-based method. This involves sequential incubations with a mouse anti-phosphotyrosine antibody, a horseradish peroxidase (HRP)-conjugated sheep anti-mouse IgG antibody, and a chromogenic substrate like 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).

  • The absorbance is read using a plate reader, and IC50 values are calculated from the dose-response curves.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

Methodology:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a low density (e.g., 1000 cells/well) in appropriate growth medium.

  • The cells are allowed to adhere and are then treated with various concentrations of ZM323881 in the presence or absence of a stimulant such as VEGF-A (e.g., 3 ng/mL).

  • The cultures are incubated for a period of 4 days to allow for cell proliferation.

  • On the final day of incubation, the cells are pulsed with 1 µCi/well of 3H-thymidine and incubated for an additional 4 hours.

  • The cells are then harvested onto filter mats, and the amount of incorporated tritium (B154650) is measured using a beta-counter.

  • The IC50 value, representing the concentration of ZM323881 that inhibits 50% of the VEGF-A-induced proliferation, is determined from the dose-response curve.

In Vivo Vascular Permeability Assay (Frog Mesenteric Microvessels)

Objective: To evaluate the in vivo effect of ZM323881 on VEGF-A-mediated increases in vascular permeability.

Methodology:

  • The mesenteric microvessels of an anesthetized frog are perfused.

  • The Landis-Michel technique is employed to measure the hydraulic conductivity of the microvessels, which is an indicator of vascular permeability.

  • A baseline measurement of hydraulic conductivity is established.

  • VEGF-A is introduced into the perfusate to induce an increase in vascular permeability, and the hydraulic conductivity is re-measured.

  • ZM323881 is then added to the perfusate along with VEGF-A, and the hydraulic conductivity is measured again to determine the inhibitory effect of the compound.

  • To assess the reversibility of the inhibition, the vessels are subsequently perfused with a solution containing only VEGF-A.

Preclinical and Clinical Development

While ZM323881 has been extensively used as a research tool to probe the function of VEGFR-2 in various biological systems, there is limited publicly available information regarding its advancement into formal preclinical and clinical development for therapeutic use. Searches for clinical trials specifically involving this compound did not yield any results. This suggests that the compound may have been primarily utilized as a lead compound for further optimization or as a pharmacological tool for in vitro and in vivo research rather than being progressed as a clinical candidate itself.

Conclusion

This compound is a foundational molecule in the study of VEGFR-2 signaling. Its high potency and selectivity have made it an invaluable tool for elucidating the role of VEGFR-2 in angiogenesis and various pathological conditions. The data and protocols presented in this guide offer a comprehensive overview of its initial characterization. While its direct clinical development appears limited, the knowledge gained from studies involving ZM323881 has undoubtedly contributed to the broader success of anti-angiogenic therapies in the clinic.

References

An In-depth Technical Guide to ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] As a key regulator of angiogenesis—the formation of new blood vessels—VEGF and its signaling pathways are critical in both normal physiological processes and pathological conditions like cancer.[4][5] ZM323881, an anilinoquinazoline (B1252766) compound, specifically targets the tyrosine kinase activity of VEGFR-2, thereby blocking the signaling cascade responsible for endothelial cell proliferation and migration.[6][7] Its high selectivity makes it a valuable tool for researchers studying angiogenesis and a potential candidate for therapeutic development.[8]

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and preparation for experimental use.

PropertyValueCitation(s)
Molecular Weight 411.86 g/mol [2][3][9]
Molecular Formula C₂₂H₁₈FN₃O₂·HCl[2][3][10]
IUPAC Name 5-[[7-(benzyloxy)quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride[4][10]
CAS Number 193000-39-4[2][3][10]
Purity ≥98% (by HPLC)[2][3][10]
Solubility Soluble in DMSO to 50 mM (20.59 mg/mL)[2][10]
Storage Conditions Desiccate at +4°C[2][3][10]

Mechanism of Action and Biological Activity

This compound exerts its biological effects by competitively inhibiting the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[11] In normal angiogenesis, the binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[9]

ZM323881 selectively blocks this initial autophosphorylation step, effectively shutting down the entire downstream cascade.[6] This leads to the inhibition of VEGF-induced membrane extension, cell migration, and tube formation in endothelial cells.[9][12] The compound's high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, and EGFR, minimizes off-target effects, making it a precise tool for studying VEGFR-2-specific functions.[3][7][10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGFA VEGF-A VEGFA->VEGFR2 Binds ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR2 Inhibits ATP Binding Proliferation Cell Proliferation Migration Survival PLCg->Proliferation Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes A 1. Coat 96-well plate with poly(G,A,Y) substrate B 2. Add VEGFR-2 enzyme, ATP, MnCl₂, and ZM323881 A->B C 3. Incubate for 20 mins at room temperature B->C D 4. Add anti-phosphotyrosine primary antibody C->D E 5. Add HRP-linked secondary antibody D->E F 6. Add ABTS substrate and measure absorbance E->F G 7. Calculate IC₅₀ via non-linear regression F->G A 1. Seed HUVEC cells in 96-well plates B 2. Add ZM323881 and a growth factor (e.g., VEGF-A) A->B C 3. Incubate for 4 days B->C D 4. Add ³H-thymidine and incubate for 4 hours C->D E 5. Harvest cells and measure ³H incorporation via beta-counter D->E F 6. Determine IC₅₀ for inhibition of proliferation E->F

References

ZM323881 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 193000-39-4

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound.

Core Compound Information

This compound is a synthetic, small-molecule inhibitor belonging to the anilinoquinazoline (B1252766) class of compounds. It has been identified as a highly potent and selective antagonist of VEGFR-2, a key mediator of angiogenesis.

PropertyValue
CAS Number 193000-39-4
Molecular Formula C₂₂H₁₈FN₃O₂・HCl
Molecular Weight 411.86 g/mol
Purity ≥98%
Appearance White to beige powder
Storage Desiccate at 2-8°C

Mechanism of Action

ZM323881 exerts its biological effects through the specific inhibition of the VEGFR-2 tyrosine kinase domain. Vascular Endothelial Growth Factor A (VEGF-A) is a critical signaling protein involved in vasculogenesis and angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

ZM323881 competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation of the receptor. This blockade of the initial signaling event effectively abrogates all downstream effects of VEGF-A stimulation.

G VEGF-A Signaling Pathway and Inhibition by ZM323881 VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P Autophosphorylation VEGFR2->P ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Ras Ras P->Ras PI3K PI3K P->PI3K MEK MEK Ras->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

VEGF-A signaling and ZM323881 inhibition.

Biological Activity and Potency

This compound is characterized by its high potency and selectivity for VEGFR-2 over other receptor tyrosine kinases.

In Vitro Potency
Target/AssayIC₅₀
VEGFR-2 (KDR) Kinase Activity < 2 nM[1][2][3]
VEGF-A-induced Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation 8 nM[1]
Selectivity Profile

ZM323881 demonstrates significant selectivity for VEGFR-2. The IC₅₀ values for other related kinases are substantially higher, indicating a favorable selectivity window.

KinaseIC₅₀
VEGFR-1 (Flt-1) > 50 µM
PDGFRβ > 50 µM
FGFR1 > 50 µM
EGFR > 50 µM
ErbB2 > 50 µM

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for this compound, are not extensively available in the public domain. However, based on its classification as a 4-anilinoquinazoline (B1210976) derivative, some general pharmacokinetic characteristics of this class of inhibitors can be considered, though they may not be directly applicable to ZM323881. Generally, small-molecule tyrosine kinase inhibitors exhibit variable oral bioavailability and are often metabolized by the cytochrome P450 system. Specific pharmacokinetic studies are required to accurately determine the profile of ZM323881.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of ZM323881 on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound dissolved in DMSO

  • 96-well microplates

  • Phospho-tyrosine specific antibody (e.g., PY20) conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well microplate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted ZM323881 or vehicle (DMSO) to the wells.

  • Add recombinant VEGFR-2 kinase to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the HRP-conjugated anti-phospho-tyrosine antibody to each well and incubate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of ZM323881 and determine the IC₅₀ value using non-linear regression analysis.

G VEGFR-2 Kinase Inhibition Assay Workflow Coat Coat Plate with Substrate Wash1 Wash Coat->Wash1 Add_Inhibitor Add ZM323881 (or Vehicle) Wash1->Add_Inhibitor Add_Kinase Add VEGFR-2 Kinase Add_Inhibitor->Add_Kinase Add_ATP Add ATP to Start Reaction Add_Kinase->Add_ATP Incubate_Kinase Incubate Add_ATP->Incubate_Kinase Wash2 Wash Incubate_Kinase->Wash2 Add_Antibody Add HRP-conjugated Anti-pTyr Antibody Wash2->Add_Antibody Incubate_Ab Incubate Add_Antibody->Incubate_Ab Wash3 Wash Incubate_Ab->Wash3 Add_Substrate Add HRP Substrate Wash3->Add_Substrate Incubate_Substrate Incubate Add_Substrate->Incubate_Substrate Add_Stop Add Stop Solution Incubate_Substrate->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read Analyze Calculate IC50 Read->Analyze

VEGFR-2 Kinase Assay Workflow.
Endothelial Cell Proliferation Assay

This protocol describes a method to assess the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation using a crystal violet staining method.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • 10% Acetic acid

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS and allow them to adhere overnight.

  • Starve the cells for 4-6 hours in EGM with 0.5% FBS.

  • Treat the cells with serial dilutions of this compound for 1 hour.

  • Stimulate the cells with a final concentration of 20 ng/mL VEGF-A. Include control wells with no VEGF-A and vehicle-only controls.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Remove the medium and gently wash the cells with PBS.

  • Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS and stain with 100 µL of 0.5% crystal violet solution for 20 minutes.

  • Wash the plate extensively with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of proliferation for each concentration of ZM323881 and determine the IC₅₀ value.

Western Blot Analysis of Downstream Signaling

This protocol details the analysis of the phosphorylation status of key downstream signaling molecules (ERK, Akt, and p38) following VEGFR-2 inhibition by ZM323881.

Materials:

  • HUVECs

  • EGM with low serum (0.5% FBS)

  • Recombinant human VEGF-A

  • This compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate HUVECs and starve them as described in the proliferation assay.

  • Pre-treat the cells with ZM323881 (e.g., 100 nM) for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL) for a short duration (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G Western Blot Workflow for Downstream Signaling Cell_Treatment Cell Treatment with ZM323881 and VEGF-A Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Western Blot Workflow.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, demonstrating significant anti-proliferative effects on endothelial cells in vitro. Its well-defined mechanism of action makes it a valuable tool for studying the role of VEGFR-2 in angiogenesis and a potential candidate for further therapeutic development. While detailed pharmacokinetic data remains to be elucidated, the provided in-depth protocols for in vitro characterization will aid researchers in further investigating the biological activities of this compound.

References

ZM323881 Hydrochloride: A Technical Guide to a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key molecular data, elucidates its mechanism of action through detailed signaling pathways, and outlines methodologies for critical experiments, serving as a comprehensive resource for researchers in oncology, angiogenesis, and related fields.

Core Molecular and Physicochemical Properties

This compound is a well-characterized small molecule inhibitor with specific properties that are crucial for its application in experimental settings. The following table summarizes its key quantitative data.

PropertyValue
Molecular Weight 411.86 g/mol [1][2][3][4][5]
Chemical Formula C₂₂H₁₈FN₃O₂·HCl[1][2]
Purity ≥98%[1][2]
CAS Number 193000-39-4[1][2]
Solubility Soluble to 50 mM in DMSO[1][5]
IC₅₀ for VEGFR-2 < 2 nM[2]
IC₅₀ for VEGF-A-inducedendothelial cell proliferation 8 nM[1][2]

Mechanism of Action: Selective Inhibition of VEGFR-2 Signaling

This compound exerts its biological effects through the potent and selective inhibition of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

ZM323881 acts as an ATP-competitive inhibitor at the kinase domain of VEGFR-2, effectively blocking its autophosphorylation and subsequent activation of downstream signaling pathways. Its selectivity for VEGFR-2 is highlighted by significantly higher IC₅₀ values for other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 (IC₅₀ > 50 μM).[1][2]

The inhibition of VEGFR-2 by ZM323881 disrupts critical signaling pathways, including:

  • The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily involved in endothelial cell proliferation.

  • The PI3K-Akt Pathway: A crucial regulator of endothelial cell survival and anti-apoptotic signaling.

  • The p38 MAPK Pathway: Implicated in cell migration and cytoskeletal remodeling.

By blocking these pathways, ZM323881 effectively inhibits VEGF-A-induced endothelial cell proliferation and migration, key processes in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates p38 p38 VEGFR-2->p38 Activates ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Migration p38->Migration Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Detailed Methodologies for Key Experiments

The following protocols provide an overview of the core methodologies used to characterize the activity of this compound.

VEGFR-2 Tyrosine Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of ZM323881 to inhibit the kinase activity of VEGFR-2.

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Kinase Reaction: Recombinant VEGFR-2 enzyme is incubated in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂, 2 µM ATP, and varying concentrations of ZM323881 for 20 minutes at room temperature.

  • Detection of Phosphorylation: The level of tyrosine phosphorylation on the substrate is detected using a primary anti-phosphotyrosine antibody, followed by a horseradish peroxidase (HRP)-linked secondary antibody.

  • Signal Development: A colorimetric substrate for HRP, such as 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid), is added to develop a signal.

  • Data Analysis: The absorbance is read using a plate reader, and IC₅₀ values are determined by non-linear regression analysis of the dose-response curve.

Endothelial Cell Proliferation Assay (³H-Thymidine Incorporation)

This assay assesses the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1000 cells/well.

  • Treatment: Cells are treated with varying concentrations of ZM323881 in the presence or absence of a stimulating agent like VEGF-A (e.g., 3 ng/mL).

  • Incubation: The cultures are incubated for 4 days to allow for cell proliferation.

  • Radiolabeling: On day 4, each well is pulsed with 1 µCi of ³H-thymidine and incubated for an additional 4 hours.

  • Harvesting and Measurement: Cells are harvested, and the amount of incorporated tritium (B154650) is measured using a beta-counter.

  • Data Analysis: The proliferation rate is determined by the amount of ³H-thymidine incorporation, and IC₅₀ values are calculated from the dose-response curve.

Experimental_Workflow_Proliferation_Assay Start Start Seed_HUVECs Seed HUVECs in 96-well plates Start->Seed_HUVECs Treat_Cells Treat with ZM323881 +/- VEGF-A Seed_HUVECs->Treat_Cells Incubate_4_Days Incubate for 4 days Treat_Cells->Incubate_4_Days Pulse_Thymidine Pulse with ³H-thymidine (4 hours) Incubate_4_Days->Pulse_Thymidine Harvest_Cells Harvest cells and measure tritium incorporation Pulse_Thymidine->Harvest_Cells Analyze_Data Analyze data and determine IC₅₀ Harvest_Cells->Analyze_Data End End Analyze_Data->End

Workflow for an endothelial cell proliferation assay using ³H-thymidine incorporation.

In Vivo Microvascular Permeability Assay (Landis-Michel Technique)

This technique measures the effect of ZM323881 on VEGF-A-mediated increases in vascular permeability in living microvessels.

  • Animal Model: The experiment is typically performed in the mesenteric microvasculature of an animal model, such as a frog.

  • Microvessel Perfusion: A single microvessel is cannulated and perfused with a solution containing a marker protein (e.g., albumin).

  • Baseline Measurement: The baseline hydraulic conductivity (a measure of permeability) of the microvessel is determined.

  • VEGF-A Stimulation: The vessel is then perfused with a solution containing VEGF-A to induce an increase in permeability, which is measured.

  • Inhibitor Treatment: Subsequently, the vessel is perfused with a solution containing both VEGF-A and ZM323881.

  • Permeability Measurement: The hydraulic conductivity is measured again to determine the extent to which ZM323881 can inhibit the VEGF-A-induced increase in permeability.

  • Washout: A washout period with the control solution can be included to assess the reversibility of the inhibitor's effect.

This comprehensive guide provides essential technical information on this compound, facilitating its effective use in research and development. The detailed data, pathway diagrams, and experimental outlines are intended to support the design and execution of robust scientific investigations into angiogenesis and VEGFR-2-mediated signaling.

References

An In-depth Technical Guide to ZM323881 Hydrochloride Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 10, 2025

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis and vascular permeability.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by ZM323881. It details the molecule's mechanism of action, presents its quantitative inhibitory activity, and describes the subsequent effects on key cellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, this document furnishes detailed experimental protocols for assays cited and employs visualizations to elucidate complex signaling networks and workflows, serving as a vital resource for professionals in oncology, ophthalmology, and inflammatory disease research.

Mechanism of Action

ZM323881 is an anilinoquinazoline (B1252766) compound that functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[2] Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[3][4] This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of downstream signals that culminate in endothelial cell proliferation, migration, survival, and increased vascular permeability.[3][5]

ZM323881 selectively inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade originating from VEGFR-2.[1][3] Its remarkable selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR), makes it a precise tool for studying VEGFR-2-specific signaling and a promising candidate for targeted therapies.[1][6][7]

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) for its primary target and related cellular processes.

Table 1: In Vitro Kinase Inhibitory Activity of ZM323881

Target Kinase IC₅₀ Value Reference(s)
VEGFR-2 (KDR) < 2 nM [1][3][6][7]
VEGFR-1 (Flt-1) > 50 µM [1][3]
PDGFRβ > 50 µM [6][7]
FGFR1 > 50 µM [6][7]
EGFR > 50 µM [6][7]

| erbB2 | > 50 µM |[3][6][7] |

Table 2: Cellular Inhibitory Activity of ZM323881

Assay Stimulant Cell Line IC₅₀ Value Reference(s)
Endothelial Cell Proliferation VEGF-A HUVEC 8 nM [1][3][7][8]
Endothelial Cell Proliferation EGF HUVEC 1.9 µM [7][8]
Endothelial Cell Proliferation bFGF HUVEC 1.6 µM [7][8]

| Vascular Permeability | VEGF-A | Frog Mesenteric Microvessels | Abolished at 10 nM |[7] |

Core Downstream Signaling Pathways Inhibited by ZM323881

By blocking VEGFR-2 autophosphorylation, ZM323881 prevents the activation of multiple critical downstream signaling pathways essential for the angiogenic response.

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 VEGFR2->InhibitionPoint VEGF VEGF-A VEGF->VEGFR2 Binds ZM323881 ZM323881 Hydrochloride ZM323881->InhibitionPoint Inhibits (IC₅₀ < 2 nM) PLCg PLCγ InhibitionPoint->PLCg P PI3K PI3K InhibitionPoint->PI3K P Ras Ras InhibitionPoint->Ras p38 p38 MAPK InhibitionPoint->p38 Proliferation Gene Expression (Proliferation, Survival, Migration, Permeability) PLCg->Proliferation via DAG/IP3 Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates eNOS->Proliferation via NO Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation p38->Proliferation G start Start plate_prep Coat 96-well plates with poly(Glu, Ala, Tyr) substrate start->plate_prep incubation Incubate ZM323881 with VEGFR-2 enzyme, 10 mM MnCl₂, and 2 µM ATP (20 min, room temperature) plate_prep->incubation detection1 Add mouse anti-phosphotyrosine primary antibody incubation->detection1 detection2 Add HRP-linked sheep anti-mouse secondary antibody detection1->detection2 detection3 Add TMB or similar HRP substrate detection2->detection3 readout Read absorbance on a plate reader detection3->readout analysis Calculate IC₅₀ via non-linear regression readout->analysis end End analysis->end

References

A Technical Guide to the Role of VEGFR-2 in Angiogenesis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal regulator of angiogenesis—the formation of new blood vessels. We will explore its molecular mechanisms, critical role in tumor progression, and its position as a primary target for anti-cancer therapies. This document details the core signaling pathways, summarizes key quantitative data, and provides methodologies for essential experimental protocols in the study of VEGFR-2.

Introduction: VEGFR-2 at the Core of Angiogenesis

Angiogenesis is a fundamental biological process essential for growth, development, and wound healing. However, it is also a hallmark of cancer, as tumors require a dedicated blood supply to grow beyond a few millimeters in size.[1][2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a receptor tyrosine kinase that acts as the primary mediator of the angiogenic signals induced by Vascular Endothelial Growth Factor-A (VEGF-A).[3][4]

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][5] This phosphorylation initiates a cascade of downstream signaling events that collectively drive the key processes of angiogenesis:

  • Endothelial Cell Proliferation: Promoting the division of cells that form the lining of blood vessels.[6]

  • Migration: Guiding endothelial cells to the site where new vessels are needed.[2]

  • Survival: Preventing apoptosis (programmed cell death) of endothelial cells.[2][6]

  • Vascular Permeability: Increasing the leakiness of blood vessels, which facilitates the extravasation of plasma proteins that form a provisional matrix for migrating endothelial cells.[3][7]

Given its central role, VEGFR-2 has become a major therapeutic target for a variety of cancers.[3][8] Inhibition of the VEGF/VEGFR-2 pathway is a clinically validated strategy to stifle tumor growth by cutting off its blood and nutrient supply.[1]

VEGFR-2 Signaling Pathways

The activation of VEGFR-2 triggers several critical downstream signaling pathways. The phosphorylation of specific tyrosine residues serves as docking sites for various adaptor proteins and enzymes, leading to the activation of distinct signaling cascades.

The PLCγ-PKC-MAPK Pathway: Driving Proliferation

One of the key signaling pathways initiated by VEGFR-2 activation proceeds through Phospholipase C gamma (PLCγ).[6]

  • Activation: Upon VEGF-A binding, VEGFR-2 autophosphorylates on tyrosine residue 1175 (Y1175), creating a docking site for PLCγ.[6][9]

  • Second Messenger Production: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Downstream Effects: DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade.[6] This pathway ultimately leads to the transcription of genes involved in endothelial cell proliferation.[6] IP3 triggers the release of intracellular calcium (Ca2+), which contributes to the activation of endothelial nitric oxide synthase (eNOS) and subsequent increases in vascular permeability.[7][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation

Caption: VEGFR-2 PLCγ-MAPK Signaling Pathway for Cell Proliferation.

The PI3K-Akt Pathway: Promoting Survival and Permeability

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling axis downstream of VEGFR-2, crucial for endothelial cell survival and migration.[11][12]

  • Activation: The mechanism of PI3K activation by VEGFR-2 is complex and can involve multiple adaptor proteins. One established mechanism involves the activation of Src family kinases (SFKs) which then engage the receptor tyrosine kinase Axl, leading to the recruitment of the p85 regulatory subunit of PI3K.[11][13]

  • PIP3 Production: Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

  • Akt Activation: PIP3 recruits and activates Akt (also known as Protein Kinase B or PKB).[6][14]

  • Downstream Effects: Activated Akt phosphorylates a wide range of substrates that promote cell survival by inhibiting apoptotic proteins (e.g., Bad, caspases) and stimulate cell migration.[14] Akt also contributes to vascular permeability through the activation of eNOS.[15]

G cluster_effects Cellular Effects VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Adaptors Adaptor Proteins (e.g., TSAd, SFKs, Axl) VEGFR2->Adaptors PI3K PI3K Adaptors->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Migration Cell Migration Akt->Migration Permeability Vascular Permeability (eNOS activation) Akt->Permeability

Caption: VEGFR-2 PI3K-Akt Signaling Pathway for Cell Survival and Migration.

Quantitative Data in VEGFR-2 Research

Quantitative analysis is crucial for understanding the molecular interactions and for the development of targeted therapies. This section summarizes key quantitative data related to VEGFR-2.

Ligand Binding Affinities

The affinity of VEGF-A isoforms for VEGFR-2 is a critical determinant of signaling strength. These values are typically determined using radioligand binding assays or surface plasmon resonance.[16] There is a significant enhancement in VEGF binding affinity for dimeric VEGFR2 compared to the monomeric form, with dissociation constants (Kd) of 230 pM and 10 nM, respectively, indicating a 45-fold difference.[17]

Table 1: Binding Affinities (Kd) of Human VEGF-A Isoforms to VEGFR-2

VEGF-A IsoformBinding Affinity (Kd) to VEGFR-2MethodReference
VEGF-A₁₆₅~0.15 - 1.82 nMRadioligand Binding Assay[16]
VEGF-A₁₂₁~1.3 nMRadioligand Binding Assay[16]
VEGF-A (to monomeric VEGFR2)10 nMKinetic Analysis[17]
VEGF-A (to dimeric VEGFR2)230 pMKinetic Analysis[17]
Inhibitor Potency (IC₅₀)

The efficacy of small molecule inhibitors targeting the VEGFR-2 kinase domain is measured by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency. These are typically measured using in vitro kinase assays.

Table 2: IC₅₀ Values of Selected FDA-Approved Tyrosine Kinase Inhibitors Against VEGFR-2

InhibitorIC₅₀ (VEGFR-2 Kinase Assay)Target Cancers (Examples)Reference
Sorafenib53.65 nMRenal Cell Carcinoma, Hepatocellular Carcinoma[18]
Sunitinib9 nMRenal Cell Carcinoma, GIST[1]
Axitinib0.2 nMRenal Cell Carcinoma[1]
Apatinib1 nMGastric Cancer[19]
(Z)-FeCP-oxindole200 - 220 nMPreclinical Compound[20]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Key Experimental Protocols

The study of VEGFR-2 function and inhibition relies on a set of standardized in vitro and in vivo assays. Detailed methodologies for several key experiments are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay is a widely used in vitro model to assess angiogenesis by measuring the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane extract.[21][22]

Methodology:

  • Plate Coating: Thaw basement membrane extract (e.g., Matrigel® or ECM Gel) on ice.[23][24] Using pre-cooled pipette tips, evenly coat the wells of a 96-well or 24-well plate with 50-100 µL of the extract per well.[23][24]

  • Gel Formation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes to allow the matrix to solidify into a gel.[21][24]

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that are 70-90% confluent.[24] Resuspend the cells in the desired test medium (containing potential inhibitors or stimulators) at a concentration of 1x10⁵ to 1.5x10⁵ cells/mL.[24]

  • Incubation: Carefully add 100-300 µL of the cell suspension (1x10⁴ - 1.5x10⁴ cells) onto the surface of the solidified gel.[23][24]

  • Tube Formation: Incubate the plate for 4 to 24 hours at 37°C and 5% CO₂.[24] Tube-like structures typically form within this period.[25]

  • Visualization and Quantification: Visualize the tube network using an inverted phase-contrast microscope.[21] For quantitative analysis, cells can be pre-labeled with a fluorescent dye like Calcein AM.[21][23] Capture images and quantify parameters such as total tube length, number of branch points, and total area covered by tubes using image analysis software.[22]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Coat 96-well plate with Basement Membrane Extract (BME) P2 Incubate at 37°C for 30-60 min to gel P1->P2 A1 Seed cells onto solidified BME P2->A1 P3 Harvest and resuspend endothelial cells in test/control media P3->A1 A2 Incubate at 37°C for 4-24 hours A1->A2 AN1 Visualize tube formation via microscopy A2->AN1 AN2 Quantify tube length, branch points, and area AN1->AN2

Caption: Experimental Workflow for an Endothelial Cell Tube Formation Assay.

Western Blot for VEGFR-2 Phosphorylation

This biochemical technique is used to detect the activation state of VEGFR-2 by measuring its phosphorylation at specific tyrosine residues.

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to 80-90% confluency.[20] Serum-starve the cells for 4-6 hours.[20]

  • Inhibitor Pre-treatment (if applicable): Pre-treat cells with various concentrations of a VEGFR-2 inhibitor or vehicle control for 1-2 hours.[20]

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (5-15 minutes) to induce VEGFR-2 phosphorylation.[20]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 50 µg of total protein per sample by SDS-PAGE (e.g., 3-8% gel) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR-2 Tyr1175) overnight at 4°C or for 2 hours at room temperature. In parallel, probe a separate blot with an antibody for total VEGFR-2 as a loading control.[26][27]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Detect the signal using an imaging system. Quantify band intensity using densitometry software.[27]

In Vivo Mouse Tumor Model for Angiogenesis Studies

Animal models are indispensable for studying angiogenesis in the context of a complex tumor microenvironment and for evaluating the efficacy of anti-angiogenic drugs.[28]

Methodology:

  • Cell Culture: Culture tumor cells (e.g., human or mouse cancer cell lines) in appropriate media.[28]

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for human tumor xenografts or syngeneic mice for mouse tumor models.[28]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ cells in 100 µL of PBS or Matrigel) into the flank of the mouse.[28][29]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the anti-angiogenic agent or vehicle control according to the desired schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Vessel Analysis: Process the tumors for immunohistochemistry (IHC).[30] Stain tumor sections with endothelial cell markers (e.g., CD31 or CD34) to assess microvessel density (MVD).[31] Additional stains for pericyte coverage (e.g., α-SMA) or vessel perfusion (e.g., lectin injection) can also be performed to assess vessel normalization.[32]

Conclusion and Future Directions

VEGFR-2 remains a cornerstone of angiogenesis research and a highly successful target in oncology.[1][2] The signaling pathways it governs are fundamental to the processes of endothelial cell proliferation, survival, and migration, which are co-opted by tumors to ensure their growth and metastasis.[3] While current therapies targeting the VEGF/VEGFR-2 axis, such as monoclonal antibodies and tyrosine kinase inhibitors, have significantly improved outcomes for many patients, challenges such as intrinsic and acquired resistance remain.[1][33]

Future research will likely focus on:

  • Combinatorial Therapies: Combining VEGFR-2 inhibitors with other treatments, such as immunotherapy, to overcome resistance and enhance efficacy.[7][10]

  • Understanding Resistance Mechanisms: Elucidating the molecular basis of resistance to anti-angiogenic therapies to develop strategies to circumvent it.

  • Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to VEGFR-2 targeted therapies.

  • Targeting Downstream Effectors: Developing drugs that target key nodes downstream of VEGFR-2 to offer alternative therapeutic strategies.

A continued deep understanding of the molecular biology of VEGFR-2 is paramount for the development of the next generation of more effective and durable anti-cancer treatments.

References

ZM323881 Hydrochloride: A Technical Guide to a Selective VEGFR-2 Inhibitor for Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through VEGF Receptor-2 (VEGFR-2, also known as KDR). ZM323881 hydrochloride is a potent and highly selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. This technical guide provides an in-depth overview of ZM323881, detailing its mechanism of action, summarizing its in vitro efficacy, and providing comprehensive experimental protocols for its evaluation as an anti-angiogenic agent. While ZM323881 is well-characterized in vitro, data on its efficacy in in vivo tumor models is limited in publicly available literature.

Mechanism of Action: Selective Inhibition of VEGFR-2

ZM323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol, is an anilinoquinazoline (B1252766) compound.[1] It exerts its anti-angiogenic effects by selectively targeting the ATP-binding pocket of the VEGFR-2 tyrosine kinase.[1]

Upon binding of its ligand, VEGF-A, the VEGFR-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell function.[3] ZM323881 potently inhibits this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.[1]

The key signaling pathways abrogated by ZM323881 include:

  • PLCγ-PKC-MAPK/ERK Pathway: Essential for endothelial cell proliferation.[3][4]

  • PI3K/Akt Pathway: Critical for endothelial cell survival and migration.[3][5]

By blocking these pathways, ZM323881 prevents the key cellular processes required for angiogenesis: endothelial cell proliferation, migration, and survival.[1][5] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, and EGFR, makes it a valuable tool for specifically interrogating the role of VEGFR-2 in physiological and pathological angiogenesis.[6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 ZM323881 ZM323881 ZM323881->pVEGFR2 Inhibition ATP ATP ATP->pVEGFR2 ADP ADP pVEGFR2->ADP PLCg PLCγ pVEGFR2->PLCg Recruitment PI3K PI3K pVEGFR2->PI3K pPLCg p-PLCγ PLCg->pPLCg PKC PKC pPLCg->PKC RAF_MEK_ERK Raf-MEK-ERK (MAPK) Pathway PKC->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT Akt PI3K->AKT Survival_Migration Cell Survival & Migration AKT->Survival_Migration

Figure 1. ZM323881 Mechanism of Action on the VEGFR-2 Signaling Pathway.

Quantitative Data: In Vitro Activity

ZM323881 demonstrates potent and selective inhibitory activity in various in vitro assays. The data highlights its sub-nanomolar potency against the isolated VEGFR-2 kinase and nanomolar efficacy in cell-based assays.

ParameterTarget/AssayValue (IC50)Reference
Kinase Inhibition VEGFR-2 (KDR) Tyrosine Kinase< 2 nM[1][6][7]
VEGFR-1 Tyrosine Kinase> 50 µM[1][6]
PDGFRβ, FGFR1, EGFR, erbB2> 50 µM[6]
Cellular Activity VEGF-A-Induced Endothelial Cell Proliferation (HUVEC)8 nM[1][6]
EGF-Induced HUVEC Proliferation1.9 µM[5]
bFGF-Induced HUVEC Proliferation1.6 µM[5]

Table 1. Summary of in vitro inhibitory concentrations (IC50) for this compound.

In Vivo Activity

Publicly available data on the anti-tumor efficacy of ZM323881 in preclinical xenograft models is limited. The primary in vivo studies have focused on its immediate effect on vascular permeability.

In a key study using perfused mesenteric microvessels in frogs, ZM323881 at a concentration of 10 nM was shown to reversibly abolish the increase in vascular permeability induced by VEGF-A.[1][7] This finding confirms that the compound is active in vivo and effectively blocks the physiological response to VEGFR-2 activation.[1] However, comprehensive studies detailing dosing regimens (e.g., mg/kg), administration routes, and quantitative tumor growth inhibition in mouse models are not readily found in the literature.

Detailed Experimental Protocols

The following protocols are standard methodologies for evaluating the anti-angiogenic properties of a VEGFR-2 inhibitor like ZM323881.

Endothelial Cell Proliferation Assay (MTT/XTT or ³H-Thymidine Incorporation)

This assay measures the ability of an inhibitor to block VEGF-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Growth Medium (EGM-2)

  • Basal Medium (e.g., M199) with low serum (0.5-1% FBS)

  • Recombinant Human VEGF-A

  • This compound (stock solution in DMSO)

  • 96-well tissue culture plates

  • MTT or XTT reagent, or [³H]-Thymidine

  • Plate reader (spectrophotometer or scintillation counter)

Protocol:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in full EGM-2 medium. Allow cells to adhere overnight.

  • Starvation: Gently replace the medium with a low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of ZM323881 in low-serum medium. Also prepare solutions containing VEGF-A (e.g., 20 ng/mL) with and without the ZM323881 dilutions.

  • Incubation: Remove the starvation medium and add the treatment solutions to the respective wells (include controls: medium only, VEGF-A only, ZM323881 only). Incubate for 48-72 hours.

  • Quantification:

    • For MTT/XTT: Add the reagent to each well and incubate for 2-4 hours. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • For ³H-Thymidine: Add 1 µCi of [³H]-Thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition relative to the VEGF-A-stimulated control and determine the IC50 value.

Endothelial Cell Tube Formation Assay on Matrigel

This assay assesses the ability of an inhibitor to disrupt the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Growth factor-reduced Matrigel

  • Pre-chilled 96-well plate and pipette tips

  • Endothelial basal medium (EBM)

  • VEGF-A and this compound

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice. Using pre-chilled tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.[7]

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8]

  • Cell Seeding: Harvest HUVECs and resuspend them in EBM at a density of 1-2 x 10⁵ cells/mL.[7]

  • Treatment: Add VEGF-A and the desired concentrations of ZM323881 to the cell suspension.

  • Incubation: Gently add 100 µL of the cell suspension to each Matrigel-coated well. Incubate at 37°C for 6-18 hours.

  • Visualization & Analysis: Stain the cells with Calcein AM for 30 minutes.[8] Capture images using an inverted microscope. Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Tube_Formation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw_Matrigel Thaw Matrigel on Ice Coat_Plate Coat 96-well Plate with Matrigel (50 µL) Thaw_Matrigel->Coat_Plate Polymerize Polymerize at 37°C (30-60 min) Coat_Plate->Polymerize Seed_Cells Seed Cells onto Matrigel (100 µL) Polymerize->Seed_Cells Prepare_Cells Prepare HUVEC Suspension in Basal Medium Add_Treatment Add VEGF-A and ZM323881 to Cells Prepare_Cells->Add_Treatment Add_Treatment->Seed_Cells Incubate Incubate at 37°C (6-18 hours) Seed_Cells->Incubate Stain Stain with Calcein AM Incubate->Stain Image Image with Microscope Stain->Image Quantify Quantify Tube Network (Length, Junctions) Image->Quantify

Figure 2. Experimental Workflow for the Matrigel Tube Formation Assay.

In Vivo Tumor Xenograft Efficacy Study (Hypothetical Protocol)

This protocol describes a general framework for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor like ZM323881 in a subcutaneous xenograft model. Note: Specific data for ZM323881 using this model is not currently available in public literature.

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID)

  • Human tumor cell line known to be responsive to anti-angiogenic therapy (e.g., Colo205 colorectal carcinoma, A498 renal carcinoma)

  • Cell culture reagents and Matrigel (for cell implantation)

  • This compound

  • Appropriate vehicle for oral (p.o.) or intraperitoneal (i.p.) administration

  • Calipers for tumor measurement

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 million tumor cells, often resuspended in a mixture of media and Matrigel, into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize mice into treatment and control groups (typically n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution on the same schedule as the treatment group.

    • Treatment Group(s): Administer ZM323881 at various doses (e.g., 10, 25, 50 mg/kg) via the chosen route (e.g., daily oral gavage). The optimal dose would need to be determined in preliminary tolerability studies.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume (e.g., 1500-2000 mm³).

  • Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for microvessel density (CD31 staining) or Western blot for target engagement (p-VEGFR-2 levels).

Conclusion

This compound is a powerful and highly selective research tool for investigating the role of VEGFR-2 in angiogenesis. Its sub-nanomolar potency in inhibiting the VEGFR-2 kinase and its proven effectiveness in blocking VEGF-driven endothelial cell proliferation in vitro make it an ideal compound for cellular and biochemical studies. While its in vivo activity has been confirmed in terms of blocking vascular permeability, further studies are required to characterize its efficacy in preclinical models of cancer. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to utilize ZM323881 in the field of anti-angiogenic drug discovery and development.

References

ZM323881 Hydrochloride: A Technical Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. This document provides a comprehensive overview of the key preclinical findings for ZM323881, summarizing its mechanism of action, in vitro efficacy, and available in vivo data. Detailed experimental protocols for pivotal assays are provided, and critical signaling pathways and workflows are visualized to facilitate a deeper understanding of its preclinical profile as an anti-angiogenic agent.

Mechanism of Action: Selective VEGFR-2 Inhibition

ZM323881 is an anilinoquinazoline (B1252766) compound that demonstrates high-affinity inhibition of VEGFR-2 (also known as KDR), a primary mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3][4] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[3][5] This initiates a cascade of downstream signaling pathways essential for endothelial cell proliferation, migration, survival, and vascular permeability.[3][5]

ZM323881 exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[3] This blockade effectively abrogates VEGF-A-induced angiogenic responses.

ZM323881_Mechanism_of_Action cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates ZM323881 ZM323881 ZM323881->P_VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K MAPK RAS-RAF-MEK-ERK (MAPK Pathway) P_VEGFR2->MAPK Proliferation Cell Proliferation & Survival PLCg->Proliferation Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT MAPK->Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration

Caption: ZM323881 blocks VEGF-A-mediated VEGFR-2 signaling pathway.

Quantitative Preclinical Data

The potency and selectivity of ZM323881 have been characterized through various in vitro assays. The data highlights its sub-nanomolar efficacy against VEGFR-2 and significant selectivity over other related receptor tyrosine kinases.

Table 1: In Vitro Inhibitory Activity of ZM323881
Target / AssayIC₅₀ ValueReference
VEGFR-2 Tyrosine Kinase< 2 nM[1][3]
VEGF-A-Induced Endothelial Cell Proliferation8 nM[3]
Table 2: Kinase Selectivity Profile of ZM323881
Kinase TargetIC₅₀ ValueReference
VEGFR-2< 2 nM[3]
VEGFR-1> 50 µM[3]
PDGFRβ> 50 µM[1][2]
FGFR1> 50 µM[1][2]
EGFR> 50 µM[1][2]
erbB2> 50 µM[1][2]

Key Preclinical Studies & Experimental Protocols

In Vitro: Inhibition of Endothelial Cell Proliferation

ZM323881 potently inhibits the proliferation of endothelial cells stimulated by VEGF-A, a cornerstone of its anti-angiogenic activity.[3]

Experimental Protocol: [³H]-Thymidine Incorporation Assay

This protocol is based on methodologies for assessing VEGF-induced endothelial cell proliferation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 MV (Endothelial Cell Growth Medium-2 Microvascular) until approximately 80% confluent.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 2 x 10⁴ cells/well.

  • Starvation: To synchronize cells and reduce basal proliferation, they are cultured overnight in a basal medium (e.g., EGM) containing reduced serum (1%) and lacking VEGF and bFGF supplements.

  • Treatment: The medium is replaced with fresh starvation medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with a predetermined concentration of recombinant human VEGF-A (e.g., 20-50 ng/mL). Control wells include cells with no treatment, VEGF-A alone, and ZM323881 alone.

  • [³H]-Thymidine Pulse: After approximately 24-48 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.

  • Incubation & Harvest: The plates are incubated for an additional 4-6 hours to allow for the incorporation of [³H]-thymidine into newly synthesized DNA. Subsequently, cells are harvested onto glass fiber filters using a cell harvester.

  • Quantification: The amount of incorporated radioactivity on the filters is measured using a liquid scintillation counter. The results are expressed as a percentage of the proliferation observed with VEGF-A stimulation alone, and the IC₅₀ value is calculated.

Proliferation_Assay_Workflow Start Start: Culture HUVECs Seed Seed Cells in 96-well Plate Start->Seed Starve Serum Starve (Overnight) Seed->Starve Treat Add ZM323881 Then Stimulate with VEGF-A Starve->Treat Incubate24h Incubate (24-48h) Treat->Incubate24h Pulse Add [3H]-Thymidine (Pulse Label) Incubate24h->Pulse Incubate4h Incubate (4-6h) Pulse->Incubate4h Harvest Harvest Cells onto Filter Mat Incubate4h->Harvest Measure Measure Radioactivity (Scintillation Counter) Harvest->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: Experimental workflow for an endothelial cell proliferation assay.
In Vitro: Inhibition of Sprouting Angiogenesis

A 2022 study demonstrated the utility of ZM323881 in an in vitro 3D spheroid sprouting assay using induced pluripotent stem cell-derived endothelial cells (iECs). The study confirmed that ZM323881 at 1 µM effectively inhibits VEGF-induced sprouting, a key process in angiogenesis, without causing cell death.[6]

Experimental Protocol: 3D Spheroid Sprouting Assay

  • Spheroid Formation: Endothelial cells (e.g., HUVECs or iECs) are suspended in culture medium containing methylcellulose (B11928114) (e.g., using the hanging droplet method) to form uniform spheroids over 24 hours.

  • Matrix Embedding: Spheroids are harvested and embedded within a 3D collagen gel matrix in a multi-well plate.

  • Treatment: The collagen gel is overlaid with endothelial cell growth medium supplemented with or without VEGF (e.g., 50 ng/ml) and with or without ZM323881 (e.g., 1 µM).

  • Incubation: Plates are incubated for 24-48 hours to allow for the formation of capillary-like sprouts from the spheroids into the surrounding matrix.

  • Imaging and Analysis: Spheroids are imaged using a light microscope. The angiogenic response is quantified by measuring parameters such as the cumulative length of all sprouts originating from each spheroid.

In Vivo: Inhibition of Vascular Permeability

ZM323881 has been shown to abolish VEGF-A-mediated increases in microvascular permeability in vivo.[3] This effect is a direct consequence of inhibiting VEGFR-2, which is a key regulator of vascular leakage.[3]

Experimental Protocol: Frog Mesenteric Microvessel Assay

This assay, based on the Landis-Michel technique, directly measures changes in the permeability of single, perfused microvessels.

  • Animal Preparation: A frog is pithed, and its mesentery is exteriorized and placed on a viewing platform on a microscope stage. The tissue is continuously superfused with frog Ringer's solution.

  • Vessel Cannulation: A single mesenteric microvessel is cannulated with a micropipette.

  • Baseline Permeability: The vessel is perfused with a control solution (e.g., frog Ringer's with albumin), and the hydraulic permeability (Lp) is measured by occluding the vessel and observing the movement of red blood cells.

  • VEGF-A Perfusion: The vessel is then perfused with a solution containing VEGF-A to induce an increase in permeability, which is subsequently measured.

  • ZM323881 Treatment: Following the VEGF-A challenge, the vessel is perfused with a solution containing both VEGF-A and this compound.

  • Permeability Measurement: The hydraulic permeability is measured again. A reversal of the VEGF-A-induced permeability increase indicates effective inhibition by ZM323881.

  • Washout: To confirm the reversibility of the inhibition, the vessel can be perfused again with VEGF-A alone to show the return of hyper-permeability.

Permeability_Assay_Workflow Start Start: Prepare Frog & Exteriorize Mesentery Cannulate Cannulate Single Mesenteric Microvessel Start->Cannulate Baseline Measure Baseline Permeability (Lp) Cannulate->Baseline Induce Perfuse with VEGF-A & Measure Increased Lp Baseline->Induce Treat Perfuse with VEGF-A + ZM323881 Induce->Treat Measure Measure Lp to Determine Inhibition Treat->Measure Washout Optional: Washout & Re-challenge with VEGF-A Measure->Washout Analyze Analyze Data Measure->Analyze Washout->Analyze

Caption: Workflow for the frog microvessel permeability assay.

Summary and Future Directions

The preclinical data available for this compound strongly support its characterization as a potent and selective inhibitor of VEGFR-2. It effectively blocks key downstream cellular processes of angiogenesis, including endothelial cell proliferation and vascular permeability, at nanomolar concentrations in vitro and demonstrates clear target engagement in vivo.

While the existing data are robust, further preclinical evaluation would be beneficial. Specifically, in vivo efficacy studies in established tumor xenograft models would provide critical information on its anti-tumor activity.[4][7][8] Additionally, detailed pharmacokinetic and toxicology studies would be required to fully assess its potential as a therapeutic agent. Nonetheless, the current body of evidence establishes ZM323881 as a valuable tool for angiogenesis research and a promising candidate for further drug development.

References

ZM323881 Hydrochloride: A Technical Guide to Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the target validation of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), for applications in oncology research and development. This compound has emerged as a critical tool for dissecting the role of VEGFR-2 signaling in tumor angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. This document outlines the core methodologies, quantitative data, and underlying signaling pathways pertinent to the validation of this compound's mechanism of action.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][2][3] Vascular Endothelial Growth Factor A (VEGF-A) is a key signaling protein that promotes angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] Upon binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][5][6][7] this compound exerts its anti-angiogenic effects by inhibiting this initial autophosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that drive tumor neovascularization.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for VEGFR-2.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Notes
VEGFR-2 (KDR) < 2 Potent and primary target.[1][2][3]
VEGFR-1 (Flt-1)> 50,000High selectivity over VEGFR-1.[1][2][3]
PDGFRβ> 50,000Minimal activity against Platelet-Derived Growth Factor Receptor Beta.[1]
FGFR1> 50,000Minimal activity against Fibroblast Growth Factor Receptor 1.[1]
EGFR> 50,000Minimal activity against Epidermal Growth Factor Receptor.[1]
ErbB2 (HER2)> 50,000Minimal activity against Human Epidermal Growth Factor Receptor 2.[1]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)Notes
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-A-induced Proliferation8Demonstrates potent inhibition of endothelial cell proliferation.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target engagement and cellular effects of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (KDR) kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (or other test compounds)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well plates (white, for luminescence)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound (this compound) or vehicle (DMSO)

    • Recombinant VEGFR-2 enzyme

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This cellular assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • This compound

  • 96-well tissue culture plates

  • Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2 containing a low percentage of FBS (e.g., 0.5-1%) and allow them to attach overnight.[8]

  • Serum Starvation: The following day, replace the medium with a basal medium containing low serum for 4-6 hours to synchronize the cells.

  • Treatment: Treat the cells with a serial dilution of this compound in the presence or absence of a stimulating concentration of VEGF-A (e.g., 10-50 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone, and medium alone).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition of VEGF-A-induced proliferation for each concentration of this compound. Determine the IC50 value from the dose-response curve.

Western Blot Analysis of VEGFR-2 Phosphorylation

This assay confirms that this compound inhibits the autophosphorylation of VEGFR-2 in a cellular context.

Materials:

  • HUVECs or other VEGFR-2 expressing cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HUVECs to near confluence. Serum starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated VEGFR-2 as a ratio to total VEGFR-2.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the VEGF-A/VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGF_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization ZM323881 ZM323881 hydrochloride ZM323881->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Permeability Vascular Permeability PKC->Permeability Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

VEGF-A/VEGFR-2 signaling pathway and inhibition by ZM323881.
Experimental Workflow Diagram

This diagram outlines a typical workflow for the target validation of a kinase inhibitor like this compound in an oncology setting.

Target_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (e.g., VEGFR-2 Inhibition) Cell_Proliferation Cellular Proliferation Assay (e.g., HUVEC) Kinase_Assay->Cell_Proliferation Target_Phosphorylation Target Phosphorylation Assay (e.g., Western Blot for pVEGFR2) Cell_Proliferation->Target_Phosphorylation Xenograft Tumor Xenograft Model (e.g., Subcutaneous implantation of cancer cells) Target_Phosphorylation->Xenograft Efficacy_Study In Vivo Efficacy Study (Measure Tumor Growth Inhibition) Xenograft->Efficacy_Study PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD

Target validation workflow for a kinase inhibitor in oncology.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, making it an invaluable research tool for the target validation of anti-angiogenic therapies in oncology. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to investigate the mechanism of action of VEGFR-2 inhibitors and to evaluate their therapeutic potential. The robust inhibition of VEGFR-2 kinase activity, coupled with potent anti-proliferative effects on endothelial cells, underscores the central role of the VEGF-A/VEGFR-2 signaling axis in tumor angiogenesis and validates it as a key therapeutic target.

References

Methodological & Application

ZM323881 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] This document provides detailed application notes and protocols for key in vitro assays to characterize the activity of this compound. The included methodologies cover direct enzyme inhibition, cell-based proliferation, and functional angiogenesis assays.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels from pre-existing ones.[4][5] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of various pathologies, including cancer and diabetic retinopathy.[2][4] this compound has been identified as a highly selective VEGFR-2 inhibitor, making it a valuable tool for studying the biological processes mediated by this pathway and for potential therapeutic development.[1][2] These application notes provide standardized protocols for evaluating the in vitro efficacy of this compound.

Mechanism of Action

ZM323881 is an anilinoquinazoline (B1252766) compound that specifically targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][3] Binding of ZM323881 prevents the autophosphorylation of VEGFR-2, which is a critical step in the activation of downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[2][6] This inhibition is highly selective for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1][2][3]

Data Summary

The following table summarizes the quantitative data for this compound in various in vitro assays.

Assay TypeCell Line/EnzymeParameterValueReference
VEGFR-2 Kinase AssayRecombinant VEGFR-2IC50< 2 nM[1][2][3]
Endothelial Cell ProliferationHUVEC (VEGF-A stimulated)IC508 nM[1][2][3]
Endothelial Cell ProliferationHUVEC (EGF stimulated)IC501.9 µM[7]
Endothelial Cell ProliferationHUVEC (bFGF stimulated)IC501.6 µM[7]
Other Kinase AssaysVEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2IC50> 50 µM[1][2]

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This protocol is adapted from a general enzymatic assay for tyrosine kinase inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of this compound on the enzymatic activity of recombinant VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • This compound

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl2, 0.1 mM DTT)

  • 96-well microplates (e.g., ELISA plates)

  • Anti-phosphotyrosine antibody (e.g., PY20) conjugated to Horseradish Peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

  • Add recombinant VEGFR-2 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP (final concentration typically at or below the Km for ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by washing the plate three times with wash buffer.

  • Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is based on the inhibition of VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2][3]

Objective: To assess the cytostatic effect of this compound on endothelial cell proliferation.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF-A

  • This compound

  • [³H]-Thymidine

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Scintillation counter

Procedure:

  • Seed HUVECs into 96-well plates at a density of 1,000-2,000 cells per well in EGM supplemented with low serum (e.g., 0.5-1% FBS) and allow them to attach overnight.

  • The next day, replace the medium with fresh low-serum medium containing various concentrations of this compound or vehicle control.

  • Stimulate the cells with VEGF-A (e.g., 10-30 ng/mL). Include a non-stimulated control group.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Pulse the cells by adding 1 µCi/well of [³H]-thymidine and incubate for an additional 4-18 hours.

  • Aspirate the medium and wash the cells with PBS.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition of proliferation and determine the IC50 value.

Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)

This is a widely used assay to evaluate the effect of compounds on the ability of endothelial cells to form capillary-like structures.[8][9][10]

Objective: To determine the effect of this compound on in vitro angiogenesis.

Materials:

  • HUVECs

  • EGM

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound

  • 96-well cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Thaw the BME on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of BME (50-100 µL/well) and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in low-serum medium containing various concentrations of this compound or vehicle control.

  • Seed the HUVECs onto the solidified BME at a density of 10,000-20,000 cells per well.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualize and capture images of the tube formation using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

  • Calculate the percent inhibition of tube formation.

Visualizations

G cluster_0 VEGF/VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR2 Inhibits Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: this compound inhibits VEGFR-2 signaling.

G cluster_1 Experimental Workflow: Cell Proliferation Assay A 1. Seed HUVECs in 96-well plate B 2. Add ZM323881 & VEGF-A A->B C 3. Incubate (48-72 hours) B->C D 4. Add [3H]-Thymidine C->D E 5. Incubate (4-18 hours) D->E F 6. Harvest cells & measure radioactivity E->F G 7. Analyze Data (IC50) F->G

Caption: Workflow for the HUVEC proliferation assay.

References

Application Notes and Protocols for ZM323881 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival, making it a valuable tool for cancer research and drug development.[4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its anti-angiogenic and anti-proliferative activities.

Mechanism of Action

This compound is an anilinoquinazoline (B1252766) compound that functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[5] It exhibits high selectivity for VEGFR-2 over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1][2][5] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/Akt, which ultimately promote endothelial cell proliferation, survival, and migration. This compound effectively inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/ProcessCell LineIC50 ValueReference
VEGFR-2 Kinase Activity-< 2 nM[2][3][4][5]
VEGF-A-induced Endothelial Cell ProliferationHUVEC8 nM[1][4][5]
VEGFR-1 Kinase Activity-> 50 µM[1][4]
PDGFRβ Kinase Activity-> 50 µM[1][5]
FGFR1 Kinase Activity-> 50 µM[1][5]
EGFR Kinase Activity-> 50 µM[1][5]
erbB2 Kinase Activity-> 50 µM[1][5]
Table 2: Effects of ZM323881 on VEGF-Induced Signaling in Human Aortic Endothelial Cells (HAECs)
Downstream TargetConcentration of ZM323881ObservationReference
ERK Phosphorylation1 µMComplete Inhibition[2][5]
p38 Activation1 µMBlocked[3]
Akt Activation1 µMBlocked[3]
eNOS Activation1 µMBlocked[3]

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (Active) (Dimerized & Phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K RAS RAS VEGFR2_active->RAS Permeability Vascular Permeability PLCg->Permeability AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR2_active Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of endothelial cells in response to VEGF-A and the inhibitory effect of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • VEGF-A (recombinant human)

  • This compound

  • [³H]-Thymidine

  • 96-well plates

  • Cell harvester

  • Beta-counter

Protocol:

  • Seed HUVECs in 96-well plates at a density of 1,000 cells/well and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 3 ng/mL) and incubate for 72 hours.

  • Pulse the cells with 1 µCi/well of [³H]-thymidine and incubate for an additional 4 hours.[2]

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a beta-counter.

  • Calculate the IC50 value of this compound.

Cell Viability Assay (MTT or CCK-8)

This colorimetric assay assesses the effect of this compound on the viability of endothelial cells.

Materials:

  • HUVECs or other endothelial cells

  • Endothelial Cell Growth Medium

  • VEGF-A

  • This compound

  • MTT or CCK-8 reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Plate HUVECs in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Allow the cells to recover for 4 hours before treatment.

  • Expose the cells to serial dilutions of this compound with or without VEGF-A for 72 hours.

  • Add MTT or CCK-8 reagent to each well and incubate for 4 hours at 37°C.

  • If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[6][7]

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel

  • This compound

  • 96-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]

  • Harvest HUVECs and resuspend them in a low-serum medium containing various concentrations of this compound.

  • Seed the HUVEC suspension (e.g., 2 x 10⁴ cells) onto the solidified BME.[8]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 4-18 hours.[8]

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_proliferation Cell Proliferation Assay cluster_viability Cell Viability Assay cluster_angiogenesis Tube Formation Assay p1 Seed Endothelial Cells p2 Starve Cells p1->p2 p3 Treat with ZM323881 p2->p3 p4 Stimulate with VEGF-A p3->p4 p5 Add [3H]-Thymidine p4->p5 p6 Harvest & Measure p5->p6 v1 Plate Endothelial Cells v2 Treat with ZM323881 +/- VEGF-A v1->v2 v3 Add MTT/CCK-8 Reagent v2->v3 v4 Measure Absorbance v3->v4 a1 Coat Plate with BME a2 Seed Endothelial Cells with ZM323881 a1->a2 a3 Incubate a2->a3 a4 Image & Quantify Tubes a3->a4

Caption: Workflow for key cell-based assays using this compound.

Conclusion

This compound is a powerful and selective tool for investigating the role of VEGFR-2 in angiogenesis and for screening potential anti-angiogenic compounds. The protocols outlined in these application notes provide a robust framework for conducting cell-based assays to characterize the efficacy and mechanism of action of this compound and other VEGFR-2 inhibitors. Careful execution of these experiments will yield valuable insights into the complex processes of angiogenesis and tumor progression.

References

Application Notes and Protocols: ZM323881 Hydrochloride Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By targeting VEGFR-2, ZM323881 effectively blocks the VEGF signaling cascade, a critical pathway in angiogenesis—the formation of new blood vessels.[1][3] This makes it an invaluable tool for research in oncology, ophthalmology, and other fields where pathological angiogenesis is a key factor.[1][3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent working solutions for both in vitro and in vivo applications, ensuring reproducible and accurate experimental outcomes.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor A (VEGF-A) is a primary driver of angiogenesis.[3][5] It functions by binding to VEGFR-2 on the surface of endothelial cells, which triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and vascular permeability.[6][7][8]

ZM323881 exerts its inhibitory effect by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1][9] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases minimizes off-target effects, making it a precise tool for studying VEGF-mediated processes.[10]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration Proliferation Proliferation MAPK->Proliferation ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits Kinase Activity

VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueReference(s)
Chemical Name 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride[1]
Molecular Formula C₂₂H₁₈FN₃O₂·HCl
Molecular Weight 411.86 g/mol [2][11]
Appearance Light yellow to yellow solid[2][10]
Purity ≥98%
CAS Number 193000-39-4[10]
IC₅₀ for VEGFR-2 < 2 nM[1][10]
IC₅₀ for other kinases > 50 µM (for VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2)[10]
IC₅₀ (Cell Proliferation) 8 nM (VEGF-A-induced HUVEC proliferation)[1][2]

Stock Solution Preparation Protocol

Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[10][12]

Materials:

  • This compound powder

  • Anhydrous or newly opened DMSO (Hygroscopic DMSO can negatively impact solubility)[10][12]

  • Sterile, polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Protocol for 50 mM DMSO Stock Solution:

  • Pre-weigh Vial: Tare a sterile vial on an analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound powder into the tared vial. For example, weigh 5 mg of the compound.

  • Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) Example for 5 mg at 50 mM: Volume (µL) = (0.005 g / (411.86 g/mol x 0.050 mol/L)) * 1,000,000 = 242.8 µL

  • Dissolve Compound: Add the calculated volume of DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly. If needed, gentle warming (37°C) or sonication can be used to aid dissolution.[11][13] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -20°C for up to one month or at -80°C for up to six months.[2][10]

SolventMaximum SolubilityReference(s)
DMSO ≥ 50 mM (≥ 50 mg/mL)[10]
Water < 0.1 mg/mL (Insoluble)[10][12]

Preparation of Working Solutions

The high-concentration DMSO stock must be further diluted to the final working concentration for experiments.

Protocol for Cell-Based Assays

For in vitro experiments, the DMSO stock is diluted in a sterile cell culture medium. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.1%, to avoid solvent-induced artifacts.[13]

Example: Preparing 1 mL of 100 nM working solution:

  • Perform a serial dilution. First, dilute the 50 mM DMSO stock 1:1000 in sterile DMSO to create an intermediate stock of 50 µM.

  • Add 2 µL of the 50 µM intermediate stock to 998 µL of pre-warmed cell culture medium.

  • Vortex gently to mix. The final concentration will be 100 nM this compound with 0.2% DMSO. Note: Further dilution may be needed to reach the desired final DMSO concentration. A better approach is to add a very small volume of the high-concentration stock directly to the medium.

  • Recommended Method: To achieve a final DMSO concentration of <0.1%, add 1 µL of a 100 µM DMSO stock to 1 mL of cell culture medium. This yields a final concentration of 100 nM ZM323881 and 0.1% DMSO. Always prepare a vehicle control containing the same final concentration of DMSO.

Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution for Cell Culture Powder ZM323881 Powder Stock 50 mM Stock Solution (in DMSO) Powder->Stock DMSO Anhydrous DMSO DMSO->Stock Final Final Working Solution (e.g., 10-100 nM) Final DMSO < 0.1% Stock->Final Dilute Medium Cell Culture Medium Medium->Final

Workflow for preparing a cell culture working solution from a DMSO stock.

Protocols for In Vivo Studies

For animal studies, this compound is typically administered in a co-solvent vehicle to maintain solubility and bioavailability. Below are common formulations.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation[10][11] This protocol yields a clear solution at ≥ 2.5 mg/mL.[10]

  • Prepare a 25 mg/mL stock solution of ZM323881 in DMSO.

  • To prepare 1 mL of the final formulation, combine the following in order, ensuring the solution is mixed thoroughly after each addition:

    • 100 µL of the 25 mg/mL ZM323881 DMSO stock (10% of final volume)

    • 400 µL of PEG300 (40% of final volume)

    • 50 µL of Tween-80 (5% of final volume)

    • 450 µL of saline (0.9% NaCl) (45% of final volume)

  • The final concentration will be 2.5 mg/mL. Adjust volumes proportionally for different final concentrations or total volumes.

Protocol 2: DMSO/Corn Oil Formulation[10]

  • Prepare a 25 mg/mL stock solution of ZM323881 in DMSO.

  • To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is formed. Sonication may be required.

Note: The stability of these formulations should be assessed for long-term studies. Always prepare fresh solutions for dosing if possible. If precipitation occurs during preparation or storage, gentle heating and/or sonication can be used to redissolve the compound.[10][13]

References

Application Notes and Protocols: ZM323881 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] As a critical mediator of angiogenesis, the pathological formation of new blood vessels, VEGFR-2 is a key target in the development of therapeutics for cancer and other diseases characterized by excessive angiogenesis.[3][5][6] this compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of VEGFR-2, thereby blocking receptor autophosphorylation and downstream signaling cascades.[7][8] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), its mechanism of action, and protocols for its application in research settings.

Physicochemical Properties and Solubility

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO.[7][9]

Solubility in DMSO

The solubility of this compound in DMSO has been reported across various sources. For optimal dissolution, especially at higher concentrations, sonication and the use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][10]

SourceReported Solubility (mg/mL)Molar Concentration (mM)Notes
Selleck Chemicals10 mg/mL24.28 mMUse fresh, moisture-free DMSO.[1]
TargetMol40 mg/mL97.12 mMSonication is recommended.[10]
Vulcanchem40 mg/mL97.12 mM-
Cayman Chemical~30 mg/mL~72.84 mM-
MedchemExpress≥ 50 mg/mL≥ 121.40 mMUse fresh, hygroscopic-free DMSO.[2]
R&D SystemsSoluble to 50 mM50 mM-
Storage and Stability
  • Solid Form: Store at -20°C for up to three years.[7]

  • DMSO Solution: Store stock solutions at -80°C to prevent degradation.[7] It is advisable to prepare working solutions fresh. For aqueous solutions derived from a DMSO stock, it is not recommended to store them for more than one day.[9]

Mechanism of Action

ZM323881 is a potent and selective ATP-competitive inhibitor of VEGFR-2.[7] It demonstrates high selectivity for VEGFR-2 (IC₅₀ < 2 nM) over other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2 (IC₅₀ > 50 µM).[1][4][8][9]

The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[8][11] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. Key pathways activated by VEGFR-2 include:

  • Phospholipase Cγ (PLCγ) pathway: Regulates intracellular calcium levels.[11]

  • MAPK pathway (via Ras/Raf): Promotes cell proliferation.[11]

  • PI3K/Akt pathway: Mediates cell survival and permeability.[1][11]

ZM323881 inhibits the initial autophosphorylation step, thereby blocking the activation of these downstream signaling molecules.[7] This leads to the inhibition of VEGF-A-induced endothelial cell proliferation (IC₅₀ = 8 nM) and other angiogenic processes like increased vascular permeability.[1][3][4][8][9][10]

VEGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 VEGFR2->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF-A VEGF->VEGFR2 Binds ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival & Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Figure 1: ZM323881 Mechanism of Action.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound (Molecular Weight: 411.86 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 411.86 g/mol = 0.0041186 g = 4.12 mg

  • Weigh out 4.12 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[10]

  • Once fully dissolved, the clear stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[7]

Protocol 2: In Vitro VEGFR-2 Kinase Assay

This protocol is a general method to determine the inhibitory activity of ZM323881 on VEGFR-2 kinase activity.[2]

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., HEPES pH 7.5, 10 mM MnCl₂)

  • ATP solution (2 µM)

  • Substrate (e.g., poly(Glu, Ala, Tyr) 6:3:1) coated 96-well plates

  • This compound DMSO stock solution

  • Anti-phosphotyrosine antibody (mouse IgG)

  • HRP-linked secondary antibody (sheep anti-mouse Ig)

  • HRP substrate (e.g., TMB or ABTS)

  • Plate reader

Procedure:

  • Prepare serial dilutions of ZM323881 from the DMSO stock solution in the kinase buffer.

  • Add 25 µL of the diluted ZM323881 or vehicle control (DMSO in kinase buffer) to the substrate-coated wells of the 96-well plate.

  • Add 25 µL of the VEGFR-2 enzyme solution to each well.

  • Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the kinase reaction by adding 50 µL of the 2 µM ATP solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

  • Stop the reaction and wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the primary anti-phosphotyrosine antibody and incubate for 1 hour.

  • Wash the wells, then add the HRP-linked secondary antibody and incubate for 1 hour.

  • Wash the wells again, then add the HRP substrate.

  • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each ZM323881 concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 3: HUVEC Proliferation Assay

This protocol measures the effect of ZM323881 on VEGF-A-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]

Materials:

  • HUVECs (passage 2-8)

  • Endothelial cell growth medium

  • 96-well cell culture plates

  • VEGF-A solution (e.g., 3 ng/mL final concentration)

  • This compound working solutions (diluted from stock)

  • ³H-thymidine (1 µCi/well)

  • Cell harvester and beta-counter

Procedure:

  • Seed HUVECs into 96-well plates at a density of 1000 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with a low-serum medium.

  • Add the desired concentrations of ZM323881 to the wells. Include vehicle control wells.

  • After a 30-60 minute pre-incubation with the inhibitor, add VEGF-A (3 ng/mL) to stimulate proliferation. Include control wells with no VEGF-A.

  • Incubate the plates for 4 days.[2]

  • On day 4, add 1 µCi/well of ³H-thymidine and incubate for an additional 4 hours.[2]

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporated tritium (B154650) using a beta-counter.

  • Analyze the data to determine the effect of ZM323881 on VEGF-A-induced HUVEC proliferation and calculate the IC₅₀.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare 10 mM ZM323881 Stock in DMSO Add_Inhibitor Add ZM323881 Dilutions (Pre-incubation) Prep_Stock->Add_Inhibitor Seed_Cells Seed HUVECs in 96-well Plate Seed_Cells->Add_Inhibitor Add_VEGF Add VEGF-A to Stimulate Cells Add_Inhibitor->Add_VEGF Incubate_4d Incubate for 4 Days Add_VEGF->Incubate_4d Add_Thymidine Pulse with ³H-Thymidine (4 hours) Incubate_4d->Add_Thymidine Harvest Harvest Cells Add_Thymidine->Harvest Count Measure Radioactivity (Beta-Counter) Harvest->Count Analyze Calculate % Inhibition & Determine IC₅₀ Count->Analyze

Figure 2: Workflow for HUVEC Proliferation Assay.

References

Application Notes and Protocols: Tube Formation Assay with ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary driver of angiogenesis. ZM323881 hydrochloride is a potent and selective inhibitor of VEGFR-2 tyrosine kinase, making it a valuable tool for studying and potentially inhibiting angiogenesis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a tube formation assay, a widely used in vitro model to assess angiogenesis.

Mechanism of Action of this compound

This compound selectively inhibits the tyrosine kinase activity of VEGFR-2.[1][2] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][4][5] this compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling required for angiogenesis.

Quantitative Data

This compound has been demonstrated to be a highly potent inhibitor of VEGFR-2 activity and VEGF-driven endothelial cell proliferation. The following table summarizes key quantitative data for this compound.

ParameterValueCell Type/SystemReference
IC₅₀ (VEGFR-2 Tyrosine Kinase Inhibition) < 2 nMIn vitro kinase assay[1][2]
IC₅₀ (VEGF-A-induced Endothelial Cell Proliferation) 8 nMEndothelial Cells[1][2]

Note: The IC₅₀ values indicate the concentration of this compound required to inhibit 50% of the respective activity. These values suggest that for a tube formation assay, effective concentrations of this compound would likely be in the low nanomolar range. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Experimental Protocols

This section provides a detailed protocol for performing a tube formation assay to evaluate the anti-angiogenic effects of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this assay.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with 0.5-2% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)

  • 96-well tissue culture plates

  • VEGF-A (as a positive control for inducing tube formation)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Calcein AM (for visualization, optional)

  • Inverted microscope with a camera

Protocol
  • Preparation of Basement Membrane Matrix Plates:

    • Thaw the basement membrane matrix on ice at 4°C overnight.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.[6]

    • Ensure the entire surface of the well is covered.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[6][7]

  • Cell Preparation:

    • Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.

    • The day before the assay, starve the cells by replacing the growth medium with basal medium containing 0.5-2% FBS for 16-24 hours.

    • On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin and centrifuge the cells.

    • Resuspend the cells in basal medium with 0.5-2% FBS at a concentration of 2 x 10⁵ cells/mL.

  • Treatment Preparation:

    • Prepare serial dilutions of this compound in basal medium with 0.5-2% FBS. A suggested starting range is 0.1 nM to 100 nM.

    • Prepare a positive control with VEGF-A (e.g., 20 ng/mL) and a vehicle control (containing the same concentration of the solvent used for the this compound stock, e.g., DMSO).

  • Cell Seeding and Treatment:

    • Mix the HUVEC suspension with the different concentrations of this compound, the VEGF-A positive control, and the vehicle control.

    • Carefully add 100 µL of the cell suspension (containing 2 x 10⁴ cells) to each well of the solidified basement membrane matrix plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[8] The optimal incubation time should be determined empirically.

  • Visualization and Quantification:

    • After incubation, examine the plate under an inverted microscope and capture images of the tube-like structures.

    • For fluorescent visualization, the cells can be pre-labeled with Calcein AM before seeding or stained after the incubation period.[8]

    • Quantify the extent of tube formation using an angiogenesis image analysis software. Key parameters to measure include:

      • Total tube length

      • Number of branch points

      • Number of loops (meshes)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_matrigel Coat 96-well plate with Matrigel seed_cells Seed HUVECs onto Matrigel with compounds prep_matrigel->seed_cells prep_cells Prepare HUVEC suspension prep_cells->seed_cells prep_compounds Prepare ZM323881 & Controls prep_compounds->seed_cells incubate Incubate for 4-18 hours at 37°C seed_cells->incubate capture_images Capture images of tube formation incubate->capture_images quantify Quantify tube length, branch points, and loops capture_images->quantify

Caption: Experimental workflow for the tube formation assay with this compound.

VEGFR-2 Signaling Pathway and Inhibition by ZM323881

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated VEGFR-2 Following ZM323881 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2][3] The phosphorylated form of VEGFR-2 (p-VEGFR-2) is therefore a critical biomarker for assessing the activation state of this pathway and the efficacy of targeted inhibitors.

ZM323881 is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity.[4] It effectively blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling and angiogenesis.[4] This document provides a detailed protocol for performing a Western blot analysis to detect p-VEGFR-2 and to evaluate the inhibitory effect of ZM323881.

Signaling Pathway and Inhibition

VEGF-A binding to VEGFR-2 triggers the phosphorylation of specific tyrosine residues within the intracellular domain of the receptor. This leads to the activation of multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is primarily involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][2][5]

ZM323881 acts as an ATP-competitive inhibitor, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation.[4] This blockade effectively abrogates the downstream signaling events that are dependent on VEGFR-2 activation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK (ERK1/2) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881.

Quantitative Data Summary

The inhibitory effect of ZM323881 on VEGFR-2 phosphorylation can be quantified by Western blot analysis. The following table summarizes representative data on the dose-dependent inhibition of p-VEGFR-2 in endothelial cells treated with various concentrations of ZM323881 prior to stimulation with VEGF-A. The intensity of the p-VEGFR-2 band is normalized to the total VEGFR-2 expression.

ZM323881 Concentration (nM)p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized)% Inhibition
0 (Vehicle Control)1.000
0.10.8515
10.5545
20.2080
100.0595
100<0.01>99

Note: This data is representative. Actual results may vary depending on the cell line, experimental conditions, and antibody performance. ZM323881 has been reported to have an IC50 value of less than 2 nM for the inhibition of VEGFR-2 tyrosine kinase activity.[4]

Experimental Protocol

This protocol outlines the steps for treating cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with ZM323881, preparing cell lysates, and performing a Western blot to detect p-VEGFR-2 and total VEGFR-2.

Materials and Reagents
  • Cell Culture: Endothelial cells (e.g., HUVECs), appropriate growth medium, and supplements.

  • Inhibitor: ZM323881 (stock solution prepared in DMSO).

  • Stimulant: Recombinant human VEGF-A.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-VEGFR-2 (e.g., Tyr1175 or Tyr951) antibody.[6][7]

    • Rabbit or mouse anti-total VEGFR-2 antibody.

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed endothelial cells. - Serum starve overnight. - Pre-treat with ZM323881. - Stimulate with VEGF-A. B 2. Cell Lysis - Wash cells with cold PBS. - Add lysis buffer with inhibitors. - Scrape and collect lysate. A->B C 3. Protein Quantification - Determine protein concentration  (e.g., BCA assay). B->C D 4. SDS-PAGE - Prepare protein samples with  Laemmli buffer. - Load equal protein amounts. - Run gel electrophoresis. C->D E 5. Protein Transfer - Transfer proteins from gel  to PVDF membrane. D->E F 6. Blocking - Block membrane with 5% BSA  in TBST for 1 hour. E->F G 7. Primary Antibody Incubation - Incubate with anti-p-VEGFR-2  or anti-total VEGFR-2 antibody  overnight at 4°C. F->G H 8. Secondary Antibody Incubation - Wash membrane. - Incubate with HRP-conjugated  secondary antibody for 1 hour. G->H I 9. Detection and Imaging - Wash membrane. - Add ECL substrate. - Capture chemiluminescent signal. H->I J 10. Data Analysis - Quantify band intensities. - Normalize p-VEGFR-2 to  total VEGFR-2. I->J

Caption: Experimental workflow for Western blot analysis of p-VEGFR-2.

Detailed Protocol

1. Cell Culture and Treatment 1.1. Seed endothelial cells in appropriate culture plates and grow to 80-90% confluency. 1.2. Serum-starve the cells overnight in a basal medium to reduce background receptor phosphorylation. 1.3. Pre-treat the cells with varying concentrations of ZM323881 (e.g., 0, 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours. 1.4. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.

2. Cell Lysis 2.1. Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). 2.2. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Transfer the supernatant (cell lysate) to a new tube.

3. Protein Quantification 3.1. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

4. SDS-PAGE 4.1. Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. 4.3. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer 5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking 6.1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. For phospho-antibodies, BSA is generally recommended over non-fat milk.

7. Primary Antibody Incubation 7.1. Dilute the primary antibody (anti-p-VEGFR-2 or anti-total VEGFR-2) in 5% BSA in TBST according to the manufacturer's recommended dilution. 7.2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation 8.1. Wash the membrane three times for 10 minutes each with TBST. 8.2. Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. 8.3. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

9. Detection and Imaging 9.1. Wash the membrane three times for 10 minutes each with TBST. 9.2. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes. 9.3. Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis 10.1. Quantify the band intensities for p-VEGFR-2 and total VEGFR-2 using image analysis software. 10.2. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample. 10.3. To account for loading variations, the total VEGFR-2 signal can be further normalized to a loading control (e.g., GAPDH or β-actin). 10.4. Calculate the percentage of inhibition for each ZM323881 concentration relative to the vehicle-treated control.[8]

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Increase the primary antibody concentration or incubation time.

    • Ensure the activity of the ECL substrate.

  • High Background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the primary or secondary antibody concentration.

  • Non-specific Bands:

    • Use a more specific primary antibody.

    • Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.

    • Optimize antibody dilutions.

References

Application Notes and Protocols for ZM323881 Hydrochloride in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM323881 hydrochloride is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1] As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 (B10821805) is a critical target in cancer therapy.[2] Tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, this compound is expected to suppress tumor-induced angiogenesis, thereby limiting tumor growth. These application notes provide a comprehensive overview of the mechanism of action of this compound, along with detailed protocols for its evaluation in xenograft tumor models. While specific in vivo data for this compound in xenograft models is limited in publicly available literature, this document provides a framework for such studies based on its known in vitro activity and general protocols for similar anti-angiogenic compounds.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, play a pivotal role in both physiological and pathological angiogenesis. In the context of cancer, tumor cells secrete VEGF to stimulate the proliferation, migration, and survival of endothelial cells, leading to the formation of a dedicated blood supply.[2] this compound, an anilinoquinazoline (B1252766) derivative, has been identified as a powerful and specific inhibitor of VEGFR-2 kinase activity.[1] Its high selectivity for VEGFR-2 over other tyrosine kinase receptors suggests a targeted therapeutic approach with a potentially favorable side-effect profile. Xenograft tumor models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical platform to evaluate the in vivo efficacy of anti-cancer agents like this compound.

Mechanism of Action

This compound exerts its anti-angiogenic effect by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of VEGFR-2 signaling in endothelial cells leads to the inhibition of cell proliferation and migration, and ultimately, the suppression of new blood vessel formation.

Key Signaling Pathways Affected:

The inhibition of VEGFR-2 by this compound disrupts several critical downstream signaling cascades, including:

  • PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.

  • PI3K-Akt Pathway: This cascade is essential for endothelial cell survival and migration.

The diagram below illustrates the VEGFR-2 signaling pathway and the point of intervention for this compound.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition by ZM323881 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation ZM323881 ZM323881 Hydrochloride ZM323881->P_VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival & Migration Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Xenograft_Workflow General Xenograft Study Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Treatment with ZM323881 or Vehicle Randomization->Treatment Efficacy_Eval 7. Tumor Volume/Weight Measurement Treatment->Efficacy_Eval IHC 8. Immunohistochemistry (e.g., CD31) Efficacy_Eval->IHC Data_Analysis 9. Data Analysis & Interpretation IHC->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM323881 hydrochloride is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By selectively targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and tube formation. Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2, makes it a valuable tool for studying the specific roles of VEGFR-2 in physiological and pathological processes.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in various in vitro assays, designed to assist researchers in accurately assessing its biological activity.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is application-dependent. The following table summarizes recommended concentrations based on published data.

ApplicationCell TypeRecommended ConcentrationIC50Notes
VEGFR-2 Kinase Inhibition N/A (Enzymatic Assay)< 10 nM< 2 nMPotent and selective inhibition of VEGFR-2 tyrosine kinase activity.[1][2]
Inhibition of VEGF-A-Induced Cell Proliferation Human Umbilical Vein Endothelial Cells (HUVEC)10 nM - 100 nM8 nMEffectively inhibits VEGF-A-stimulated proliferation of endothelial cells.[1][3]
Inhibition of Downstream Signaling (e.g., pVEGFR-2, pERK, pAkt) Human Aortic Endothelial Cells (HAEC), HUVEC1 µMNot specifiedAt 1 µM, ZM323881 completely inhibits VEGF-induced phosphorylation of VEGFR-2 and downstream signaling proteins like ERK and Akt.[2]
Inhibition of Cell Migration HUVEC10 nM - 1 µMNot specifiedDose-dependently inhibits VEGF-induced endothelial cell migration.
Inhibition of Tube Formation HUVEC10 nM - 1 µMNot specifiedEffectively blocks the formation of capillary-like structures by endothelial cells on basement membrane matrix.
Selectivity Screening Various> 50 µM> 50 µMDemonstrates high selectivity for VEGFR-2 over VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[1]

Signaling Pathway

This compound exerts its biological effects by inhibiting the autophosphorylation of VEGFR-2 upon ligand binding (e.g., VEGF-A). This blockade prevents the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK_pathway Ras/Raf/MEK VEGFR2->MAPK_pathway Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival Tube_Formation Tube Formation Akt->Tube_Formation ERK ERK1/2 MAPK_pathway->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ZM323881 ZM323881 Hydrochloride ZM323881->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow for evaluating the efficacy of this compound involves preparing the compound, treating cultured cells, and subsequently performing various functional assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Functional Assays Stock_Solution Prepare ZM323881 HCl Stock Solution (e.g., 10 mM in DMSO) Working_Solution Prepare Working Solutions by diluting stock in culture medium Stock_Solution->Working_Solution Cell_Culture Culture Endothelial Cells (e.g., HUVEC) Cell_Treatment Treat cells with ZM323881 HCl and/or VEGF-A Cell_Culture->Cell_Treatment Working_Solution->Cell_Treatment Proliferation_Assay Cell Proliferation Assay Cell_Treatment->Proliferation_Assay Migration_Assay Cell Migration Assay Cell_Treatment->Migration_Assay Tube_Formation_Assay Tube Formation Assay Cell_Treatment->Tube_Formation_Assay Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot

General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO up to 50 mM. For a 10 mM stock solution, dissolve 4.12 mg of this compound (MW: 411.86 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is adapted from methodologies used to assess VEGF-induced endothelial cell proliferation.[4]

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 cells/well in 200 µL of complete endothelial cell growth medium. Allow cells to attach overnight.

  • Serum Starvation: The following day, replace the medium with basal medium containing 0.5% FBS and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in basal medium. Pre-incubate the cells with the desired concentrations of this compound for 1 hour.

  • Stimulation: Add VEGF-A to a final concentration of 10-50 ng/mL to stimulate proliferation. Include appropriate controls (vehicle control, VEGF-A only, this compound only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • [³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the VEGF-A-stimulated control and calculate the IC₅₀ value.

Western Blot Analysis for VEGFR-2 Signaling

This protocol is designed to assess the effect of this compound on the phosphorylation of VEGFR-2 and downstream targets.

  • Cell Culture and Serum Starvation: Culture HUVECs to 80-90% confluency in 6-well plates. Serum starve the cells overnight in basal medium containing 0.5% FBS.

  • Inhibitor Treatment: Pre-treat the cells with 1 µM this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, total ERK1/2, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol measures the ability of this compound to inhibit VEGF-A-induced chemotaxis.

  • Transwell Preparation: Use transwell inserts with an 8 µm pore size. If studying invasion, coat the inserts with a thin layer of Matrigel®.

  • Chemoattractant: Add basal medium containing 50 ng/mL VEGF-A to the lower chamber of a 24-well plate.

  • Cell Seeding: Resuspend serum-starved HUVECs in basal medium. Add the desired concentrations of this compound to the cell suspension. Seed 5 x 10⁴ cells in 100 µL of the cell suspension into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Matrigel Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Suspension Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.

  • Treatment: Add various concentrations of this compound and 50 ng/mL VEGF-A to the cell suspension.

  • Cell Seeding: Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the polymerized Matrigel®.

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator.

  • Visualization and Quantification: Observe the formation of tube-like structures using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

This compound is a powerful and selective research tool for investigating the role of VEGFR-2 in angiogenesis and related pathologies. The protocols outlined in this document provide a framework for conducting key in vitro experiments to characterize its biological activity. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for ZM323881 Hydrochloride in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem surrounding a tumor, comprising various cell types, the extracellular matrix, and signaling molecules.[1] A critical process within the TME is angiogenesis, the formation of new blood vessels, which is essential for tumor growth, invasion, and metastasis.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2, also known as KDR), is a primary driver of angiogenesis.[4][5]

ZM323881 hydrochloride is a potent and highly selective inhibitor of VEGFR-2 tyrosine kinase activity.[6][7] Its specificity makes it an invaluable tool for researchers studying the mechanisms of angiogenesis and developing anti-angiogenic therapies. This document provides detailed application notes and experimental protocols for using this compound to investigate the tumor microenvironment.

Mechanism of Action

ZM323881 is an anilinoquinazoline (B1252766) compound that selectively inhibits the tyrosine kinase activity of VEGFR-2.[8][9] Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival, key steps in angiogenesis.[5] this compound acts by blocking this initial autophosphorylation, thereby inhibiting the entire downstream signaling cascade.[4] Its high selectivity for VEGFR-2 over other receptor tyrosine kinases, such as VEGFR-1, PDGFRβ, FGFR1, and EGFR, allows for precise dissection of VEGFR-2-mediated effects in the TME.[6][10]

G cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK pVEGFR2->ERK Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Permeability Vascular Permeability PLCg->Permeability PI3K->Proliferation PI3K->Migration PI3K->Permeability ERK->Proliferation ERK->Migration ERK->Permeability ZM ZM323881 HCl ZM->pVEGFR2 Inhibits G cluster_workflow Endothelial Cell Proliferation Assay Workflow A 1. Seed HUVECs in 96-well plates (1000 cells/well) B 2. Starve cells in low-serum media A->B C 3. Treat with ZM323881 HCl (various concentrations) B->C D 4. Stimulate with VEGF-A (3 ng/mL) C->D E 5. Incubate for 4 days D->E F 6. Pulse with [³H]-thymidine (1 µCi/well) E->F G 7. Incubate for 4 hours F->G H 8. Harvest cells and measure tritium (B154650) incorporation G->H I 9. Calculate IC50 value H->I G cluster_workflow Conceptual In Vivo Anti-Angiogenesis Workflow A 1. Establish tumor xenografts in immunocompromised mice B 2. Randomize mice into treatment groups (Vehicle vs. ZM323881 HCl) A->B C 3. Administer treatment systemically (e.g., i.p., p.o.) on a defined schedule B->C D 4. Monitor tumor volume and body weight regularly C->D E 5. At study endpoint, excise tumors D->E F 6. Analyze tumors via Immunohistochemistry (IHC) (e.g., CD31 for vascular density) E->F G 7. Correlate tumor growth inhibition with reduced angiogenesis F->G

References

Troubleshooting & Optimization

Technical Support Center: ZM323881 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ZM323881 hydrochloride. The focus is to address common issues related to its dissolution and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, Saline)?

A1: this compound is practically insoluble in water and aqueous buffers.[1] Direct dissolution in these solvents will result in precipitation or a non-homogenous suspension. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Q2: What is the recommended solvent for preparing a stock solution?

A2: The recommended solvent for creating a stock solution is Dimethyl sulfoxide (B87167) (DMSO). This compound is soluble to at least 50 mM in DMSO. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1]

Q3: I've used DMSO, but the compound is dissolving slowly or has formed a precipitate. What can I do?

A3: If you encounter dissolution issues even with DMSO, you can try the following troubleshooting steps:

  • Sonication: Using an ultrasonic bath can help break up particles and accelerate dissolution.[2]

  • Gentle Warming: Gently warming the solution (e.g., in a 37°C water bath) can increase solubility. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • If precipitation occurs after the solution has been prepared, it may be due to the introduction of moisture or saturation. It is recommended to prepare fresh solutions for each experiment.[1]

Q4: How should I prepare a working solution for in vivo animal studies from my DMSO stock?

A4: Direct injection of a high-concentration DMSO solution is often not suitable for in vivo studies. The DMSO stock must be diluted in a vehicle formulation appropriate for your administration route. A common method involves using co-solvents. Please refer to the detailed protocols in the "Experimental Protocols" section below for specific formulations. It is crucial to add the solvents sequentially and ensure the solution is clear at each step.[1][2]

Q5: How should I store my this compound solutions?

A5: The solid powder form should be stored desiccated at 2-8°C. Once dissolved in a solvent, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months in tightly sealed vials to prevent moisture absorption and degradation.[1] For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[1]

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥ 20.59 - 50 mg/mL≥ 50 - 121.40 mMRecommended for primary stock solution.[1]
Water< 0.1 mg/mLInsolubleNot a suitable solvent.[1]
In Vivo Formulation 1
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 6.07 mMPrepare by sequential addition of solvents.[1]
In Vivo Formulation 2
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL≥ 6.07 mMA clear solution can be achieved.[1]
In Vivo Formulation 3
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL≥ 6.07 mMSuitable for specific administration routes.[1]

Molecular Weight of this compound: 411.86 g/mol

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 2.06 mg).

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a 50 mM concentration. (For 2.06 mg, add 100 µL of DMSO).

  • Dissolution: Vortex the solution thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation (using PEG300/Tween-80)

This protocol describes the preparation of 1 mL of a working solution with a final concentration of 2.5 mg/mL.

  • Start with Stock: Begin with a pre-prepared, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Step 1: In a sterile tube, add 400 µL of PEG300.

  • Step 2: Add 100 µL of your 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly by vortexing until the solution is clear.

  • Step 3: Add 50 µL of Tween-80 to the mixture. Vortex again until a clear, homogenous solution is formed.

  • Step 4: Add 450 µL of saline (0.9% NaCl) to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Use: Use this formulation immediately for your experiment. Do not store this final working solution.

Visualizations

G cluster_workflow Experimental Workflow: Dissolving ZM323881 HCl A 1. Weigh ZM323881 HCl Powder B 2. Add Anhydrous DMSO to create Stock Solution A->B C 3. Aid Dissolution (Vortex, Sonicate, Warm) B->C D 4. Dilute Stock in Co-solvent Vehicle C->D For In Vivo Use E 5. Final Working Solution (Use Immediately) C->E For In Vitro Use (after dilution in media) D->E

Caption: A flowchart outlining the key steps for properly dissolving this compound.

G cluster_pathway VEGFR-2 Signaling Pathway and Inhibition by ZM323881 cluster_downstream Downstream Signaling cluster_effects Cellular Responses VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K / Akt VEGFR2->PI3K MAPK Raf-MEK-MAPK VEGFR2->MAPK ZM ZM323881 HCl ZM->VEGFR2 Inhibits Migration Migration PLCg->Migration Survival Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation

Caption: ZM323881 inhibits VEGFR-2, blocking key downstream pro-angiogenic pathways.

References

ZM323881 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its mechanism of action involves blocking the autophosphorylation of VEGFR-2, which in turn inhibits downstream signaling pathways responsible for endothelial cell proliferation, migration, and vascular permeability.[2][3] This makes it a valuable tool for studying angiogenesis and related pathological processes.

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[4] It is soluble in DMSO at concentrations of up to 50 mM.[4] For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to achieve a clear solution.[5][6]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[6]

Q4: What is the IC50 of this compound?

A4: this compound is a highly potent inhibitor of VEGFR-2 with an IC50 value of approximately 2 nM.[1][3] It also inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of about 8 nM.[1][2]

Troubleshooting Guide: Precipitation in Cell Culture Media

One of the most common challenges encountered when working with small molecule inhibitors like this compound is its precipitation upon dilution in aqueous cell culture media. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: A precipitate is observed immediately after adding the this compound DMSO stock solution to the cell culture medium.

This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where it has poor solubility.[7]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. Perform a solubility test in your specific cell culture medium to determine the maximum achievable concentration without precipitation.[7]
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium.[7] Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.[2]
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[7]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[2] This may necessitate preparing a more dilute intermediate stock solution in DMSO.

Problem: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.

Delayed precipitation can be caused by changes in the media's physicochemical properties over time.

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with salts, amino acids, or proteins (especially in serum) in the media, forming insoluble complexes over time.[8]If possible, test the solubility and stability of the compound in a simpler buffered solution like PBS to determine if media components are the issue. You could also try a different basal media formulation.
pH Shift in Media Cellular metabolism can lead to changes in the pH of the culture medium, which can affect the solubility of the compound.Use a well-buffered culture medium, for example, one containing HEPES, to maintain a stable pH. Ensure the incubator's CO2 levels are properly calibrated.
Media Evaporation In long-term experiments, evaporation of water from the culture medium can increase the concentration of all solutes, including this compound, potentially exceeding its solubility limit.Ensure the incubator has adequate humidity. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[7]
Temperature Fluctuations Frequent removal of the culture plates from the incubator can lead to temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are kept outside the stable environment of the incubator.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 411.86 g/mol [4]
Solubility in DMSO ≥ 50 mg/mL (121.40 mM)[6]
Solubility in Water < 0.1 mg/mL (insoluble)[6]
IC50 for VEGFR-2 < 2 nM[6]
IC50 for VEGF-A-induced Endothelial Cell Proliferation 8 nM[1][2]
Selectivity (IC50 > 50 µM) PDGFRβ, FGFR1, EGFR, erbB2[1]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Create Intermediate Dilutions (Optional but Recommended):

    • To minimize the amount of DMSO added to your final culture volume, it is advisable to prepare an intermediate dilution of your stock solution in DMSO. For example, dilute your 50 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • To prepare a 1 µM final concentration, add 1 µL of a 1 mM intermediate stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing.

  • Final Check:

    • After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.

Visualizations

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition by ZM323881 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Autophosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Permeability Vascular Permeability eNOS->Permeability

Caption: Inhibition of the VEGFR-2 signaling pathway by ZM323881.

Experimental_Workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_troubleshoot Precipitation Check cluster_experiment Cellular Experiment cluster_solution Troubleshooting stock Prepare High-Concentration Stock in 100% DMSO intermediate Create Intermediate Dilution in 100% DMSO (Optional) stock->intermediate working Prepare Final Working Solution in Pre-warmed (37°C) Media intermediate->working check Visually Inspect for Precipitation working->check add_to_cells Add Working Solution to Cells check->add_to_cells No Precipitation troubleshoot_node Adjust Protocol: - Lower Concentration - Slower Dilution - Check Media Temp/pH check->troubleshoot_node Precipitation Observed incubate Incubate Cells add_to_cells->incubate analyze Analyze Results incubate->analyze troubleshoot_node->working Re-prepare

Caption: Troubleshooting workflow for this compound precipitation.

References

Navigating ZM323881 Hydrochloride Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with ZM323881 hydrochloride, a potent and selective VEGFR-2 inhibitor, optimizing experimental conditions is paramount to achieving reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro experiments, with a special focus on the critical aspect of incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF-A.[1] This inhibition prevents the activation of downstream signaling pathways, ultimately leading to the suppression of endothelial cell proliferation, migration, and tube formation, which are key processes in angiogenesis.[1][3][4]

Q2: What are the common cell lines used for in vitro assays with this compound?

A2: Based on published research, Human Umbilical Vein Endothelial Cells (HUVECs) are a frequently used cell line to investigate the effects of ZM323881 on VEGF-A-induced proliferation and signaling.[3][4][5] Other cell types, such as human aortic endothelial cells (HAECs) and squamous cell carcinoma (SCC-9) cells, have also been used to study its effects on cell migration and promoter activity, respectively.[3][4]

Q3: What is a typical concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound is highly dependent on the specific assay and cell type. For inhibiting VEGF-A-induced HUVEC proliferation, the IC50 is approximately 8 nM.[1][3] For other assays, such as blocking VEGF-induced promoter activity in SCC-9 cells or Rac1 activation in HUVECs, a concentration of 10 nM has been shown to be effective.[4] For complete inhibition of downstream signaling events like Akt and eNOS activation, a concentration of 1 µM has been used.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Optimizing Incubation Time

The incubation time is a critical parameter that can significantly impact the outcome of your experiment. The optimal time depends on the specific biological question and the kinetics of the signaling pathway being investigated.

IssuePossible CauseRecommended Solution
No observable effect of ZM323881 treatment Incubation time is too short. The inhibitory effect may not have had sufficient time to manifest, especially for endpoints that require changes in protein expression or cell proliferation.For acute signaling events (e.g., receptor phosphorylation), a short incubation of 20-30 minutes may be sufficient.[5] For downstream signaling (e.g., Rac1 activation), consider 30 minutes.[4] For cell proliferation or tube formation assays, longer incubation times of up to 4 days may be necessary.[5] It is highly recommended to perform a time-course experiment (e.g., 30 min, 1 hr, 4 hrs, 12 hrs, 24 hrs, 48 hrs) to determine the optimal incubation period for your specific endpoint.
Compound degradation. Prolonged incubation in media at 37°C can lead to the degradation of the compound.Prepare fresh working solutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals.
High cell toxicity or off-target effects Incubation time is too long. Extended exposure to the inhibitor, especially at higher concentrations, can lead to cytotoxicity or the engagement of off-target pathways.Reduce the incubation time. Assess cell viability at multiple time points using methods like MTT or trypan blue exclusion. If a long incubation is necessary, consider using a lower concentration of the inhibitor.
Inconsistent results between experiments Variability in experimental conditions. Minor differences in incubation time between experiments can lead to significant variations in the results, especially for time-sensitive assays.Standardize the incubation time across all experiments. Use a precise timer and ensure consistent handling of plates or dishes.

Experimental Protocols

Protocol: Time-Course Experiment to Optimize this compound Incubation Time for Inhibition of VEGF-A-induced Akt Phosphorylation

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting VEGF-A-induced Akt phosphorylation in HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • This compound

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein assay kit

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with FBS. Seed the cells in 6-well plates and grow to 80-90% confluency.

  • Starvation: Prior to treatment, starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

  • Pre-incubation with ZM323881: Prepare a working solution of this compound in a serum-free medium at the desired final concentration (e.g., 100 nM). Add the ZM323881 solution or vehicle (DMSO) to the cells and incubate for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs).

  • VEGF-A Stimulation: After the pre-incubation period, stimulate the cells with VEGF-A (e.g., 20 ng/mL) for a short period, typically 10-15 minutes, to induce Akt phosphorylation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt and total-Akt, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal. The optimal incubation time will be the shortest duration that provides maximal inhibition of VEGF-A-induced Akt phosphorylation.

Visualizing Key Processes

To further aid in understanding the experimental design and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 VEGF-A Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Autophosphorylation PI3K_Akt PI3K/Akt Pathway P_VEGFR2->PI3K_Akt Ras_MAPK Ras/MAPK Pathway P_VEGFR2->Ras_MAPK Angiogenesis Angiogenesis (Proliferation, Migration) PI3K_Akt->Angiogenesis Ras_MAPK->Angiogenesis

Caption: Mechanism of this compound action on the VEGFR-2 signaling pathway.

G cluster_1 Workflow for Optimizing Incubation Time Start Start: Culture and Starve Cells PreIncubate Pre-incubate with ZM323881 HCl or Vehicle (Time-course: T1, T2, T3...) Start->PreIncubate Stimulate Stimulate with VEGF-A (Fixed Time) PreIncubate->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse Analyze Western Blot for p-Akt / Total Akt Lyse->Analyze Determine Determine Optimal Incubation Time Analyze->Determine

Caption: Experimental workflow for determining the optimal ZM323881 incubation time.

References

ZM323881 hydrochloride off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ZM323881 hydrochloride at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and at what concentration is it most effective?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR.[1] It demonstrates high potency with an IC50 value of less than 2 nM for the inhibition of VEGFR-2 tyrosine kinase activity in vitro.[1][2][3][4] For cellular assays, it effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of 8 nM.[1]

Q2: What are the known off-target effects of this compound, especially at higher concentrations?

While this compound is highly selective for VEGFR-2, off-target activities have been observed at significantly higher concentrations. It shows minimal inhibition of other receptor tyrosine kinases such as VEGFR-1, Platelet-Derived Growth Factor Receptor β (PDGFRβ), Fibroblast Growth Factor Receptor 1 (FGFR1), Epidermal Growth Factor Receptor (EGFR), and erbB2, with IC50 values greater than 50 μM for these targets.[1][3] Therefore, using concentrations approaching this micromolar range may lead to non-specific effects.

Q3: My experimental results are inconsistent with expected VEGFR-2 inhibition. Could off-target effects be the cause?

Inconsistent results, especially at higher concentrations of ZM323881, could indeed stem from off-target effects. For instance, some studies have noted that ZM323881 can prevent the ERK1/2 signaling cascade.[5] If your experimental system is sensitive to alterations in pathways involving PDGFRβ, FGFR1, EGFR, or erbB2, using high concentrations of ZM323881 could confound your results. It is advisable to use the lowest effective concentration to maintain selectivity for VEGFR-2. One study selected a concentration of 1 µM to try and maintain selectivity.[5]

Q4: How can I confirm that the observed effects in my experiment are due to VEGFR-2 inhibition and not off-target activities?

To validate the specificity of your results, consider the following control experiments:

  • Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect correlates with the known IC50 of ZM323881 for VEGFR-2.

  • Rescue Experiment: If possible, try to rescue the phenotype by activating downstream components of the VEGFR-2 signaling pathway.

  • Use a Structurally Different VEGFR-2 Inhibitor: Compare the results obtained with ZM323881 to those from another potent and selective VEGFR-2 inhibitor with a different chemical structure.

  • Direct Measurement of Target Engagement: If feasible, directly measure the phosphorylation status of VEGFR-2 and potential off-targets (e.g., PDGFRβ, FGFR1, EGFR) in your experimental system after treatment with ZM323881.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell toxicity or altered morphology.High concentrations of ZM323881 may be causing off-target effects on kinases essential for cell survival or morphology, such as PDGFRβ or EGFR.Lower the concentration of ZM323881 to a range closer to its IC50 for VEGFR-2 (e.g., 10-100 nM). Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations.
Inhibition of signaling pathways other than VEGFR-2.ZM323881 at high concentrations (>1 µM) may inhibit other receptor tyrosine kinases. For example, it has been noted to affect the ERK1/2 signaling cascade.[5]Profile the phosphorylation status of key signaling molecules from related pathways (e.g., Akt, p38) using western blotting or other phospho-protein detection methods.
Inconsistent results between experiments.Variability in the final concentration of ZM323881 due to solubility issues or degradation.Ensure complete solubilization of this compound, which is soluble to 50 mM in DMSO. Prepare fresh dilutions from a stock solution for each experiment.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound for its primary target and known off-targets.

Target IC50 (Inhibitory Concentration) Assay Type
VEGFR-2 (KDR) < 2 nM[1][2][3][4]In vitro kinase assay
VEGF-A-induced endothelial cell proliferation 8 nM[1]Cell-based proliferation assay
VEGFR-1 > 50 µM[1]In vitro kinase assay
PDGFRβ > 50 µM[3]In vitro kinase assay
FGFR1 > 50 µM[3]In vitro kinase assay
EGFR > 50 µM[3]In vitro kinase assay
erbB2 > 50 µM[3]In vitro kinase assay

Experimental Protocols

VEGFR-2 In Vitro Kinase Assay (Methodology based on described assays)

  • Plate Coating: 96-well plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Enzyme and Inhibitor Incubation: Recombinant human VEGFR-2 enzyme is incubated with varying concentrations of this compound for 20 minutes at room temperature. The incubation buffer consists of HEPES (pH 7.5), 10 mM MnCl2, and 2 µM ATP.

  • Phosphorylation Detection: The level of tyrosine phosphorylation on the substrate is detected using a mouse anti-phosphotyrosine antibody.

  • Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-linked sheep anti-mouse Ig antibody is added, followed by the HRP substrate 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid).

  • Data Analysis: The absorbance is measured, and IC50 values are calculated by non-linear regression analysis.[3]

Cell Proliferation Assay (Methodology based on described assays)

  • Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates at a density of 1000 cells/well.

  • Treatment: Cells are treated with varying concentrations of ZM323881 in the presence or absence of a growth factor such as VEGF-A (e.g., 3 ng/mL).

  • Incubation: The plates are incubated for 4 days.

  • Thymidine Incorporation: On day 4, 1 µCi/well of ³H-thymidine is added to each well, and the plates are incubated for an additional 4 hours.

  • Harvesting and Measurement: Cells are harvested, and the incorporation of tritium (B154650) is measured using a beta-counter to determine the rate of DNA synthesis and, consequently, cell proliferation.

  • Data Analysis: IC50 values are interpolated from the dose-response curves.[4]

Visualizations

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes ZM323881_low ZM323881 (Low Conc. - nM) ZM323881_low->VEGFR2 Inhibits ZM323881_high ZM323881 (High Conc. - µM) Other_RTKs Other RTKs (PDGFRβ, FGFR1, etc.) ZM323881_high->Other_RTKs Potential Inhibition

Caption: ZM323881 Signaling Pathway Inhibition.

G cluster_workflow Troubleshooting Workflow start Unexpected Experimental Outcome check_conc Is ZM323881 concentration > 1 µM? start->check_conc off_target_possible High potential for off-target effects. check_conc->off_target_possible Yes on_target_likely Off-target effects less likely. Investigate other experimental variables. check_conc->on_target_likely No lower_conc Lower ZM323881 concentration to nM range. off_target_possible->lower_conc validate_specificity Validate target specificity: - Dose-response curve - Orthogonal inhibitor - Phospho-protein profiling lower_conc->validate_specificity on_target_likely->validate_specificity end Conclusion validate_specificity->end

Caption: Troubleshooting Workflow for ZM323881.

References

potential toxicity of ZM323881 hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZM323881 hydrochloride in cell culture. The information is designed to help address specific issues related to potential toxicity and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It functions by competing with ATP for the binding site on the intracellular domain of VEGFR-2, thereby preventing autophosphorylation and the activation of downstream signaling pathways.[2][3] This inhibition ultimately blocks VEGF-A-induced endothelial cell proliferation, migration, and survival.[1]

Q2: What is the difference between the intended anti-proliferative effect and unintended cytotoxicity?

The intended effect of this compound is to inhibit the proliferation of cells that depend on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs). This is a specific, on-target effect. Unintended cytotoxicity refers to off-target effects that cause stress or death in a broader range of cell types, or in VEGFR-2-independent cells, often at higher concentrations. It is crucial to differentiate between these two effects in your experiments.

Q3: At what concentration should I use this compound to avoid off-target toxicity?

For selective VEGFR-2 inhibition, it is recommended to use concentrations in the low nanomolar to sub-micromolar range. The IC₅₀ for VEGFR-2 inhibition is less than 2 nM, and it effectively inhibits VEGF-A-induced endothelial cell proliferation with an IC₅₀ of 8 nM.[1] Studies have shown effective inhibition of VEGFR-2 signaling pathways at concentrations up to 1 µM, with high selectivity against other kinases like VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2, which have IC₅₀ values greater than 50 µM.[1] To minimize the risk of off-target effects, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO, with a maximum concentration of up to 50 mM. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM or 20 mM). This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpectedly high cell death across all treatment groups, including controls. 1. Cell culture contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death. 2. Poor cell health: Cells may have been unhealthy before the experiment (e.g., high passage number, nutrient-depleted medium). 3. Incubator malfunction: Incorrect CO₂, temperature, or humidity levels can stress cells.1. Check for contamination: Visually inspect cultures for turbidity, color changes in the medium, and microbial growth. Perform mycoplasma testing. If contaminated, discard all related cultures and reagents. 2. Use healthy, low-passage cells: Ensure your cells are in the logarithmic growth phase and within their recommended passage number range. 3. Verify incubator settings: Check and calibrate incubator parameters.
High cell death only at high concentrations of this compound. 1. Off-target cytotoxicity: At high concentrations, the inhibitor may affect other kinases or cellular processes, leading to general toxicity. 2. Compound precipitation: High concentrations of the compound may precipitate out of the medium, causing physical stress to the cells.1. Perform a dose-response curve: Determine the IC₅₀ for your cell line and use concentrations at or slightly above this value for your experiments. For VEGFR-2 inhibition, concentrations above 1-5 µM may not be necessary and increase the risk of off-target effects. 2. Check for precipitates: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider preparing fresh dilutions or using a lower top concentration.
No observable effect of this compound, even at high concentrations. 1. Cell line is not dependent on VEGFR-2 signaling: The chosen cell line may not express VEGFR-2 or rely on this pathway for proliferation or survival. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Experimental setup issues: Incorrectly calculated concentrations or errors in pipetting.1. Verify VEGFR-2 expression: Check the literature or perform qPCR/Western blotting to confirm that your cell line expresses VEGFR-2. Use a positive control cell line known to be sensitive to VEGFR-2 inhibition (e.g., HUVECs). 2. Use a fresh aliquot of the compound: Prepare fresh dilutions from a new stock. 3. Double-check all calculations and pipetting techniques.
Variable results between replicate experiments. 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variability. 2. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Inconsistent timing of treatment and analysis. 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or medium without cells. Ensure proper humidification in the incubator. 3. Standardize your protocol: Adhere to a strict timeline for cell seeding, treatment, and assay performance.

Data Presentation

Table 1: Selectivity Profile of this compound

Target KinaseIC₅₀Reference(s)
VEGFR-2 (KDR) < 2 nM [1]
VEGF-A-induced Endothelial Cell Proliferation8 nM[1]
VEGFR-1> 50 µM[1]
PDGFRβ> 50 µM
FGFR1> 50 µM
EGFR> 50 µM
ErbB2> 50 µM

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationRecommended ConcentrationNotes
Inhibition of VEGFR-2 Phosphorylation 1 - 100 nMHighly effective in this range.
Inhibition of Endothelial Cell Proliferation 5 - 50 nMDose-dependent inhibition observed.
General Cell Culture Experiments 10 nM - 1 µMA common working range for studying downstream effects. Concentrations above 1 µM increase the risk of off-target effects.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Incubate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Assessing Apoptosis by Annexin V Staining

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine all cells and centrifuge.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Dyes: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start High Cell Death Observed Q1 Is high death also in vehicle control? Start->Q1 A1_Yes Potential issue with: - Contamination - Cell Health - Incubator Conditions Q1->A1_Yes Yes Q2 Is toxicity strictly dose-dependent? Q1->Q2 No Action1 Action: - Test for Mycoplasma - Use Fresh Cells/Media - Calibrate Incubator A1_Yes->Action1 A2_Yes Likely Off-Target Toxicity at High Concentrations Q2->A2_Yes Yes A2_No Check for: - Compound Precipitation - Inconsistent Seeding Q2->A2_No No Action2 Action: - Lower Concentration Range - Perform Dose-Response - Visually Inspect Wells A2_Yes->Action2 A2_No->Action2

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization ZM323881 ZM323881 hydrochloride ZM323881->Dimerization Inhibits PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PLCg PLCγ Pathway Dimerization->PLCg Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation & Migration PLCg->Proliferation

Caption: The inhibitory action of ZM323881 on the VEGFR-2 signaling pathway.

References

troubleshooting inconsistent results with ZM323881

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when using ZM323881, a potent and selective VEGFR-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ZM323881?

A1: ZM323881 is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that promote angiogenesis, vascular permeability, and endothelial cell proliferation.[1][2][3]

Q2: What is the solubility and recommended storage for ZM323881?

A2: ZM323881 is soluble in dimethyl sulfoxide (B87167) (DMSO) up to 50 mM.[4][5] For long-term storage, it is recommended to keep the compound as a powder at +4°C, desiccated.[4][5] Stock solutions in DMSO can be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

Q3: What are the known IC50 values for ZM323881?

A3: The inhibitory concentration (IC50) of ZM323881 is highly potent and selective for VEGFR-2. The IC50 for VEGFR-2 is less than 2 nM.[1][2][6] In cellular assays, it inhibits VEGF-A-induced endothelial cell proliferation with an IC50 of approximately 8 nM.[1][2]

Q4: Does ZM323881 have off-target effects?

A4: ZM323881 is highly selective for VEGFR-2. The IC50 for other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and ErbB2 is greater than 50 μM.[4][5] However, at higher concentrations (typically above 1 µM), the risk of off-target effects increases.[4] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay to minimize potential off-target activities.

Troubleshooting Inconsistent Results

Issue 1: Reduced or No Inhibitory Effect
Possible Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions of ZM323881 in anhydrous DMSO. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. - Protect stock solutions and media containing ZM323881 from light.
Incorrect Concentration - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental conditions. - Ensure accurate dilution of the stock solution.
Cellular Factors - Confirm that your cell line expresses sufficient levels of VEGFR-2. - Cell passage number can affect signaling responses; use cells within a consistent and low passage range. - Serum components can sometimes interfere with inhibitor activity. Consider reducing serum concentration or using serum-free media for the duration of the treatment, if compatible with your cells.
Assay Conditions - Ensure the pH and temperature of your assay conditions are optimal for both the cells and the inhibitor's stability.
Issue 2: High Cellular Toxicity
Possible Cause Troubleshooting Steps
High Inhibitor Concentration - Lower the concentration of ZM323881. High concentrations can lead to off-target effects and cellular stress. - Determine the minimum effective concentration through a dose-response curve.
Solvent Toxicity - Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%). - Include a vehicle control (media with the same concentration of DMSO without the inhibitor) in your experiments to assess the effect of the solvent alone.
Cell Sensitivity - Different cell lines have varying sensitivities to kinase inhibitors. Shorten the incubation time with ZM323881 if possible.

Data Presentation

Table 1: In Vitro Potency of ZM323881

Target/ProcessIC50 Value
VEGFR-2 Tyrosine Kinase< 2 nM[1][2][6]
VEGF-A-Induced Endothelial Cell Proliferation8 nM[1][2]

Table 2: Kinase Selectivity of ZM323881

KinaseIC50 Value
VEGFR-1> 50 µM[1]
PDGFRβ> 50 µM[4][5]
FGFR1> 50 µM[4][5]
EGFR> 50 µM[4][5]
ErbB2> 50 µM[4][5]

Experimental Protocols

Key Experiment: Endothelial Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (with supplements)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • ZM323881

  • DMSO (anhydrous)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or BrdU incorporation kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in endothelial cell growth medium.

    • Trypsinize and resuspend the cells in a medium containing a low percentage of FBS (e.g., 0.5-1%) to induce quiescence.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ZM323881 in anhydrous DMSO.

    • Perform serial dilutions of the ZM323881 stock solution in a low-serum medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add the prepared media containing different concentrations of ZM323881 or the vehicle control to the respective wells.

    • Pre-incubate the cells with ZM323881 for 1-2 hours.

    • Add VEGF-A to the wells to a final concentration of 10-50 ng/mL to stimulate proliferation. Include a negative control group with no VEGF-A stimulation.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Assessment:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all values.

    • Normalize the data to the vehicle-treated, VEGF-A-stimulated control.

    • Plot the normalized values against the log of the ZM323881 concentration and perform a non-linear regression to determine the IC50 value.

Visualizations

G cluster_0 cluster_1 Downstream Signaling cluster_2 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Autophosphorylation Proliferation Proliferation PLCg->Proliferation Permeability Permeability PLCg->Permeability Akt Akt PI3K->Akt Akt->Proliferation Migration Migration Akt->Migration MAPK->Proliferation MAPK->Migration

Caption: ZM323881 inhibits VEGFR-2 signaling pathway.

G start Inconsistent Results with ZM323881 q1 Is the compound properly stored and handled? start->q1 sol1 Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. q1->sol1 No q2 Is the working concentration optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Perform a dose-response experiment to determine IC50. q2->sol2 No q3 Are there signs of cellular toxicity? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Lower inhibitor concentration. Check for solvent toxicity (DMSO control). q3->sol3 Yes q4 Are cell culture conditions consistent? q3->q4 No a3_yes Yes a3_no No sol3->q2 sol4 Use low passage cells. Check for serum interference. q4->sol4 No end Consistent Results q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting workflow for ZM323881 experiments.

References

ZM323881 hydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of ZM323881 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 50 mM.[1][2] The compound is generally considered insoluble in water.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of the compound. For the solid powder, it is recommended to desiccate at +4°C.[1] DMSO stock solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: What is the stability of this compound in aqueous solutions?

Q4: Can I sonicate or heat the solution to aid dissolution?

A4: Yes, if precipitation or phase separation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[4][5] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in cell culture medium.
  • Cause A: Poor aqueous solubility. The compound may precipitate when the DMSO stock is diluted into the aqueous culture medium.

    • Solution:

      • Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1%) and does not exceed a level that affects cell viability.

      • Prepare the working solution immediately before adding it to the cell culture.

      • When diluting the DMSO stock, add it to a small volume of medium first while vortexing, and then add this to the final volume.

      • Visually inspect the medium for any signs of precipitation after adding the compound.

  • Cause B: High final concentration of the compound. The desired experimental concentration may exceed the solubility limit of this compound in the final medium.

    • Solution:

      • If possible, perform a dose-response experiment to determine if a lower, more soluble concentration can still achieve the desired biological effect.

      • Consider using a formulation with a solubilizing agent if compatible with the experimental system.

G start Precipitation observed in cell culture medium? check_dmso Is final DMSO concentration > 0.5%? start->check_dmso Yes reduce_dmso Reduce DMSO concentration. Prepare fresh dilutions. check_dmso->reduce_dmso Yes check_conc Is the compound concentration high? check_dmso->check_conc No end Problem likely resolved. reduce_dmso->end lower_conc Lower the final concentration or perform a dose-response. check_conc->lower_conc Yes fresh_prep Was the aqueous solution prepared fresh? check_conc->fresh_prep No lower_conc->end prepare_fresh Always prepare aqueous dilutions immediately before use. fresh_prep->prepare_fresh No fresh_prep->end Yes prepare_fresh->end

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent or lack of biological activity.
  • Cause A: Compound degradation. Improper storage of stock solutions can lead to degradation.

    • Solution:

      • Ensure stock solutions are stored at the correct temperature (-20°C or -80°C) and protected from light.

      • Avoid multiple freeze-thaw cycles by preparing aliquots.

      • Prepare fresh stock solutions if there is any doubt about the quality of the existing stock.

  • Cause B: Inaccurate concentration. This could be due to errors in weighing the compound or in serial dilutions.

    • Solution:

      • Carefully re-calculate all dilutions.

      • Use calibrated pipettes for accurate liquid handling.

      • If possible, verify the concentration of the stock solution using an analytical method like HPLC-UV.

Data Summary

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO≥ 50≥ 121.40Hygroscopic DMSO can impact solubility; use newly opened solvent.[4]
Water< 0.1Insoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 6.07For in vivo formulations.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 6.07For in vivo formulations.[4]
10% DMSO, 90% Corn Oil≥ 2.5≥ 6.07For in vivo formulations.[4]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid Powder+4°CRefer to manufacturer's expiry dateStore in a desiccator.[1]
In Solvent (e.g., DMSO)-20°C1 monthSealed storage, away from moisture.
In Solvent (e.g., DMSO)-80°C6 monthsSealed storage, away from moisture.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 50 mM Stock Solution in DMSO:

    • Weigh out the required amount of this compound powder (M.Wt: 411.86).[1]

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 50 mM concentration.

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare Working Solutions for Cell-Based Assays:

    • Thaw a single aliquot of the 50 mM DMSO stock solution.

    • Perform serial dilutions in cell culture medium immediately before adding to the cells.

    • For example, to prepare a 10 µM working solution in 10 mL of medium, add 2 µL of the 50 mM stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.02%.

    • Gently mix the final working solution before adding it to the cell culture plates.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for cell culture) weigh Weigh ZM323881 HCl add_dmso Add anhydrous DMSO to a final concentration of 50 mM weigh->add_dmso dissolve Vortex/sonicate to dissolve add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution dilute Perform serial dilutions in cell culture medium thaw->dilute add_to_cells Add to cells immediately dilute->add_to_cells

Caption: Workflow for solution preparation.

Protocol 2: General Protocol for Assessing Aqueous Stability (Hypothetical)

This protocol outlines a general approach to assess the stability of this compound in an aqueous buffer.

  • Preparation of Test Solution:

    • Prepare a solution of this compound in a relevant aqueous buffer (e.g., PBS, pH 7.4) at a desired concentration. The final DMSO concentration should be kept minimal (e.g., <1%).

  • Incubation Conditions:

    • Aliquot the test solution into several vials.

    • Incubate the vials under different conditions:

      • Temperature: 4°C, 25°C, 37°C.

      • Light: Protected from light vs. exposed to a controlled light source (photostability).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be able to separate the parent compound from any potential degradants.

    • Quantify the peak area of the this compound peak at each time point.

  • Data Evaluation:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • This data will provide an indication of the compound's stability under the tested conditions.

Signaling Pathway

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, as well as for increasing vascular permeability. ZM323881 inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream effects.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FAK FAK VEGFR2->FAK p38 p38 VEGFR2->p38 VEGF VEGF-A VEGF->VEGFR2 Binds and activates ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Proliferation Cell Proliferation Survival Cell Survival Migration Cell Migration Permeability Vascular Permeability FAK->Migration p38->Migration ERK ERK ERK->Proliferation Akt Akt Akt->Survival eNOS eNOS eNOS->Permeability

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by ZM323881 HCl.

References

Technical Support Center: ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting for ZM323881 hydrochloride, a potent and selective VEGFR2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound for long-term use?

For long-term stability, the solid form of this compound should be stored in a tightly sealed container, protected from moisture.[1][2] Different suppliers recommend slightly different temperatures for optimal long-term storage. It is best to desiccate the compound at the recommended temperature.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is soluble up to 50 mM in DMSO. Due to DMSO's hygroscopic nature, it is crucial to use newly opened or anhydrous DMSO to avoid impacting the compound's solubility.[1] The compound is poorly soluble in water.[2]

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be stored at low temperatures. For longer-term storage of up to 6 months, -80°C is recommended.[1][2] For shorter-term storage of up to 1 month, -20°C is a suitable alternative.[1][2] To ensure the stability of the stock solution, it should be stored in tightly sealed vials to prevent moisture absorption and evaporation of the solvent.

Q4: Can I prepare aqueous working solutions from the DMSO stock solution?

Direct dilution of the DMSO stock solution into aqueous buffers may lead to precipitation of the compound due to its low aqueous solubility. For in vivo experiments, specific formulations are recommended, such as using a combination of DMSO, PEG300, Tween-80, and saline, or using SBE-β-CD in saline.[1][3] It is advised to prepare these working solutions fresh on the day of use.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving the compound in DMSO 1. The compound has absorbed moisture.2. The concentration is too high.3. The DMSO is not of high purity or is not anhydrous.1. Ensure the compound has been stored in a desiccated environment.2. Try gentle heating and/or sonication to aid dissolution.[1][3]3. Use newly opened, high-purity, anhydrous DMSO.[1]
Precipitation observed in the stock solution upon storage 1. The storage temperature is not low enough.2. The vial is not properly sealed, leading to solvent evaporation or moisture absorption.1. Store the stock solution at -80°C for long-term storage.[1][2]2. Use tightly sealed vials and consider aliquoting the stock solution to minimize freeze-thaw cycles.
Inconsistent experimental results 1. Degradation of the compound due to improper storage.2. Multiple freeze-thaw cycles of the stock solution.1. Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from moisture.[1][2]2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Data Presentation

Storage Conditions for this compound
Form Storage Temperature Duration Notes
Solid (Powder) +4°CNot specifiedDesiccate.
-20°C3 yearsSealed storage, away from moisture.[2][3]
In Solvent (DMSO) -20°C1 monthSealed storage, away from moisture.[1][2]
-80°C6 months - 1 yearSealed storage, away from moisture.[1][2][3]
Solubility of this compound
Solvent Solubility
DMSO ≥ 50 mg/mL (121.40 mM)[1]
40 mg/mL (97.12 mM)[3]
Soluble to 50 mM
Water < 0.1 mg/mL (insoluble)[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In Vivo Formulation 3 ≥ 2.5 mg/mL (6.07 mM) in 10% DMSO, 90% Corn Oil[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: Based on the molecular weight of this compound (411.86 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 4.12 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Aid dissolution (if necessary): If the compound does not dissolve readily, gently warm the solution or sonicate it until all the solid is dissolved.

  • Store appropriately: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.

Visualizations

G Troubleshooting Workflow for this compound Storage and Handling start Start: Experiment with this compound issue Encountering an Issue? start->issue solubility Difficulty Dissolving Compound? issue->solubility Yes precipitation Precipitation in Solution? issue->precipitation No check_storage Check Storage Conditions: - Desiccated? - Correct Temperature? solubility->check_storage Yes inconsistent_results Inconsistent Results? precipitation->inconsistent_results No check_aliquots Using Single-Use Aliquots? precipitation->check_aliquots Yes inconsistent_results->check_aliquots Yes use_fresh_dmso Use Fresh, Anhydrous DMSO check_storage->use_fresh_dmso Storage OK end_fail Contact Technical Support check_storage->end_fail Improper Storage sonicate_warm Apply Gentle Heat or Sonication use_fresh_dmso->sonicate_warm end_success Successful Experiment sonicate_warm->end_success Dissolved sonicate_warm->end_fail Still Not Dissolved prepare_fresh Prepare Fresh Solution check_aliquots->prepare_fresh No review_protocol Review Experimental Protocol check_aliquots->review_protocol Yes prepare_fresh->end_success review_protocol->end_fail

Caption: Troubleshooting workflow for common issues encountered during the storage and handling of this compound.

References

Technical Support Center: ZM323881 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in their experiments, with a focus on avoiding its degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1] It functions by competing with ATP for the binding site on the tyrosine kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that lead to angiogenesis, endothelial cell proliferation, migration, and survival.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:

  • Solid Form: The solid powder should be stored desiccated at +4°C.

  • Stock Solutions: Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always refer to the manufacturer's specific recommendations.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO up to 50 mM. For cell culture experiments, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This allows for the addition of a small volume of the stock solution to the culture medium, minimizing the final DMSO concentration to non-toxic levels (typically below 0.1%).

Q4: I am observing a loss of inhibitory activity in my long-term cell culture experiments. What could be the cause?

A4: A gradual loss of activity in prolonged experiments can be indicative of compound degradation in the cell culture medium. Although specific degradation pathways for this compound in aqueous solutions have not been extensively published, kinase inhibitors, in general, can be susceptible to hydrolysis or interactions with media components. For experiments lasting several days, it is recommended to refresh the media with a freshly prepared solution of the inhibitor at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Q5: Can I use this compound in animal studies?

A5: Yes, this compound has been used in in vivo studies.[2] Formulations for in vivo administration often involve a mixture of solvents to ensure solubility and bioavailability. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare these formulations fresh before each use.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Biological Effect
Possible CauseRecommended Solution
Inhibitor Degradation Prepare fresh stock solutions from solid powder. For long-term experiments, replenish the cell culture medium with fresh inhibitor every 24-48 hours.
Incorrect Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Poor Cell Permeability While ZM323881 is a small molecule designed for cell permeability, ensure that the final DMSO concentration in your culture medium is sufficient to maintain solubility without causing cellular toxicity.
Off-Target Effects Compare your results with those obtained using other selective VEGFR-2 inhibitors or with genetic approaches like siRNA or CRISPR/Cas9 to knockdown VEGFR-2 expression.
Issue 2: High Cellular Toxicity at Effective Concentrations
Possible CauseRecommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.1%).
Off-Target Toxicity Use the lowest effective concentration of this compound that achieves the desired level of VEGFR-2 inhibition. Titrate the concentration to find a balance between target inhibition and cell viability.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50Reference
VEGFR-2 (KDR)< 2 nM[1]
VEGF-A-induced endothelial cell proliferation8 nM
VEGFR-1> 50 µM
PDGFRβ> 50 µM
FGFR1> 50 µM
EGFR> 50 µM
erbB2> 50 µM

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO50 mM (20.59 mg/mL)
Water< 0.1 mg/mL (Insoluble)[1]
In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.5 mg/mL (6.07 mM)[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for VEGFR-2 Inhibition

This protocol is a general guideline for assessing the inhibitory effect of this compound on VEGFR-2 kinase activity.

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 is incubated in a kinase reaction buffer (e.g., HEPES pH 7.5, MnCl2, ATP) with a suitable substrate, such as a poly(Glu, Tyr) peptide.

  • Inhibitor Incubation: this compound, at various concentrations, is pre-incubated with the VEGFR-2 enzyme for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[1]

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using methods such as ELISA with an anti-phosphotyrosine antibody, or by measuring ATP consumption.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Endothelial Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of this compound on VEGF-A-induced endothelial cell proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a low density (e.g., 1000 cells/well) and allowed to attach overnight.

  • Inhibitor and Growth Factor Treatment: The cells are then treated with varying concentrations of this compound in the presence of a stimulating concentration of VEGF-A (e.g., 3 ng/mL).[1] Control wells should include cells treated with vehicle (DMSO), VEGF-A alone, and this compound alone.

  • Incubation: The cells are incubated for a period that allows for cell division (e.g., 4 days).[1]

  • Proliferation Measurement: Cell proliferation is assessed using methods such as ³H-thymidine incorporation, CyQUANT, or MTT assays.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Autophosphorylation ATP ATP PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Permeability Akt->Survival FAK FAK Src->FAK p38 p38 MAPK Src->p38 Migration Cell Migration FAK->Migration p38->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of ZM323881 HCl.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solid ZM323881 HCl (Solid, +4°C) prep_stock Prepare 10 mM Stock in DMSO prep_solid->prep_stock prep_aliquot Aliquot and Store (-20°C or -80°C) prep_stock->prep_aliquot exp_dilute Dilute Stock to Working Concentration in Culture Medium prep_aliquot->exp_dilute exp_treat Treat Cells exp_dilute->exp_treat exp_incubate Incubate (24-72h) exp_treat->exp_incubate exp_refresh Refresh Medium with Inhibitor (for long-term) exp_incubate->exp_refresh if > 48h exp_assay Perform Assay (e.g., Western, Proliferation) exp_incubate->exp_assay exp_refresh->exp_incubate analysis_collect Collect Data exp_assay->analysis_collect analysis_plot Plot Dose-Response Curve analysis_collect->analysis_plot analysis_ic50 Calculate IC50 analysis_plot->analysis_ic50

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart start Inconsistent or No Inhibitory Effect check_storage Are stock solutions stored correctly? start->check_storage check_fresh Was the working solution prepared fresh? check_storage->check_fresh Yes sol_storage Prepare fresh stock solutions from solid. check_storage->sol_storage No check_conc Is the concentration appropriate (IC50)? check_fresh->check_conc Yes sol_fresh Always prepare working solution fresh. check_fresh->sol_fresh No check_time Is it a long-term experiment (>48h)? check_conc->check_time Yes sol_conc Perform a dose-response experiment. check_conc->sol_conc No check_target Is VEGFR-2 expressed and active in the cells? check_time->check_target Yes sol_time Replenish medium with fresh inhibitor. check_time->sol_time No sol_target Confirm target expression (e.g., Western Blot). check_target->sol_target No end Consult further technical support. check_target->end Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

interpreting unexpected phenotypes with ZM323881 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and addressing common issues encountered during experiments with ZM323881 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR).[1][2][3] It functions by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting the downstream signaling cascades responsible for angiogenesis, endothelial cell proliferation, migration, and survival.[1][4][5]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for VEGFR-2.[2] At higher concentrations, it may exhibit inhibitory activity against other receptor tyrosine kinases such as PDGFRβ, FGFR1, EGFR, and erbB2.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO up to 50 mM. Stock solutions should be stored at -20°C or -80°C. For in-vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline may be required.

Q4: What are the common, expected effects of this compound in in-vitro and in-vivo models?

A4: In in-vitro studies, ZM323881 is expected to inhibit VEGF-A-induced endothelial cell proliferation, migration, and tube formation.[1] In in-vivo models, it is expected to reduce angiogenesis and vascular permeability.[1][5]

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses potential unexpected experimental outcomes when using this compound.

Issue 1: Higher than expected cytotoxicity or induction of apoptosis is observed.

  • Potential Cause 1: Off-target effects. At high concentrations, ZM323881 can inhibit other kinases that may be crucial for cell survival in your specific cell type.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 for your specific cell line and use the lowest effective concentration.

    • Control for solvent toxicity: Ensure the final concentration of DMSO is not exceeding a tolerable limit for your cells (typically <0.5%).

    • Assess apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.

  • Potential Cause 2: Paradoxical induction of endothelial cell death. In some contexts, particularly in models of severe pulmonary hypertension, inhibition of the VEGF/VEGFR-2 pathway can paradoxically lead to endothelial cell apoptosis.[4]

  • Troubleshooting Steps:

    • Review the literature for your specific disease model: Determine if similar paradoxical effects of VEGFR-2 inhibition have been reported.

    • Analyze the cellular context: The effect of VEGFR-2 inhibition can be highly dependent on the specific cellular background and the presence of other growth factors or stressors.

Issue 2: The inhibitor shows little to no effect, even at high concentrations.

  • Potential Cause 1: Low VEGFR-2 expression in the target cells. The cell line you are using may not express sufficient levels of VEGFR-2 for the inhibitor to have a significant effect.

  • Troubleshooting Steps:

    • Confirm VEGFR-2 expression: Use techniques like Western blotting, flow cytometry, or qPCR to determine the expression level of VEGFR-2 in your cells.

    • Use a positive control cell line: Test the inhibitor on a cell line known to have high VEGFR-2 expression (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

  • Potential Cause 2: Compound instability or degradation. ZM323881 may not be stable under your specific experimental conditions (e.g., prolonged incubation, high serum concentration).

  • Troubleshooting Steps:

    • Minimize freeze-thaw cycles: Aliquot the stock solution to avoid repeated temperature changes.

    • Refresh the inhibitor: For long-term experiments, consider replacing the media with fresh inhibitor at regular intervals.

Issue 3: Unexpected in-vivo toxicities are observed.

  • Potential Cause: On-target effects in normal tissues. VEGF and VEGFR-2 play important roles in the normal physiological function of various organs. Inhibition of this pathway can lead to side effects.[6][7]

  • Commonly observed toxicities with VEGFR inhibitors include:

    • Hypertension: Due to interference with blood pressure regulation.[8]

    • Proteinuria and renal dysfunction: VEGF is crucial for maintaining the glomerular filtration barrier.[7][8]

    • Thromboembolic events: Disruption of endothelial homeostasis can lead to blood clot formation.[8]

    • Fatigue, diarrhea, and skin reactions. [9]

  • Troubleshooting Steps:

    • Monitor for adverse effects: Closely monitor animals for signs of toxicity, including changes in weight, behavior, blood pressure, and urine protein levels.

    • Adjust dosing regimen: Consider reducing the dose or the frequency of administration.

    • Consult relevant literature: Review preclinical and clinical data for VEGFR-2 inhibitors to understand the expected toxicity profile.

Quantitative Data Summary

ParameterValueKinase/Cell LineReference
IC50 < 2 nMVEGFR-2 (KDR)[1][3][10]
IC50 8 nMVEGF-A-induced HUVEC proliferation[1][2]
IC50 > 50 µMVEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2[2]

Signaling Pathways and Experimental Workflows

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Permeability eNOS->Permeability Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration ZM323881 ZM323881 ZM323881->VEGFR2

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of ZM323881.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare ZM323881 Stock Solution (in DMSO) Treat_Cells Treat Cells with ZM323881 (and VEGF if applicable) Prepare_Stock->Treat_Cells Cell_Culture Culture Target Cells Cell_Culture->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Incubate->Proliferation_Assay Migration_Assay Migration Assay (e.g., Wound Healing) Incubate->Migration_Assay Western_Blot Western Blot (p-VEGFR-2, p-ERK, etc.) Incubate->Western_Blot

Caption: A general workflow for in-vitro experiments using ZM323881.

Troubleshooting_Tree Troubleshooting Unexpected Results cluster_cytotoxicity High Cytotoxicity cluster_no_effect No Effect Unexpected_Result Unexpected Result Observed Check_Concentration Is concentration too high? (Perform dose-response) Unexpected_Result->Check_Concentration High Cytotoxicity Check_Expression Confirm VEGFR-2 expression (Western Blot/FACS) Unexpected_Result->Check_Expression No Effect Check_Solvent Is solvent concentration toxic? Check_Concentration->Check_Solvent Consider_Paradoxical Consider paradoxical apoptosis Check_Solvent->Consider_Paradoxical Check_Compound Check compound stability (Fresh prep/aliquots) Check_Expression->Check_Compound

Caption: A decision tree for troubleshooting unexpected experimental results.

Detailed Experimental Protocols

1. Cell Proliferation Assay (³H-Thymidine Incorporation)

  • Objective: To measure the effect of ZM323881 on VEGF-A-induced endothelial cell proliferation.

  • Materials:

    • HUVECs (passage 2-8)

    • 96-well plates

    • VEGF-A

    • This compound

    • ³H-thymidine (1 µCi/well)

    • Cell culture medium

    • Beta-counter

  • Protocol:

    • Plate HUVECs in 96-well plates at a density of 1000 cells/well.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of ZM323881 with or without VEGF-A (e.g., 3 ng/mL). Include appropriate vehicle controls.

    • Incubate the cultures for 4 days.

    • On day 4, add 1 µCi/well of ³H-thymidine to each well.

    • Incubate for an additional 4 hours.

    • Harvest the cells and measure the incorporation of tritium (B154650) using a beta-counter.

    • Calculate the IC50 value by non-linear regression analysis.[10]

2. In-vitro Kinase Assay

  • Objective: To determine the direct inhibitory effect of ZM323881 on VEGFR-2 kinase activity.

  • Materials:

    • Recombinant VEGFR-2 enzyme

    • 96-well plates coated with a poly(Glu, Ala, Tyr) 6:3:1 substrate

    • This compound

    • HEPES buffer (pH 7.5)

    • MnCl₂

    • ATP

    • Mouse IgG anti-phosphotyrosine antibody

    • HRP-linked sheep anti-mouse Ig antibody

    • 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS)

  • Protocol:

    • Incubate ZM323881 at various concentrations with the VEGFR-2 enzyme in a HEPES buffered solution containing 10 mM MnCl₂ and 2 µM ATP for 20 minutes at room temperature in the coated 96-well plates.

    • Wash the plates to remove unbound components.

    • Detect phosphorylated tyrosine by sequential incubation with a primary anti-phosphotyrosine antibody and an HRP-linked secondary antibody.

    • Add ABTS substrate and measure the absorbance to quantify kinase activity.

    • Determine the IC50 value by non-linear regression.[10]

3. Western Blot for VEGFR-2 Phosphorylation

  • Objective: To assess the effect of ZM323881 on VEGF-A-induced VEGFR-2 phosphorylation in whole cells.

  • Materials:

    • Target cells (e.g., HUVECs)

    • VEGF-A

    • This compound

    • Lysis buffer

    • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Culture cells to near confluency.

    • Serum-starve the cells overnight.

    • Pre-treat the cells with ZM323881 at the desired concentrations for 1-2 hours.

    • Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-VEGFR-2.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for total VEGFR-2 as a loading control.

References

ZM323881 hydrochloride interference with fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM323881 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound, with a special focus on potential interference with fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3] Its chemical name is 5-[[7-(benzyloxy) quinazolin-4-yl]amino]-4-fluoro-2-methylphenol hydrochloride. The primary mechanism of action is the inhibition of VEGF-A-induced endothelial cell proliferation and VEGFR-2 tyrosine phosphorylation, which are critical steps in angiogenesis (the formation of new blood vessels).[4]

Q2: What are the typical applications of this compound in research?

A2: this compound is primarily used in research to study the biological roles of VEGFR-2 signaling in various physiological and pathological processes, including angiogenesis, vascular permeability, and tumor growth.[4] It is often used in in vitro cell-based assays and in vivo animal models.

Q3: Can this compound interfere with fluorescence-based assays?

Q4: What are the common signs of compound interference in a fluorescence assay?

A4: Signs of interference from a compound like this compound in a fluorescence assay can include:

  • High background fluorescence: An increase in the baseline fluorescence signal in wells containing the compound compared to vehicle controls.

  • Signal quenching: A decrease in the fluorescence signal of your probe in the presence of the compound that is not related to the biological activity being measured.

  • Non-specific inhibition or activation: The compound may appear to be an inhibitor or activator across a wide range of unrelated fluorescence-based assays.

Troubleshooting Guides

Problem: I am observing unexpected results in my fluorescence assay when using this compound.

This troubleshooting guide will help you determine if this compound is interfering with your assay and provide potential solutions.

Step 1: Assess Potential Autofluorescence of this compound

Rationale: To determine if the compound itself is fluorescent at the excitation and emission wavelengths used in your assay.

Procedure:

  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.

  • Add these dilutions to the wells of your assay plate in the absence of your fluorescent probe or any other assay components.

  • Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

  • Interpretation: If you observe a concentration-dependent increase in fluorescence, this compound is autofluorescent under your experimental conditions.

Step 2: Evaluate Potential Fluorescence Quenching

Rationale: To determine if the compound is absorbing the excitation or emission light of your fluorophore, leading to a decrease in the detected signal.

Procedure:

  • Prepare a solution of your fluorescent probe at the concentration used in your assay.

  • Add a dilution series of this compound to this solution.

  • Incubate for the same period as your assay.

  • Measure the fluorescence intensity.

  • Interpretation: If you observe a concentration-dependent decrease in fluorescence that is not attributable to a biological effect, this compound may be quenching your fluorescent signal.

Step 3: Implement Solutions for Interference

Based on your findings from the troubleshooting steps, consider the following solutions:

  • For Autofluorescence:

    • Subtract Background: If the autofluorescence is moderate, you can subtract the signal from the compound-only controls from your experimental wells.

    • Use a Red-Shifted Fluorophore: Compounds are less likely to be autofluorescent at longer wavelengths. If possible, switch to a fluorescent probe with excitation and emission in the red or far-red spectrum.

    • Time-Resolved Fluorescence (TRF): If your plate reader has TRF capabilities, using a long-lifetime fluorophore (e.g., lanthanides) can help. A delay between excitation and emission detection allows the short-lived background fluorescence from the compound to decay.[5]

  • For Quenching:

    • Modify Assay Protocol: It may be possible to reduce the incubation time of the compound with the fluorophore.

    • Change Fluorophore: A different fluorophore with a distinct spectral profile may not be quenched by the compound.

    • Use a Non-Fluorescent Assay: If interference cannot be mitigated, consider an alternative, non-fluorescence-based assay format, such as a luminescence or absorbance-based assay.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
IC50 (VEGFR-2 kinase) < 2 nM[1][3]
IC50 (VEGF-A-induced endothelial cell proliferation) 8 nM[4]
IC50 (VEGFR-1) > 50 µM[4]
IC50 (PDGFRβ, FGFR1, EGFR, erbB2) > 50 µM[2]
Molecular Weight 411.86 g/mol [2]
Solubility in DMSO up to 50 mM[2]

Experimental Protocols

Protocol 1: General Protocol to Test for Compound Autofluorescence

Objective: To determine if a test compound exhibits intrinsic fluorescence at the wavelengths used in a specific assay.

Materials:

  • Test compound (e.g., this compound)

  • Assay buffer

  • Microplate (black, clear bottom recommended for fluorescence)

  • Microplate reader with fluorescence detection

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer. The concentration range should span the concentrations that will be used in the actual experiment. Include a vehicle-only control (e.g., DMSO in assay buffer).

  • Dispense the dilutions and the vehicle control into the wells of the microplate.

  • Set the microplate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.

  • Measure the fluorescence intensity in each well.

  • Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in signal indicates autofluorescence.

Protocol 2: General Protocol to Test for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • Test compound (e.g., this compound)

  • Fluorophore used in the assay

  • Assay buffer

  • Microplate

  • Microplate reader

Methodology:

  • Prepare a solution of the fluorophore in the assay buffer at the final concentration used in the assay.

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In the wells of a microplate, mix the fluorophore solution with the different concentrations of the test compound. Include a control with the fluorophore and the vehicle for the compound.

  • Incubate the plate under the same conditions as the primary assay (time, temperature).

  • Measure the fluorescence intensity.

  • Plot the fluorescence intensity against the compound concentration. A concentration-dependent decrease in signal, not explained by a biological mechanism, suggests quenching.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Interference_Workflow Start Start: Unexpected Assay Results Test_Auto Test for Autofluorescence (Compound alone) Start->Test_Auto Is_Auto Is Compound Autofluorescent? Test_Auto->Is_Auto Test_Quench Test for Quenching (Compound + Fluorophore) Is_Auto->Test_Quench No Implement_Solutions Implement Solutions: - Background Subtraction - Red-shifted Fluorophore - TRF - Change Fluorophore Is_Auto->Implement_Solutions Yes Is_Quench Does Compound Quench Signal? Test_Quench->Is_Quench No_Interference No Direct Interference (Investigate other assay parameters) Is_Quench->No_Interference No Is_Quench->Implement_Solutions Yes End End: Validated Assay Results Implement_Solutions->End

Caption: Experimental workflow for troubleshooting fluorescence assay interference.

Troubleshooting_Tree High_Background High Background Fluorescence Check_Compound Run Compound-Only Control High_Background->Check_Compound Compound_Fluorescent Compound is Autofluorescent Check_Compound->Compound_Fluorescent Signal Increases with Concentration Subtract Subtract Background Compound_Fluorescent->Subtract Change_Fluorophore Use Red-Shifted Fluorophore Compound_Fluorescent->Change_Fluorophore Use_TRF Use Time-Resolved Fluorescence Compound_Fluorescent->Use_TRF

Caption: Decision tree for addressing high background fluorescence.

References

Validation & Comparative

A Head-to-Head Comparison: ZM323881 Hydrochloride vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two tyrosine kinase inhibitors, ZM323881 hydrochloride and Sunitinib, in the context of Renal Cell Carcinoma (RCC) models. While Sunitinib is a well-established multi-targeted therapy for RCC, this compound is a more selective research compound. This document aims to objectively present their distinct mechanisms, summarize available preclinical data, and provide detailed experimental protocols for their evaluation.

Executive Summary

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (RTKI), has been a standard of care in the treatment of advanced renal cell carcinoma. Its efficacy stems from the simultaneous inhibition of multiple signaling pathways involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] In contrast, this compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of VEGF-driven angiogenesis.[2][3][4] This guide will delve into the specifics of their mechanisms of action and present the available, albeit limited for ZM323881 in RCC, preclinical data to offer a comparative perspective for research and development.

Mechanism of Action

The fundamental difference between this compound and Sunitinib lies in their kinase selectivity.

This compound: This compound is a potent and selective inhibitor of VEGFR-2, with significantly less activity against other tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2.[2][3][5] Its anti-cancer activity is primarily attributed to the direct inhibition of the VEGF signaling pathway in endothelial cells, thereby preventing tumor angiogenesis.

Sunitinib: As a multi-targeted RTKI, Sunitinib inhibits a broader range of kinases. Its primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, c-KIT, Flt-3, and RET.[6] This multi-pronged approach not only targets angiogenesis via VEGFR and PDGFR inhibition but also directly impacts tumor cell proliferation and survival by inhibiting other critical signaling pathways.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Permeability Vascular Permeability VEGFR2->Permeability ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits Sunitinib_VEGFR Sunitinib Sunitinib_VEGFR->VEGFR2 Inhibits Proliferation Endothelial Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and points of inhibition.

Sunitinib_Multi_Target_Pathway Sunitinib's Multi-Targeted Inhibition Sunitinib Sunitinib VEGFRs VEGFRs (1, 2, 3) Sunitinib->VEGFRs Inhibits PDGFRs PDGFRs (α, β) Sunitinib->PDGFRs Inhibits cKIT c-KIT Sunitinib->cKIT Inhibits FLT3 FLT-3 Sunitinib->FLT3 Inhibits RET RET Sunitinib->RET Inhibits Angiogenesis Tumor Angiogenesis VEGFRs->Angiogenesis Pericyte_Recruitment Pericyte Recruitment PDGFRs->Pericyte_Recruitment Tumor_Proliferation Tumor Cell Proliferation cKIT->Tumor_Proliferation FLT3->Tumor_Proliferation RET->Tumor_Proliferation

Caption: Multi-targeted inhibition profile of Sunitinib.

Preclinical Data Comparison

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTarget KinaseIC50Reference
This compound VEGFR-2 (KDR)< 2 nM[2][3][5]
VEGFR-1> 50 µM[2][5]
PDGFRβ> 50 µM[2][5]
FGFR1> 50 µM[2][5]
EGFR> 50 µM[2][5]
erbB2> 50 µM[2][5]
Sunitinib PDGFRβ2 nM[6]
VEGFR-2 (Flk-1)80 nM[6]
c-Kit-[6]
FLT350 nM (ITD)[6]
Table 2: In Vitro Cellular Activity
CompoundCell LineAssayIC50 / EffectReference
This compound Endothelial CellsVEGF-A-induced Proliferation8 nM[2][4]
Sunitinib Caki-1 (RCC)Proliferation~2.2 µM[7]
786-O (RCC)Proliferation-[8]
Caki-2 (RCC)Proliferation-[8]
HUVECVEGF-induced Proliferation40 nM[6]
Table 3: In Vivo Efficacy in RCC Xenograft Models
CompoundAnimal ModelRCC Cell LineDosingKey FindingsReference
This compound ---Data not available-
Sunitinib Nude MiceACHN, A-49840 mg/kg/day, p.o.Significant tumor growth inhibition[9]
Nude Mice786-O40 mg/kg/day, p.o.Tumor growth inhibition[10]
Nude MiceVariety of human tumor xenografts20-80 mg/kg/day, p.o.Potent, dose-dependent anti-tumor activity[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays to compare the efficacy of this compound and Sunitinib.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

VEGFR2_Kinase_Assay_Workflow VEGFR-2 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (VEGFR-2, Substrate, ATP, Test Compounds) Start->Prepare_Reagents Dispense_Compounds Dispense Serial Dilutions of Test Compounds into 96-well Plate Prepare_Reagents->Dispense_Compounds Add_Enzyme_Substrate Add VEGFR-2 Enzyme and Substrate Dispense_Compounds->Add_Enzyme_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Luminescence or Absorbance Stop_Reaction->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a VEGFR-2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare recombinant human VEGFR-2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) according to the assay kit manufacturer's instructions (e.g., BPS Bioscience Cat. #79774).[11][12]

  • Compound Preparation: Serially dilute this compound and Sunitinib in the appropriate buffer to achieve a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compounds to each well and incubate briefly.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 45 minutes) to allow for phosphorylation of the substrate.[11]

  • Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of ATP remaining or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (luminescence or absorbance) using a microplate reader and calculate the IC50 values for each compound.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the metabolic activity of RCC cells, which is an indicator of cell viability and proliferation.[13][14][15][16]

Methodology:

  • Cell Seeding: Seed RCC cells (e.g., 786-O, Caki-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and Sunitinib and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[16]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay evaluates the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells.[17][18][19][20][21]

Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify.[18]

  • Cell Seeding and Treatment: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of this compound and Sunitinib.

  • Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[18]

  • Imaging: Visualize and capture images of the tube networks using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.

RCC Xenograft Model in Mice

This in vivo assay assesses the anti-tumor efficacy of the compounds in a living organism.[9][10][22][23][24][25][26][27]

RCC_Xenograft_Workflow RCC Xenograft Model Workflow Start Start Inject_Cells Subcutaneously Inject RCC Cells into Immunodeficient Mice Start->Inject_Cells Monitor_Tumor_Growth Monitor Tumor Growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups when Tumors Reach a Certain Volume Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer ZM323881 HCl, Sunitinib, or Vehicle (e.g., daily p.o.) Randomize_Mice->Administer_Treatment Measure_Tumor_Volume Measure Tumor Volume and Body Weight Regularly Administer_Treatment->Measure_Tumor_Volume Euthanize_and_Harvest Euthanize Mice at End of Study and Harvest Tumors Measure_Tumor_Volume->Euthanize_and_Harvest Analyze_Tumors Analyze Tumors (e.g., IHC for Ki-67, CD31) Euthanize_and_Harvest->Analyze_Tumors End End Analyze_Tumors->End

Caption: Workflow for establishing and treating RCC xenografts.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 786-O) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).[24]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth, measuring tumor volume with calipers regularly.

  • Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Sunitinib).

  • Drug Administration: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to measure tumor volumes and mouse body weights throughout the study to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

Conclusion

This compound and Sunitinib represent two distinct strategies for targeting VEGFR signaling in cancer. Sunitinib's broad-spectrum inhibition has proven clinical efficacy in RCC, likely due to its simultaneous targeting of multiple pathways crucial for tumor growth and vascularization. This compound's high selectivity for VEGFR-2 offers a tool to specifically investigate the role of this particular receptor in RCC progression and as a potential therapeutic agent with a more focused mechanism of action, which could translate to a different safety profile.

The lack of direct comparative data in RCC models for this compound highlights a significant knowledge gap. The experimental protocols provided in this guide offer a framework for conducting such head-to-head comparisons. Future research should aim to directly evaluate the in vitro and in vivo efficacy of this compound in a panel of RCC cell lines and xenograft models to fully elucidate its potential in this disease setting and to provide a robust comparison with established therapies like Sunitinib.

References

A Comparative Analysis of ZM323881 Hydrochloride and Sorafenib for Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ZM323881 hydrochloride and Sorafenib (B1663141), two kinase inhibitors with relevance to the study of hepatocellular carcinoma (HCC). While Sorafenib is a well-established multi-kinase inhibitor used in the treatment of advanced HCC, this compound is a more selective research compound. This document outlines their mechanisms of action, summarizes available preclinical data, and provides detailed experimental protocols to support further research.

Mechanism of Action

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor progression and angiogenesis.[1][2][3] Its primary targets include the Raf serine/threonine kinases (BRAF and c-Raf), Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2] By inhibiting the Raf/MEK/ERK pathway, Sorafenib directly hinders tumor cell proliferation.[1][3] Its anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR, crucial for the formation of new blood vessels that supply tumors.[2][3]

This compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of angiogenesis.[4][5][6] Its mechanism of action is focused on blocking the signaling cascade initiated by VEGF binding to VEGFR-2 on endothelial cells, thereby inhibiting their proliferation and the formation of new blood vessels.[5][7] Unlike Sorafenib, this compound shows high selectivity for VEGFR-2, with significantly less activity against other receptor tyrosine kinases such as VEGFR-1, PDGFRβ, FGFR1, and EGFR.[4]

Preclinical Data Summary

The following tables summarize the available quantitative data for this compound and Sorafenib from preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition

CompoundTarget/AssayCell Line/SystemIC50 ValueReference
This compound VEGFR-2 Kinase ActivityIn vitro kinase assay< 2 nM[4][6][8][9][10]
VEGF-A-induced Endothelial Cell ProliferationHuman Aortic Endothelial Cells (HAEC)8 nM[4][5][10]
Sorafenib Raf-1 Kinase ActivityIn vitro kinase assay6 nM[2]
B-Raf Kinase ActivityIn vitro kinase assay20-90 nM[2]
VEGFR-2 Kinase ActivityIn vitro kinase assay20-90 nM[2]
PDGFRβ Kinase ActivityIn vitro kinase assay20-90 nM[2]
Cell ViabilityHepG2~6 µM (at 48h)[1][11]
Cell ViabilityHuH-7~6 µM (at 48h)[1][11]
Cell ViabilityHep3B9.60 µM[12]
Cell ViabilitySNU38725.21 µM[12]
Cell ViabilitySNU423Not specified[12]

Table 2: In Vivo Tumor Growth Inhibition

CompoundDose and ScheduleAnimal ModelTumor Growth InhibitionReference
This compound Data not available for HCC models---
Sorafenib 30 mg/kg, p.o. dailyH129 hepatoma model (mice)No significant improvement in survival vs. vehicle[13][14]
30 mg/kg, p.o. dailyPatient-derived HCC xenograft (HCC-PDX) models (mice)Significant tumor growth inhibition in 7 out of 10 models[13]
40 mg/kg, p.o. daily for 3 weeksHuH-7 xenograft (mice)40% decrease in tumor growth[1][11]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways of this compound and Sorafenib.

ZM323881_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits

Caption: this compound selectively inhibits VEGFR-2 signaling.

Sorafenib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factors (VEGF, PDGF) Growth Factors (VEGF, PDGF) VEGFRs VEGFRs Growth Factors (VEGF, PDGF)->VEGFRs PDGFRβ PDGFRβ Growth Factors (VEGF, PDGF)->PDGFRβ Angiogenesis Angiogenesis VEGFRs->Angiogenesis PDGFRβ->Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->VEGFRs Inhibits Sorafenib->PDGFRβ Sorafenib->Raf Inhibits

Caption: Sorafenib is a multi-kinase inhibitor targeting key cancer pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical data.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and Sorafenib on HCC cell lines.

Protocol:

  • Cell Culture: Human HCC cell lines (e.g., HepG2, HuH-7, Hep3B) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Sorafenib (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated using a dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Sorafenib in an HCC xenograft model.

Protocol:

  • Animal Model: Six- to eight-week-old male athymic nude mice or NOD/SCID mice are used.[1][15] All animal procedures should be approved by an Institutional Animal Care and Use Committee.

  • Cell Implantation: Human HCC cells (e.g., HuH-7) are harvested, resuspended in a mixture of serum-free medium and Matrigel, and subcutaneously injected into the flank of each mouse (typically 5 x 10^6 cells per mouse).[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.

  • Drug Administration: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[1] this compound or Sorafenib is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

  • Pharmacodynamic and Histological Analysis: Tumor tissues can be collected for further analysis, such as Western blotting to assess target modulation or immunohistochemistry to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).[1]

Experimental Workflow Comparison

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HCC_Cell_Lines HCC Cell Lines (e.g., HepG2, HuH-7) Drug_Treatment_InVitro Drug Treatment (ZM323881 or Sorafenib) HCC_Cell_Lines->Drug_Treatment_InVitro Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment_InVitro->Cell_Viability_Assay Kinase_Inhibition_Assay Kinase Inhibition Assay Drug_Treatment_InVitro->Kinase_Inhibition_Assay Animal_Model Immunocompromised Mice Tumor_Implantation HCC Cell Implantation (Xenograft) Animal_Model->Tumor_Implantation Drug_Treatment_InVivo Drug Administration Tumor_Implantation->Drug_Treatment_InVivo Tumor_Growth_Measurement Tumor Growth Measurement Drug_Treatment_InVivo->Tumor_Growth_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Growth_Measurement->Endpoint_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

ZM323881 Hydrochloride: A Comparative Guide to a Potent and Selective VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of ZM323881 hydrochloride with other prominent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. The information presented is supported by experimental data to offer an objective analysis of its performance and aid in research and development decisions.

Introduction to this compound

This compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Angiogenesis is a critical process in tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies. ZM323881 distinguishes itself through its high affinity for VEGFR-2 and its selectivity over other related kinases, minimizing off-target effects.

Mechanism of Action

VEGF binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This compound exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the VEGFR-2 kinase, thereby blocking its autophosphorylation and subsequent downstream signaling. This effectively halts the pro-angiogenic signals mediated by VEGF.

Comparative Performance Data

The efficacy of this compound is best understood when compared with other well-established VEGFR-2 inhibitors. The following tables summarize key quantitative data from in vitro assays.

Table 1: In Vitro Kinase Inhibition Potency (IC50)
InhibitorVEGFR-2 IC50 (nM)VEGFR-1 IC50Other Kinases IC50Reference(s)
This compound < 2> 50,000 nMPDGFRβ, FGFR1, EGFR, erbB2 > 50,000 nM[1][2]
Sorafenib90-Raf-1 (6 nM), B-Raf (22 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), c-KIT (68 nM)[3]
Sunitinib80-PDGFRβ (2 nM), c-Kit[3]
Axitinib0.20.1 nMVEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[3]
Pazopanib3010 nMVEGFR-3 (47 nM), PDGFR (84 nM), FGFR (74 nM), c-Kit (140 nM)[3]
Lenvatinib45.2 nM (VEGFR-3)FGFR1, PDGFRα/β[3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Table 2: In Vitro Cell-Based Assay Performance
InhibitorEndothelial Cell Proliferation IC50 (VEGF-stimulated)Reference(s)
This compound 8 nM[1][2]
SorafenibNot readily available in cited sources
SunitinibNot readily available in cited sources
AxitinibNot readily available in cited sources
PazopanibNot readily available in cited sources
LenvatinibNot readily available in cited sources

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of VEGFR-2 inhibitors.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2.

Protocol:

  • Plate Coating: A 96-well microplate is coated with a poly(Glu, Tyr) substrate and incubated overnight at 37°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Inhibitor Addition: Serial dilutions of this compound or other test compounds are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • Signal Development: After another wash, a substrate for HRP (e.g., TMB) is added, and the colorimetric reaction is allowed to develop.

  • Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The IC50 value is calculated from the dose-response curve.

Endothelial Cell Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.

Protocol:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates in their growth medium and allowed to attach overnight.

  • Serum Starvation: The medium is replaced with a low-serum medium for 24 hours to synchronize the cells.

  • Inhibitor and VEGF Treatment: The cells are pre-incubated with various concentrations of this compound or other inhibitors for 1-2 hours. Subsequently, recombinant human VEGF is added to stimulate proliferation.

  • Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

  • Quantification of Proliferation: Cell proliferation is assessed using methods such as:

    • MTT Assay: An MTT solution is added to the wells, and after incubation, the resulting formazan (B1609692) crystals are solubilized. The absorbance is measured to determine the number of viable cells.

    • BrdU Incorporation: A BrdU labeling solution is added, and its incorporation into the DNA of proliferating cells is detected using an anti-BrdU antibody in an ELISA format.

  • Data Analysis: The IC50 value, the concentration of inhibitor that reduces VEGF-stimulated cell proliferation by 50%, is determined.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental procedures, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras PKC->Ras Survival Survival Akt->Survival Raf Raf Ras->Raf Migration Migration FAK->Migration MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK Proliferation Proliferation ERK->Proliferation ZM323881 ZM323881 HCl ZM323881->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Inhibition by ZM323881 HCl.

Kinase_Inhibition_Assay_Workflow cluster_workflow VEGFR-2 Kinase Inhibition Assay Workflow start Start plate_coating Coat 96-well plate with poly(Glu, Tyr) substrate start->plate_coating blocking Wash and block plate with BSA plate_coating->blocking inhibitor_addition Add serial dilutions of test compounds blocking->inhibitor_addition kinase_reaction Add VEGFR-2 kinase and ATP Incubate at 37°C inhibitor_addition->kinase_reaction detection Add HRP-conjugated anti-phosphotyrosine antibody kinase_reaction->detection signal_development Add TMB substrate and allow color to develop detection->signal_development read_plate Stop reaction and read absorbance signal_development->read_plate data_analysis Calculate IC50 values read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a VEGFR-2 Kinase Inhibition Assay.

Cell_Proliferation_Assay_Workflow cluster_workflow Endothelial Cell Proliferation Assay Workflow start Start cell_seeding Seed HUVECs in 96-well plates start->cell_seeding serum_starvation Serum starve cells for 24h cell_seeding->serum_starvation inhibitor_treatment Pre-incubate with inhibitors serum_starvation->inhibitor_treatment vegf_stimulation Stimulate with VEGF inhibitor_treatment->vegf_stimulation incubation Incubate for 48-72h vegf_stimulation->incubation quantification Quantify proliferation (e.g., MTT or BrdU assay) incubation->quantification data_analysis Calculate IC50 values quantification->data_analysis end End data_analysis->end

Caption: Workflow for an Endothelial Cell Proliferation Assay.

Conclusion

This compound demonstrates exceptional potency and selectivity for VEGFR-2 in vitro. Its ability to inhibit VEGFR-2 at nanomolar concentrations, with minimal impact on other kinases, suggests a favorable therapeutic window. The provided data and protocols offer a solid foundation for researchers to further investigate the potential of this compound as a valuable tool in angiogenesis research and as a candidate for anti-cancer drug development. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

A Comparative Guide to the Selectivity Profiles of ZM323881 Hydrochloride and Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed, objective comparison of the selectivity profiles of two prominent vascular endothelial growth factor receptor (VEGFR) inhibitors: ZM323881 hydrochloride and Axitinib. The information presented herein is supported by experimental data to aid in informed decision-making for research applications.

Kinase Inhibition Profile: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is a critical determinant of its biological activity. The following table summarizes the inhibitory potency (IC50) of this compound and Axitinib against a panel of key kinases, providing a clear comparison of their selectivity.

Kinase TargetThis compound IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (Flt-1) > 50,000[1]0.1[2][3]
VEGFR-2 (KDR/Flk-1) 2[4]0.2[2][3]
VEGFR-3 (Flt-4) Not specified0.1 - 0.3[2][3]
PDGFRβ > 50,0001.6[3]
c-KIT Not specified1.7[3]
FGFR1 > 50,000Not specified
EGFR > 50,000[4]Not specified
ErbB2 > 50,000[4]Not specified

Key Findings from the Data:

  • This compound demonstrates remarkable selectivity for VEGFR-2.[1][4] Its inhibitory activity against other kinases such as VEGFR-1, PDGFRβ, FGFR1, and EGFR is significantly lower, with IC50 values exceeding 50 µM. This high selectivity suggests that this compound is a more targeted inhibitor of the VEGFR-2 signaling pathway.

  • Axitinib , in contrast, is a potent multi-kinase inhibitor that targets all three VEGFRs (VEGFR-1, -2, and -3) with high affinity, exhibiting sub-nanomolar to low nanomolar IC50 values.[2][3][5] It also demonstrates potent inhibition of other receptor tyrosine kinases, including PDGFRβ and c-KIT, at slightly higher but still nanomolar concentrations.[3][6] This broader spectrum of activity indicates that Axitinib's biological effects may be mediated through the inhibition of multiple signaling pathways.

Signaling Pathways Targeted by ZM323881 and Axitinib

Both ZM323881 and Axitinib exert their primary anti-angiogenic effects by inhibiting the VEGF signaling pathway, which is crucial for the proliferation, migration, and survival of endothelial cells.[7][8] However, due to their differing selectivity profiles, the breadth of their impact on cellular signaling varies.

ZM323881: A Focused Inhibition of VEGFR-2 Signaling

The high selectivity of ZM323881 for VEGFR-2 results in a more targeted disruption of the downstream signaling cascade initiated by this receptor. Upon binding of VEGF, VEGFR-2 undergoes autophosphorylation, leading to the activation of several key intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are central to endothelial cell function.[8]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ZM323881 ZM323881 ZM323881->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Endothelial Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Targeted inhibition of the VEGFR-2 signaling pathway by ZM323881.

Axitinib: A Multi-Targeted Inhibition of Angiogenic Pathways

Axitinib's broader selectivity profile means it simultaneously inhibits multiple receptor tyrosine kinases, including VEGFRs, PDGFR, and c-KIT. This leads to a more comprehensive blockade of signaling pathways involved in angiogenesis and tumor cell proliferation.

G Ligands VEGF, PDGF, SCF Receptors VEGFRs, PDGFR, c-KIT Ligands->Receptors Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptors->Downstream Axitinib Axitinib Axitinib->Receptors Biological_Effects Inhibition of Angiogenesis & Cell Proliferation Downstream->Biological_Effects G Start Prepare Serial Dilutions of Inhibitor Setup Set up Kinase Reaction (Buffer, Kinase, Inhibitor) Start->Setup Initiate Initiate Reaction (Substrate + [γ-³³P]ATP) Setup->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Transfer to Filter Plate & Wash Stop->Filter Detect Measure Radioactivity Filter->Detect Analyze Calculate IC50 Detect->Analyze

References

Validating ZM323881 Hydrochloride Efficacy Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZM323881 hydrochloride's performance against genetic knockdown of its target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present supporting experimental data and detailed protocols to validate the on-target efficacy of this potent and selective inhibitor.

This compound is a potent and selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2][3][4][5] It inhibits the kinase activity of VEGFR-2 with an IC50 value of less than 2 nM.[2][3] This inhibition, in turn, blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[4] To rigorously validate that the observed cellular effects of this compound are indeed due to its interaction with VEGFR-2, a comparison with the effects of genetically silencing the KDR gene (which encodes VEGFR-2) is essential. This guide outlines the experimental framework for such a validation.

Comparative Analysis: ZM323881 HCl vs. VEGFR-2 Knockdown

The primary goal of this comparative analysis is to demonstrate that the phenotypic effects induced by this compound are mimicked by the specific knockdown of VEGFR-2. This provides strong evidence that the compound's mechanism of action is on-target.

Quantitative Data Summary

The following table summarizes the expected outcomes from key in vitro angiogenesis assays when treating endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) with this compound, VEGFR-2 siRNA, a negative control siRNA, and other VEGFR-2 inhibitors for comparison.

Treatment Target VEGFR-2 Phosphorylation Cell Proliferation (IC50/Inhibition %) Cell Migration (Wound Closure %) Tube Formation (Total Tube Length)
Vehicle Control (DMSO) N/AHigh (VEGF-stimulated)BaselineBaselineBaseline
This compound VEGFR-2Significantly Reduced~8 nMSignificantly ReducedSignificantly Reduced
VEGFR-2 siRNA VEGFR-2 mRNASignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Negative Control siRNA N/AHigh (VEGF-stimulated)No significant changeNo significant changeNo significant change
Sorafenib VEGFR-2, PDGFR, RafReduced~90 nM (VEGFR-2)ReducedReduced
Axitinib VEGFRsReducedPotent InhibitionReducedReduced

Note: IC50 values and percentage of inhibition/reduction are context-dependent and can vary based on cell type, assay conditions, and VEGF concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the validation strategy, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for comparing this compound with genetic knockdown.

G VEGFR-2 Signaling Pathway and Points of Intervention VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, ERK) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Survival Cell Survival Downstream->Survival ZM323881 ZM323881 HCl ZM323881->P_VEGFR2 Inhibits (Blocks ATP binding) siRNA VEGFR-2 siRNA mRNA VEGFR-2 mRNA siRNA->mRNA Degrades mRNA->VEGFR2 Translates to

Caption: VEGFR-2 signaling and intervention points.

G Experimental Workflow for Validating ZM323881 HCl Efficacy start Start: Culture Endothelial Cells (e.g., HUVECs) treatment_siRNA Transfect with: - VEGFR-2 siRNA - Negative Control siRNA start->treatment_siRNA treatment_drug Treat with: - ZM323881 HCl - Vehicle Control (DMSO) start->treatment_drug knockdown_verification Verify Knockdown: - qRT-PCR for VEGFR-2 mRNA - Western Blot for total VEGFR-2 treatment_siRNA->knockdown_verification 48-72h stimulate Stimulate with VEGF-A treatment_drug->stimulate Pre-incubation knockdown_verification->stimulate assays Perform Functional Assays stimulate->assays western Western Blot: - pVEGFR-2 - Total VEGFR-2 assays->western proliferation_assay Proliferation Assay: (e.g., MTT, BrdU) assays->proliferation_assay migration_assay Migration Assay: (Wound Healing/Scratch Assay) assays->migration_assay tube_formation_assay Tube Formation Assay assays->tube_formation_assay analysis Data Analysis and Comparison western->analysis proliferation_assay->analysis migration_assay->analysis tube_formation_assay->analysis

Caption: Workflow for ZM323881 HCl validation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

  • Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in cell culture medium. A vehicle control with the same concentration of DMSO should always be included.

siRNA-Mediated Knockdown of VEGFR-2
  • siRNA: Use a validated siRNA sequence targeting human KDR (VEGFR-2). A non-targeting or scrambled siRNA should be used as a negative control.

  • Transfection: Transfect HUVECs with siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol. Typically, cells are transfected at 30-50% confluency and assays are performed 48-72 hours post-transfection.

  • Knockdown Verification:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to confirm the reduction in KDR mRNA levels.

    • Western Blot: Lyse cells and perform a Western blot to confirm the reduction in total VEGFR-2 protein levels.

Western Blot for Phosphorylated VEGFR-2
  • Cell Treatment: Seed HUVECs and grow to 80-90% confluency. Serum starve the cells for 4-6 hours.

  • Inhibition/Knockdown: For the drug treatment group, pre-incubate with this compound for 1-2 hours. For the siRNA group, use cells 48-72 hours post-transfection.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.

  • Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).[6] Subsequently, probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify band intensities using densitometry software.

Cell Proliferation (MTT) Assay
  • Seeding: Seed HUVECs in a 96-well plate.

  • Treatment: For the drug group, treat with a serial dilution of this compound. For the siRNA group, use cells previously transfected in a 96-well format.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound.

Cell Migration (Wound Healing) Assay
  • Monolayer Formation: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or vehicle. For siRNA-treated cells, use the appropriate medium.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Tube Formation Assay
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Resuspend HUVECs in medium containing this compound, vehicle, or for siRNA-treated cells, the appropriate medium. Seed the cells onto the Matrigel.

  • Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.

  • Imaging: Capture images of the tube networks using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using specialized software.

By following these protocols, researchers can effectively validate the on-target efficacy of this compound by demonstrating a convergence of phenotypic outcomes with those induced by the genetic knockdown of its intended target, VEGFR-2. This rigorous approach is a cornerstone of robust preclinical drug development.

References

On-Target Efficacy of ZM323881 Hydrochloride: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, confirming the on-target activity of a small molecule inhibitor is a critical step. This guide provides a comprehensive comparison of ZM323881 hydrochloride, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with other commercially available VEGFR-2 inhibitors. The information presented is supported by experimental data and detailed protocols to aid in the design and interpretation of related studies.

Comparative Analysis of VEGFR-2 Inhibitors

This compound demonstrates high potency and selectivity for VEGFR-2, a key mediator of angiogenesis.[1][2][3][4] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized VEGFR-2 inhibitors. This data, derived from various in vitro kinase assays, allows for a direct comparison of their on-target potency.

CompoundVEGFR-2 IC50 (nM)Other Kinase Targets (IC50 in nM)
This compound <2 [1][3][4]VEGFR-1 (>50,000), PDGFRβ (>50,000), FGFR1 (>50,000), EGFR (>50,000), ErbB2 (>50,000)[2]
Sunitinib80[5][6][7][8]PDGFRβ (2)[5][6][7][8]
Sorafenib90[5][9][10]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)[5][9][10]
Axitinib0.2[11][12][13]VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[11][13]
Pazopanib30[14][15][16]VEGFR-1 (10), VEGFR-3 (47), PDGFRα (71), PDGFRβ (84), c-Kit (74), FGFR1 (140), c-Fms (146)[14][15][16]
Vandetanib40[17][18][19][20][21]VEGFR-3 (110), EGFR (500)[17][18][19]
Cabozantinib0.035[22][23][24][25]MET (1.3), RET (4), Kit (4.6), AXL (7), TIE2 (14.3), FLT3 (11.3)[22][23][24]
Lenvatinib4[26][27]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51), PDGFRβ (100)[26]
Regorafenib4.2[5][28][29]VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[5][28][29]
Nintedanib13VEGFR-1 (34), VEGFR-3 (13), FGFR1 (69), FGFR2 (37), FGFR3 (108), PDGFRα (59), PDGFRβ (65)

Experimental Protocols

To facilitate the independent verification of on-target activity, detailed protocols for key in vitro assays are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at Km concentration for VEGFR-2)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding 50 µL of Kinase-Glo™ reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

VEGF-Induced Endothelial Cell Proliferation Assay (CellTiter-Glo®)

This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells stimulated by VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5% FBS)

  • Recombinant human VEGF-A

  • Test compound (e.g., this compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • White, clear-bottom 96-well plates

Procedure:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in full growth medium and allow them to attach overnight.

  • The next day, replace the medium with basal medium containing reduced serum and starve the cells for 4-6 hours.

  • Prepare serial dilutions of the test compound in basal medium.

  • Add the diluted test compound to the wells, followed by the addition of VEGF-A to a final concentration of 10-50 ng/mL. Include wells with vehicle control and VEGF-A alone, as well as a no-VEGF control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[6][14][17]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.[6][14][17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][14]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][14][17]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value.

Visualizing On-Target Activity

The following diagrams illustrate the key signaling pathway targeted by this compound and the general workflow for confirming its on-target activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) VEGFR2->MAPK_pathway Activates PLCg->MAPK_pathway Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Survival Cell Survival Akt->Survival ZM323881 ZM323881 hydrochloride ZM323881->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion kinase_assay VEGFR-2 Kinase Assay (Biochemical) ic50 Determine IC50 values kinase_assay->ic50 cell_proliferation Endothelial Cell Proliferation Assay cell_proliferation->ic50 tube_formation Tube Formation Assay (Angiogenesis) phenotype Quantify Phenotypic Effects tube_formation->phenotype conclusion Confirm On-Target Activity and Potency ic50->conclusion phenotype->conclusion

Experimental Workflow for Confirming On-Target Activity.

References

ZM323881 Hydrochloride: A Potent and Selective Positive Control for VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, angiogenesis, and drug discovery, selecting the appropriate positive control is paramount for validating experimental assays. ZM323881 hydrochloride has emerged as a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), making it an excellent candidate for a positive control in studies investigating VEGFR-2 signaling and its inhibition.

This guide provides a comprehensive comparison of this compound with other commonly used VEGFR-2 inhibitors, offering supporting experimental data and detailed protocols to aid researchers in making informed decisions for their assay development and drug screening workflows.

Comparative Analysis of VEGFR-2 Inhibitors

This compound distinguishes itself through its high potency and selectivity for VEGFR-2. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized VEGFR-2 inhibitors. These values, derived from in vitro kinase assays, represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%.

InhibitorVEGFR-2 IC50 (nM)Other Kinase Targets (selected)Reference
This compound <2Highly selective for VEGFR-2 vs. VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2 (>50,000 nM)[1][2][3]
Sunitinib80PDGFRβ (2 nM), c-Kit, FLT3[4][5][6]
Sorafenib90Raf-1 (6 nM), B-Raf (22 nM), PDGFRβ (57 nM), c-Kit (68 nM)[4]
Axitinib0.2VEGFR-1 (0.1 nM), VEGFR-3 (0.1-0.3 nM), PDGFRβ (1.6 nM), c-Kit (1.7 nM)[7][8]

Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.

VEGFR-2 Signaling Pathway

Understanding the mechanism of action of VEGFR-2 inhibitors requires a clear picture of the signaling cascade they disrupt. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[9][10][11]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

VEGFR-2 Signaling Cascade

Experimental Protocols

To ensure robust and reproducible results, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate VEGFR-2 inhibition.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR-2.

Experimental Workflow:

Kinase_Assay_Workflow Plate_Coating 1. Plate Coating (Poly-Glu-Tyr substrate) Inhibitor_Addition 2. Add Inhibitor (e.g., ZM323881) Plate_Coating->Inhibitor_Addition Kinase_Reaction 3. Add VEGFR-2 & ATP Inhibitor_Addition->Kinase_Reaction Detection 4. Add Anti-Phospho-Tyr-HRP Kinase_Reaction->Detection Signal_Measurement 5. Add Substrate & Measure Luminescence Detection->Signal_Measurement Data_Analysis 6. Calculate IC50 Signal_Measurement->Data_Analysis

In Vitro Kinase Assay Workflow

Methodology:

  • Plate Coating: Coat a 96-well microplate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and other test compounds in a kinase assay buffer.

  • Kinase Reaction: Add the recombinant human VEGFR-2 kinase to the wells, followed by the inhibitor dilutions. Initiate the kinase reaction by adding ATP. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.

  • Signal Measurement: After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable cells expressing VEGFR-2 to near confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 and loading control signals.

Conclusion

This compound serves as an exemplary positive control for VEGFR-2 inhibition studies due to its high potency and selectivity. Its use, in conjunction with the standardized protocols provided in this guide, will enable researchers to generate reliable and reproducible data. By comparing its activity with other less selective inhibitors, the specific role of VEGFR-2 in various biological processes can be more accurately elucidated. This guide provides the necessary tools and information for the effective implementation of this compound as a positive control in your research.

References

ZM323881 Hydrochloride: A Comparative Review of a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZM323881 hydrochloride's performance against other alternatives, supported by experimental data. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. [1][2][3][4][5]

Performance and Selectivity

This compound demonstrates high potency and selectivity for VEGFR-2. It inhibits the tyrosine kinase activity of VEGFR-2 with an IC50 value of less than 2 nM.[1][2][3][4][5] This selective inhibition effectively blocks the downstream signaling cascade initiated by VEGF-A, a critical growth factor for angiogenesis.

Comparative Inhibitory Activity

The selectivity of this compound is a key advantage, minimizing off-target effects. The following table summarizes its inhibitory activity against a panel of receptor tyrosine kinases.

Target KinaseThis compound IC50PTK787/ZK222584Other Kinase Inhibitors
VEGFR-2 < 2 nM [1][2][3][4][5]Effective (abolished permeability)[3][6]JNJ-38158471 (40 nM)[7]
VEGFR-1 > 50 µM[3][6]-JNJ-38158471 (>1 µM)[7]
PDGFRβ > 50 µM[1][4]--
FGFR1 > 50 µM[1][4]--
EGFR > 50 µM[1][4]--
erbB2 > 50 µM[1][4]--
c-Kit --JNJ-38158471 (500 nM)[7]
Ret --JNJ-38158471 (180 nM)[7]
Cellular Effects

In cellular assays, this compound effectively inhibits VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 8 nM.[3][4][8] This demonstrates its ability to block the pro-angiogenic effects of VEGF at the cellular level. In contrast, its inhibitory effect on proliferation induced by other growth factors, such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), is significantly lower, with IC50 values of 1.9 µM and 1.6 µM, respectively.[5][8]

Mechanism of Action: Blocking the VEGF Signaling Cascade

VEGF-A binding to VEGFR-2 on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for angiogenesis, including cell proliferation, migration, and survival. This compound, as a tyrosine kinase inhibitor, directly targets the ATP-binding site of the VEGFR-2 kinase domain, preventing this initial autophosphorylation step and thereby blocking the entire downstream signaling cascade.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_dimer VEGFR-2 Dimerization VEGF-A->VEGFR-2_dimer Binds P1 Autophosphorylation VEGFR-2_dimer->P1 Downstream Downstream Signaling P1->Downstream ZM323881 ZM323881 Hydrochloride ZM323881->P1 Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis

VEGF signaling pathway and inhibition by ZM323881.

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

This assay quantifies the effect of this compound on VEGF-A-induced endothelial cell proliferation.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Seeding: HUVECs are seeded into 96-well plates at a density of 1000 cells/well.[1]

  • Treatment: Cells are treated with varying concentrations of this compound in the presence or absence of a stimulating growth factor such as VEGF-A (3 ng/mL), EGF (3 ng/mL), or bFGF (0.3 ng/mL).[1]

  • Incubation: The plates are incubated for 4 days to allow for cell proliferation.[1]

  • Proliferation Measurement: On day 4, cell proliferation is assessed by adding 1 µCi/well of ³H-thymidine and incubating for an additional 4 hours.[1] The incorporation of ³H-thymidine into the DNA of proliferating cells is then measured using a beta-counter.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Proliferation_Assay_Workflow A Seed HUVECs in 96-well plates B Add ZM323881 & Growth Factors (VEGF-A, EGF, or bFGF) A->B C Incubate for 4 days B->C D Add ³H-thymidine C->D E Incubate for 4 hours D->E F Harvest cells & measure ³H-thymidine incorporation E->F G Calculate IC50 values F->G

Workflow for the in vitro HUVEC proliferation assay.
In Vivo Microvascular Permeability Assay (Landis Michel Technique)

This in vivo assay was used to assess the effect of this compound on VEGF-A-mediated increases in vascular permeability.

  • Animal Model: The experiment is conducted in the mesenteric microvessels of frogs.[3]

  • Perfusion: The microvessels are perfused with a solution containing VEGF-A to induce an increase in vascular permeability.

  • Treatment: this compound or a comparator compound like PTK787/ZK222584 is added to the perfusate.[3][6]

  • Measurement: The change in vascular permeability is measured using the Landis Michel technique, which quantifies fluid filtration across the microvessel wall.

  • Outcome: ZM323881 was shown to reversibly abolish the VEGF-A-mediated increase in vascular permeability.[3][6]

Logical Relationship of Compared Compounds

The following diagram illustrates the relationship between this compound and other tyrosine kinase inhibitors based on their primary targets.

Kinase_Inhibitor_Comparison cluster_vegfr VEGFR Family Inhibitors Tyrosine_Kinase_Inhibitors Tyrosine Kinase Inhibitors ZM323881 ZM323881 HCl (VEGFR-2 selective) Tyrosine_Kinase_Inhibitors->ZM323881 PTK787 PTK787/ZK222584 (VEGFR family) Tyrosine_Kinase_Inhibitors->PTK787 JNJ-38158471 JNJ-38158471 (VEGFR-2, Kit, Ret) Tyrosine_Kinase_Inhibitors->JNJ-38158471

References

A Comparative Guide to ZM323881 Hydrochloride and Novel Angiogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ZM323881 hydrochloride, a potent and selective VEGFR-2 inhibitor, against a panel of newer generation angiogenesis inhibitors. The information presented is intended to assist researchers in selecting the most appropriate compounds for their preclinical and clinical investigations. This analysis is based on publicly available experimental data.

Introduction to Angiogenesis and its Inhibition

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Tumors co-opt this physiological process to secure a supply of oxygen and nutrients essential for their expansion and dissemination.[1] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through the activation of VEGF Receptor 2 (VEGFR-2) on endothelial cells.[2] Inhibition of this pathway has become a cornerstone of modern cancer therapy.[3]

This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase. It serves as a valuable research tool for dissecting the roles of VEGFR-2 in angiogenesis and as a benchmark for the development of new anti-angiogenic agents. In recent years, a number of multi-targeted kinase inhibitors with anti-angiogenic properties have gained regulatory approval and are in various stages of clinical development. This guide will compare this compound with several of these newer agents: axitinib, cabozantinib (B823), lenvatinib, and regorafenib (B1684635).

Mechanism of Action and Kinase Inhibition Profiles

The primary mechanism of action for this compound and the newer inhibitors discussed here is the inhibition of receptor tyrosine kinases (RTKs) involved in angiogenesis. However, their selectivity and potency against various kinases differ significantly.

This compound: This compound is characterized by its high selectivity for VEGFR-2.

Newer Angiogenesis Inhibitors: In contrast to the focused activity of ZM323881, newer agents often target multiple kinases implicated in tumor growth and angiogenesis.

  • Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3.

  • Cabozantinib: A multi-kinase inhibitor that targets VEGFRs, MET, and AXL.[4][5] The inhibition of MET and AXL is thought to overcome resistance mechanisms to purely VEGFR-targeted therapies.[6]

  • Lenvatinib: An inhibitor of VEGFRs 1-3, Fibroblast Growth Factor Receptors (FGFRs) 1-4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[7][8] The dual inhibition of VEGFR and FGFR pathways is a key feature of its anti-angiogenic activity.[3]

  • Regorafenib: A broad-spectrum kinase inhibitor targeting VEGFRs, TIE2, PDGFR, FGFR, and various intracellular signaling kinases.[9][10] Its action against multiple pathways contributes to its anti-angiogenic and anti-proliferative effects.[9]

The following diagram illustrates the primary targets of these inhibitors in the context of angiogenic signaling.

Angiogenesis_Inhibitor_Targets Primary Kinase Targets of Angiogenesis Inhibitors VEGFR2 VEGFR-2 FGFR FGFR MET MET AXL AXL TIE2 TIE2 ZM323881 ZM323881 ZM323881->VEGFR2 Axitinib Axitinib Axitinib->VEGFR2 Lenvatinib Lenvatinib Lenvatinib->VEGFR2 Lenvatinib->FGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR2 Cabozantinib->MET Cabozantinib->AXL Regorafenib Regorafenib Regorafenib->VEGFR2 Regorafenib->TIE2

Caption: Primary kinase targets of ZM323881 and newer inhibitors.

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and the newer inhibitors against VEGFR-2. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented for the newer inhibitors are from a head-to-head biochemical analysis, providing a more direct comparison among them.[11]

InhibitorVEGFR-2 IC50 (nM)
This compound <2
Axitinib 0.2
Cabozantinib 0.035
Lenvatinib 7.3
Regorafenib 4.2

Data for this compound is from individual product datasheets. Data for other inhibitors is from a comparative study.[11]

The following diagram outlines a general workflow for determining the in vitro efficacy of angiogenesis inhibitors.

In_Vitro_Efficacy_Workflow Workflow for In Vitro Efficacy Testing cluster_assays In Vitro Assays cluster_endpoints Key Endpoints Kinase_Assay Biochemical Kinase Assay (IC50) Potency Potency (IC50) Kinase_Assay->Potency Proliferation_Assay Endothelial Cell Proliferation Assay Anti_proliferative_effect Anti-proliferative Effect Proliferation_Assay->Anti_proliferative_effect Tube_Formation_Assay Tube Formation Assay Inhibition_of_morphogenesis Inhibition of Morphogenesis Tube_Formation_Assay->Inhibition_of_morphogenesis

Caption: General workflow for in vitro efficacy assessment.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the design of comparative studies.

In Vitro Assays

This assay measures the effect of inhibitors on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • 96-well tissue culture plates

  • Test compounds (this compound and other inhibitors)

  • Phosphate Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • 0.5% Crystal Violet staining solution in 25% methanol

  • Solubilization solution (e.g., 10% acetic acid)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control.

  • Incubate for 48-72 hours.

  • Gently wash the cells with PBS.

  • Fix the cells with the fixing solution for 15 minutes at room temperature.

  • Wash the plates with water and allow them to air dry.

  • Stain the cells with Crystal Violet solution for 20 minutes at room temperature.[12]

  • Wash the plates with water to remove excess stain and allow them to air dry.

  • Solubilize the stain by adding the solubilization solution to each well and incubate for 15 minutes on a shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Reduced growth factor basement membrane matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • Test compounds

  • Calcein AM (for fluorescent visualization, optional)

  • Inverted microscope with a camera

Protocol:

  • Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in medium containing the desired concentrations of test compounds or vehicle control.

  • Seed the HUVECs onto the solidified matrix at a density of 10,000-20,000 cells/well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Ex Vivo and In Vivo Assays

This ex vivo assay provides a more complex model of angiogenesis, involving the sprouting of new vessels from a piece of intact tissue.[14][15]

Materials:

  • Thoracic aortas from rats

  • Serum-free culture medium

  • Collagen gel or Matrigel®

  • 24-well tissue culture plates

  • Test compounds

  • Inverted microscope with a camera

Protocol:

  • Aseptically dissect thoracic aortas from euthanized rats and clean them of periaortic fibroadipose tissue.[16]

  • Cross-section the aortas into 1 mm thick rings.[17]

  • Embed the aortic rings in a collagen gel or Matrigel® in a 24-well plate.

  • After the gel solidifies, add culture medium containing the test compounds or vehicle control.

  • Incubate for 7-14 days, changing the medium every 2-3 days.

  • Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

  • Quantify the angiogenic response by measuring the length and number of microvessel sprouts.[14]

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[18][19]

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile filter paper discs or sponges

  • Test compounds

  • Stereomicroscope

  • Digital camera

Protocol:

  • Incubate fertilized chicken eggs for 3-4 days at 37°C.

  • Create a small window in the eggshell to expose the CAM.

  • Place a sterile filter paper disc or sponge, loaded with the test compound or vehicle control, onto the CAM.[20]

  • Seal the window and continue incubation for another 2-3 days.

  • Observe and photograph the CAM vasculature around the implant under a stereomicroscope.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the vessel density in the area.[21][22]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and the newer multi-targeted inhibitors.

VEGFR-2 Signaling Pathway and Inhibition by ZM323881

VEGFR2_Signaling VEGFR-2 Signaling Pathway and ZM323881 Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ZM323881 ZM323881 ZM323881->VEGFR2 Inhibits Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Endothelial_Cell

Caption: ZM323881 selectively inhibits VEGFR-2 signaling.

Multi-Targeted Inhibition by Lenvatinib

Lenvatinib_Signaling Lenvatinib Multi-Targeted Inhibition Lenvatinib Lenvatinib VEGFR VEGFRs Lenvatinib->VEGFR Inhibits FGFR FGFRs Lenvatinib->FGFR Inhibits VEGF_Signaling VEGF Signaling Cascade VEGFR->VEGF_Signaling FGF_Signaling FGF Signaling Cascade FGFR->FGF_Signaling Angiogenesis Angiogenesis VEGF_Signaling->Angiogenesis FGF_Signaling->Angiogenesis

Caption: Lenvatinib inhibits both VEGFR and FGFR signaling pathways.

Multi-Targeted Inhibition by Cabozantinib

Cabozantinib_Signaling Cabozantinib Multi-Targeted Inhibition Cabozantinib Cabozantinib VEGFR VEGFRs Cabozantinib->VEGFR Inhibits MET MET Cabozantinib->MET Inhibits AXL AXL Cabozantinib->AXL Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Invasion_Metastasis Invasion & Metastasis MET->Invasion_Metastasis AXL->Invasion_Metastasis

Caption: Cabozantinib targets VEGFR, MET, and AXL signaling.

Multi-Targeted Inhibition by Regorafenib

Regorafenib_Signaling Regorafenib Multi-Targeted Inhibition Regorafenib Regorafenib VEGFR VEGFRs Regorafenib->VEGFR Inhibits TIE2 TIE2 Regorafenib->TIE2 Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis TIE2->Angiogenesis Tumor_Microenvironment Tumor Microenvironment PDGFR->Tumor_Microenvironment FGFR->Angiogenesis

Caption: Regorafenib inhibits a broad range of kinases.

Conclusion

This compound remains a valuable tool for specifically investigating the role of VEGFR-2 in angiogenesis due to its high selectivity. The newer generation of angiogenesis inhibitors, such as axitinib, cabozantinib, lenvatinib, and regorafenib, offer broader kinase inhibition profiles. This multi-targeted approach may provide enhanced efficacy and the potential to overcome resistance mechanisms that can emerge with more selective agents. The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed, with ZM323881 being ideal for studies focused on VEGFR-2, while the newer agents are more suited for investigating the effects of broader anti-angiogenic and anti-tumor strategies. The provided experimental protocols and comparative data serve as a foundation for the rational design of future studies in the field of angiogenesis research.

References

Assessing Synergistic Effects of VEGFR-2 Inhibition with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of ZM323881 with chemotherapeutic agents is not currently available in the public domain. This guide provides a comparative analysis based on data from other selective Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, such as Apatinib and Lenvatinib, in combination with common chemotherapies. The findings presented here are intended to serve as a reference point for researchers investigating the potential of combining ZM323881 with chemotherapy, with the understanding that these results are extrapolated from related compounds.

Introduction

The inhibition of angiogenesis, the formation of new blood vessels, is a cornerstone of modern cancer therapy. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of this process.[1] ZM323881 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase.[2] By blocking the VEGFR-2 signaling cascade, inhibitors like ZM323881 can disrupt tumor neovascularization, thereby limiting tumor growth and metastasis.

Combining anti-angiogenic agents with traditional cytotoxic chemotherapy presents a promising strategy to enhance therapeutic efficacy. Chemotherapy can induce tumor cell death, while VEGFR-2 inhibition can normalize the tumor vasculature, improving the delivery and effectiveness of chemotherapeutic drugs, and also exert direct anti-proliferative effects on endothelial cells. This guide explores the synergistic potential of combining selective VEGFR-2 inhibitors with common chemotherapeutic agents—cisplatin (B142131), paclitaxel (B517696), and doxorubicin—based on available preclinical data for analogous compounds.

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 on endothelial cells triggers a downstream signaling cascade involving pathways such as PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[3][4][5] Selective VEGFR-2 inhibitors, like ZM323881, block the initial autophosphorylation of the receptor, thereby inhibiting these downstream events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ZM323881 ZM323881 (Selective VEGFR-2 Inhibitor) ZM323881->VEGFR2 MTT_Workflow cluster_workflow Experimental Workflow: In Vitro Synergy Assessment Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat cells with single agents and combinations (varying concentrations) for 48-72h Cell_Seeding->Drug_Treatment MTT_Addition Add MTT solution and incubate for 2-4h Drug_Treatment->MTT_Addition Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals MTT_Addition->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values and Combination Index (CI) using the Chou-Talalay method Absorbance_Measurement->Data_Analysis

References

Safety Operating Guide

Safe Disposal of ZM323881 Hydrochloride: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of ZM323881 hydrochloride, a potent and selective VEGFR-2 inhibitor, is outlined below to ensure the safety of laboratory personnel and compliance with regulatory standards.

This guide provides a detailed protocol for the handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure environmental protection.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below. This information is essential for safe handling and accurate experimental planning.

PropertyValueSource
Molecular Weight 411.86 g/mol [1][2]
CAS Number 193000-39-4[1][2][3]
Purity ≥98% (HPLC)[1][2]
Form Crystalline solid / Powder[2]
Solubility in DMSO ~10-30 mg/mL[1][2]
Storage Temperature 2-8°C, desiccated[1]
Hazard Statement H302: Harmful if swallowed[3]

Signaling Pathway Inhibition by ZM323881

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It functions by blocking the tyrosine kinase activity of VEGFR-2, thereby inhibiting downstream signaling pathways involved in angiogenesis and endothelial cell proliferation.[1][2] The diagram below illustrates this mechanism of action.

ZM323881_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR) Tyrosine Kinase Domain VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes ZM323881 ZM323881 ZM323881->VEGFR-2 Inhibits

Caption: Mechanism of ZM323881 as a VEGFR-2 inhibitor.

Experimental Protocol: In Vitro Endothelial Cell Proliferation Assay

To assess the inhibitory effect of ZM323881 on VEGF-A-induced endothelial cell proliferation, the following methodology is typically employed:

  • Cell Plating: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 1,000 cells per well.

  • Dosing: The cells are treated with varying concentrations of this compound, with and without the addition of VEGF-A (typically at a concentration of 3 ng/mL).

  • Incubation: The cultures are incubated for a period of four days to allow for cell proliferation.

  • Proliferation Assessment: On the fourth day, 1 µCi/well of ³H-thymidine is added to the cultures, which are then incubated for an additional four hours.

  • Data Collection: The cells are harvested, and the amount of incorporated tritium (B154650) is measured using a beta-counter to determine the rate of cell proliferation. The IC₅₀ value, which is the concentration of the inhibitor that reduces the response by half, can then be calculated.[4]

Proper Disposal Procedures for this compound

The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant local, regional, and national regulations.[3] It is classified as harmful if swallowed and should not be disposed of with household garbage or allowed to enter sewage systems.[3]

Step-by-Step Disposal Plan:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect any unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated hazardous waste container.

  • Waste Storage:

    • Store the sealed waste containers in a designated, secure area for hazardous waste, away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date the waste was first added to the container.

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.

    • Provide the safety data sheet (SDS) to the disposal service to ensure they have all the necessary information for safe handling and disposal.

  • Record Keeping:

    • Maintain a log of the amount of this compound waste generated and disposed of, in accordance with your institution's policies.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZM323881 hydrochloride
Reactant of Route 2
ZM323881 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.